Tropylium
Descripción
Structure
3D Structure
Propiedades
Número CAS |
4118-59-6 |
|---|---|
Fórmula molecular |
C7H7+ |
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H/q+1 |
Clave InChI |
OJOSABWCUVCSTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C[CH+]C=C1 |
SMILES canónico |
C1=CC=C[CH+]C=C1 |
Sinónimos |
tropylium |
Origen del producto |
United States |
Foundational & Exploratory
The Tropylium Cation: A Definitive Guide to its Aromaticity and Conformity to Hückel's Rule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tropylium cation (C₇H₇⁺), a classic example of non-benzenoid aromaticity. We will explore the theoretical underpinnings of its stability, grounded in Hückel's rule, and present the experimental evidence that substantiates its aromatic character. This document includes summaries of quantitative data, detailed experimental protocols, and conceptual diagrams to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.
Introduction to Aromaticity and Hückel's Rule
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability.[1][2] The concept was first quantified by German chemist Erich Hückel in 1931. Hückel's rule is a set of criteria used to predict whether a planar ring molecule will have aromatic properties.[3][4] For a compound to be considered aromatic, it must satisfy four key conditions.[5][6][7]
The criteria for aromaticity are:
-
Cyclic Structure : The molecule must contain a ring of atoms.[8]
-
Planarity : All atoms contributing to the aromatic ring must lie in the same plane to allow for effective orbital overlap.[2]
-
Full Conjugation : There must be a continuous ring of p-orbitals, meaning every atom in the ring is typically sp² hybridized.[5][8]
-
Hückel's Rule (4n+2 π electrons) : The cyclic, conjugated π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[1][9][10]
Molecules that meet these criteria exhibit enhanced thermodynamic stability, undergo substitution rather than addition reactions, and display characteristic spectroscopic signatures.[1][10]
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. theorango.com [theorango.com]
- 3. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Criteria for Aromaticity | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Huckel's 4n+2 Rule | OpenOChem Learn [learn.openochem.org]
- 10. byjus.com [byjus.com]
a comprehensive exploration of the foundational principles and initial research questions surrounding the tropylium ion.
A Technical Guide to the Foundational Principles of the Tropylium Ion
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the this compound ion (C₇H₇⁺), a seminal non-benzenoid aromatic cation. It covers the fundamental principles of its structure, stability, and aromaticity, outlines initial research inquiries, and details key experimental methodologies that have been crucial to its characterization.
Foundational Principles
The this compound ion, or cycloheptatrienyl cation, is a planar, cyclic organic cation with the chemical formula C₇H₇⁺.[1][2] Its discovery and subsequent characterization were pivotal moments in organic chemistry, challenging conventional views on carbocation stability and expanding the concept of aromaticity beyond benzenoid systems.
Structure, Aromaticity, and Stability
The foundational principles of the this compound ion are rooted in its unique electronic and structural characteristics:
-
Planar, Heptagonal Structure: The ion adopts a regular heptagonal, planar geometry.[3] X-ray crystallography studies have confirmed that the carbon-carbon bond lengths are intermediate between typical single and double bonds, measured at approximately 1.47 Å, which is longer than benzene's 1.40 Å but shorter than ethane's 1.54 Å.[3] This uniformity indicates a delocalized electronic structure.
-
Hückel's Rule and Aromaticity: The exceptional stability of the this compound ion is a direct consequence of its aromaticity. It perfectly fulfills Hückel's rule for aromaticity (4n+2 π-electrons) with n=1, possessing a cyclic, planar system of seven sp² hybridized carbon atoms, each contributing a p-orbital to a delocalized system containing six π-electrons.[1][3][4]
-
Charge Delocalization and Stability: The vacant p-orbital on the carbocation allows for the cyclic delocalization of the six π-electrons across all seven carbon atoms.[4] This delocalization distributes the positive charge evenly over the entire ring, with each carbon atom bearing a partial charge of +1/7.[4] This distribution is responsible for its remarkable stability compared to typical carbocations, allowing it to be isolated as stable salts with non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻).[1][3] The equilibrium constant for its reaction with water is 1.8×10⁻⁵, making it as acidic as acetic acid in aqueous solution.[3]
The logical relationship between the this compound ion's structure and its aromaticity is illustrated below.
References
The Tropylium Ion: A Technical Guide to its Historical Discovery and Synthesis
This guide provides a comprehensive overview of the historical milestones and synthetic methodologies related to the tropylium ion, a foundational non-benzenoid aromatic carbocation. It is intended for researchers, chemists, and professionals in drug development who are interested in the fundamental chemistry and application of this unique chemical entity. The document details the key experiments that led to its discovery and structural elucidation, presents detailed protocols for its synthesis, and tabulates its physicochemical properties for reference.
Historical Discovery and Structural Elucidation
The journey to understanding the this compound ion began in the late 19th century, but its true nature as an aromatic cation was not confirmed for over 60 years.
Merling's Initial Synthesis (1891)
In 1891, G. Merling was investigating the chemistry of cycloheptatriene (B165957) (then known as tropilidene). He treated cycloheptatriene with bromine and produced a water-stable, crystalline salt.[1] This was an unusual observation, as typical bromoalkanes are not salt-like and are unstable in water. While Merling had synthesized the first this compound salt (this compound bromide), the structure and the reason for its remarkable stability remained a puzzle.[1][2][3]
The Dawn of Aromaticity Theory
The concept of aromaticity, initially associated with benzene, was later generalized by Erich Hückel in 1931. Hückel's rule states that planar, cyclic, conjugated systems with (4n+2) π-electrons exhibit enhanced stability and are considered aromatic. The cycloheptatrienyl cation, [C₇H₇]⁺, possesses 6 π-electrons (n=1), fitting Hückel's rule. This theoretical framework was crucial for eventually understanding the stability of Merling's salt.[4]
Doering and Knox's Confirmation (1954)
The definitive structural proof came in 1954 from the work of W. von E. Doering and L. H. Knox.[1][5] They synthesized this compound salts and characterized them using modern spectroscopic methods. Their work unequivocally demonstrated that the cation was a planar, heptagonal, and symmetrical structure, with the positive charge delocalized over all seven carbon atoms. This delocalization, a hallmark of aromaticity, explained the ion's unexpected stability.[1][5] The name "this compound" was derived from "tropine," the alkaloid from which cycloheptatriene was first synthesized in 1881.[4][6]
Caption: Key milestones in the discovery of the this compound ion.
Synthesis of this compound Salts
Several reliable methods have been developed for the synthesis of this compound salts, most commonly starting from the readily available cycloheptatriene.
Synthesis from Cycloheptatriene
The most common precursor for this compound salts is cycloheptatriene. The conversion involves the removal of a hydride ion (H⁻) from the sp³-hybridized CH₂ group, which results in the formation of the planar, sp²-hybridized, aromatic cation.
A widely used method involves a hydride exchange reaction between cycloheptatriene and a stable carbocation, such as the triphenylmethyl (trityl) cation.[2][7] Trityl tetrafluoroborate (B81430) or perchlorate (B79767) are common reagents for this purpose. The reaction is driven by the formation of the highly stable aromatic this compound cation from the non-aromatic cycloheptatriene.
This classic method involves the reaction of cycloheptatriene with phosphorus pentachloride (PCl₅) to form an intermediate double salt, which can then be converted to the desired this compound salt by introducing a suitable anion.[4][8]
Other synthetic routes from cycloheptatriene include:
-
Bromination-Dehydrobromination: Reaction with bromine, similar to Merling's original synthesis.[4]
-
Oxidation: Using ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride.[2][7]
-
Electro-oxidation: Anodic oxidation of cycloheptatriene in an appropriate solvent like acetonitrile (B52724).[2][7]
Caption: Overview of synthetic pathways from cycloheptatriene.
Experimental Protocols
The following are detailed procedures for two of the most common and reliable methods for synthesizing this compound salts.
Protocol 1: Synthesis of this compound Tetrafluoroborate via Hydride Abstraction
This procedure is adapted from the method developed by Dauben et al. and is favored for its clean reaction and stable product.[1]
Materials:
-
Cycloheptatriene (1.8 mmol, ~0.17 g)
-
Triphenylcarbenium (trityl) tetrafluoroborate (1.8 mmol, ~0.6 g)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
50 mL round-bottom flask with stir bar
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: With stirring, add the minimum amount of anhydrous acetonitrile dropwise until all solids have just dissolved.
-
Reaction: Stir the resulting solution at room temperature for approximately 5-10 minutes. The reaction is typically rapid. The byproduct, triphenylmethane, is formed alongside the this compound salt.
-
Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the this compound tetrafluoroborate product. Triphenylmethane will remain in solution.
-
Isolation: Collect the white crystalline product by suction filtration.
-
Washing: Wash the crystals with small portions of cold, anhydrous diethyl ether to remove any remaining triphenylmethane.
-
Drying: Dry the product under vacuum to yield pure this compound tetrafluoroborate.
Protocol 2: Synthesis of this compound Fluoborate using Phosphorus Pentachloride
This procedure is a modification of the method originally published by Kursanov and Vol'pin, as detailed in Organic Syntheses.[8]
Materials:
-
Cycloheptatriene (0.24 mole, ~22 g)
-
Phosphorus pentachloride (PCl₅) (0.48 mole, ~100 g)
-
Carbon tetrachloride (CCl₄) (800 mL)
-
Absolute ethanol (B145695) (400 mL)
-
50% aqueous fluoboric acid (HBF₄) (50 mL)
-
1 L flask with mechanical stirrer, 1 L Erlenmeyer flask
Procedure:
-
Reaction Mixture: Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in a 1 L flask equipped with a mechanical stirrer and an outlet for HCl gas.
-
Addition of Cycloheptatriene: Add the cycloheptatriene to the suspension all at once and stir the mixture vigorously at room temperature for 3 hours. The mixture will thicken and then thin out again.
-
Isolation of Intermediate: Filter the resulting solid, the this compound hexachlorophosphate-tropylium chloride double salt, by suction filtration and wash it briefly with fresh carbon tetrachloride.
-
Solvolysis: In a 1 L Erlenmeyer flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Rapidly transfer the filtered intermediate salt into the cold ethanol. The salt will dissolve exothermally.
-
Anion Exchange: To the cold, stirred ethanolic solution, add 50 mL of 50% aqueous fluoboric acid rapidly. A dense white precipitate of this compound fluoborate will form immediately.
-
Isolation and Washing: Collect the precipitate by suction filtration. Wash the product with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Air-dry the product at room temperature. The expected yield is 34–38 g (80–89%).
Physicochemical and Spectroscopic Data
The unique properties of the this compound ion are a direct consequence of its aromaticity and high degree of symmetry.
Physical Properties
| Property | Description | Reference(s) |
| Appearance | Colorless to pale yellow crystalline solids. This compound tetrafluoroborate is a white solid. | [6] |
| Melting Point | Generally high, often with decomposition. This compound tetrafluoroborate decomposes at ~200-240 °C. | [6][8] |
| Solubility | Soluble in polar solvents (e.g., water, acetonitrile, DMF); Insoluble in nonpolar solvents (e.g., hexane). | [6] |
| Acidity (in water) | Reacts with water to form cycloheptatrienol and H⁺. The equilibrium constant (Kₐ) is 1.8 x 10⁻⁵. | [4] |
Structural and Thermodynamic Data
| Property | Value / Description | Reference(s) |
| Molecular Formula | [C₇H₇]⁺ | [4] |
| Molar Mass | 91.13 g·mol⁻¹ | [4] |
| Geometry | Planar, regular heptagon | [4][6] |
| Point Group | D₇h | [4][6] |
| C-C Bond Length | 147 pm (intermediate between single and double bonds) | [4] |
| Standard Enthalpy of Formation | ΔfH° (298.15 K) = 879.45 ± 0.99 kJ/mol | [6] |
Spectroscopic Data
The spectroscopic data for the this compound ion provides compelling evidence for its symmetrical, aromatic structure.
| Technique | Observation | Reference(s) |
| ¹H-NMR | A single peak, indicating that all seven protons are chemically equivalent due to the molecule's high symmetry and charge delocalization. | [2][3] |
| ¹³C-NMR | A single peak, indicating that all seven carbon atoms are chemically equivalent. Coupling constants for this compound fluoroborate have been measured as ¹J = 166.79 Hz, ³J = 9.99 Hz, and ⁴J = -0.64 Hz. | [2][3] |
| UV-Vis | In acidic solution, shows characteristic absorptions. For this compound fluoborate in 0.1N HCl: λₘₐₓ at 218 nm (log ε 4.70) and 274 nm (log ε 3.61). | [8] |
| Infrared (IR) | For this compound bromide, only four bands of significant intensity are observed, consistent with the high D₇h symmetry which reduces the number of IR-active vibrational modes. | [3] |
| Mass Spectrometry | Appears as a characteristic and often intense fragment ion at a mass-to-charge ratio (m/z) of 91 for compounds containing a benzyl (B1604629) group (e.g., toluene, ethylbenzene), which rearranges to the more stable this compound cation. | [2][3][9] |
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound cation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound Salts [benchchem.com]
Spectroscopic Properties of the Tropylium Ion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tropylium ion (C₇H₇⁺), a non-benzenoid aromatic cation, has garnered significant interest in organic chemistry due to its remarkable stability and unique reactivity. Its planarity, D₇h symmetry, and six π-electron system, conforming to Hückel's rule, bestow upon it distinct spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of the this compound ion, complete with experimental protocols and conceptual diagrams to facilitate a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the this compound ion, revealing the high degree of symmetry within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the this compound ion is characterized by a single peak, indicating that all seven protons are chemically equivalent.[1][2] This observation is a direct consequence of the ion's high symmetry, where all protons reside in identical electronic environments. The chemical shift of this singlet is typically observed in the downfield region, reflecting the deshielding effect of the positive charge and the aromatic ring current.
¹³C NMR Spectroscopy
Similar to the proton NMR spectrum, the ¹³C NMR spectrum of the this compound ion displays a single resonance.[1][2] This confirms that all seven carbon atoms in the ring are equivalent, further supporting the D₇h symmetry of the cation.
Spin-Spin Coupling Constants
Detailed analysis of the ¹³C NMR spectra, often employing deuterated compounds, has allowed for the determination of ¹³C-¹H spin-spin coupling constants for the this compound ion. These constants provide valuable insights into the bonding and electronic structure of the molecule.
| Coupling Constant | Value (Hz) |
| ¹J(¹³C, ¹H) | 166.79 |
| ²J(¹³C, ¹H) | 0 |
| ³J(¹³C, ¹H) | 9.99 |
| ⁴J(¹³C, ¹H) | -0.64 |
| Table 1: ¹³C-¹H Spin-Spin Coupling Constants for the this compound Ion.[1] |
Infrared (IR) Spectroscopy
The high symmetry of the this compound ion also profoundly influences its infrared spectrum. Compared to less symmetrical cyclic compounds, the IR spectrum of the this compound ion is relatively simple, exhibiting only a few strong absorption bands.[1] This simplicity is a key indicator of its highly symmetrical, planar structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~3036 | C-H stretching |
| ~1477 | C-C stretching / C-H deformation |
| Table 2: Key Infrared Absorption Bands of the this compound Ion. |
The observation of a limited number of IR bands is consistent with the selection rules for a molecule with D₇h symmetry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the this compound ion can be probed using UV-Vis spectroscopy. The spectrum is typically recorded in an acidic aqueous solution to ensure the stability of the cation.[1]
| Parameter | Wavelength (nm) | Molar Absorptivity (log ε) |
| λmax | 275 | 3.64 |
| λmin | 247 | 3.60 |
| Table 3: UV-Vis Spectroscopic Data for the this compound Ion in Water at Low pH.[1] |
The absorption bands in the UV region are attributed to π → π* electronic transitions within the aromatic system. The relatively low molar absorptivity is characteristic of symmetry-forbidden transitions, which become allowed through vibronic coupling.
Experimental Protocols
Accurate spectroscopic characterization of the this compound ion requires careful sample preparation and data acquisition.
Preparation of this compound Ion Salts
This compound ion for spectroscopic analysis is typically generated from cycloheptatriene (B165957) through oxidation or hydride abstraction. A common method involves the reaction of cycloheptatriene with a strong Lewis acid or an oxidizing agent to form a stable salt, such as this compound fluoroborate (C₇H₇BF₄) or this compound bromide (C₇H₇Br).
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the this compound salt (e.g., this compound fluoroborate) in a suitable deuterated solvent. The choice of solvent is critical to avoid strong solvent signals that can obscure the analyte's peaks. Common solvents for cationic species include deuterated trifluoroacetic acid (TfOD) or deuterated chloroform (B151607) (CDCl₃) if the salt is sufficiently soluble. A concentration of approximately 50 mM is often suitable.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation (Solids): For solid this compound salts, the KBr pellet method is commonly employed. A small amount of the finely ground salt is mixed with dry potassium bromide powder and pressed into a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the salt with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solutions): If the this compound salt is soluble in an appropriate IR-transparent solvent (e.g., chloroform, dichloromethane), a solution can be prepared and analyzed in a liquid cell with salt windows. It is crucial to use anhydrous solvents to prevent damage to the hygroscopic salt plates.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet or the solvent should be acquired and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound salt in a UV-transparent solvent. For the parent this compound ion, acidic water is a suitable solvent.[1] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm). The wavelengths of maximum (λmax) and minimum (λmin) absorbance, along with their corresponding molar absorptivities (ε), are determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of the this compound ion.
Caption: Relationship between this compound ion symmetry and its NMR/IR spectra.
Caption: General workflow for spectroscopic characterization of the this compound ion.
References
The Tropylium Cation: An In-depth Technical Guide to its Electronic Structure and Resonance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tropylium cation (C₇H₇⁺), a non-benzenoid aromatic carbocation, has garnered significant attention in the scientific community due to its remarkable stability and unique electronic properties. This technical guide provides a comprehensive overview of the electronic structure and resonance contributors of the this compound cation. It delves into the molecular orbital theory that underpins its aromaticity, supported by quantitative data from various spectroscopic and crystallographic techniques. Detailed experimental protocols for the synthesis and characterization of this compound salts are provided to facilitate further research and application in fields such as organic synthesis and drug development.
Introduction
The this compound cation is a planar, cyclic, heptagonal carbocation with the chemical formula [C₇H₇]⁺.[1] First synthesized in the late 19th century, its exceptional stability compared to other carbocations was a subject of fascination until Hückel's rule of aromaticity provided a theoretical framework for its understanding.[1] The this compound cation, with its 6 π-electrons, perfectly fulfills the 4n+2 rule for aromaticity (where n=1), leading to a significant delocalization of the positive charge over the seven carbon atoms of the ring.[1] This charge delocalization is central to its electronic structure and is vividly represented by its seven equivalent resonance contributors.
This guide will explore the fundamental principles governing the electronic structure of the this compound cation, present key experimental data that corroborates the theoretical models, and provide detailed methodologies for the synthesis and analysis of this intriguing chemical entity.
Electronic Structure and Aromaticity
The remarkable stability of the this compound cation is a direct consequence of its aromatic character. This arises from a specific set of structural and electronic features:
-
Cyclic and Planar Structure: The seven carbon atoms of the this compound cation are arranged in a planar regular heptagon.[2] This planarity is crucial for the continuous overlap of the p-orbitals, a prerequisite for aromaticity.
-
Continuous System of p-Orbitals: Each of the seven carbon atoms in the ring is sp² hybridized, leaving a p-orbital perpendicular to the plane of the ring. These seven p-orbitals overlap to form a continuous, cyclic π-system.
-
Hückel's Rule (4n+2 π-Electrons): The this compound cation possesses six π-electrons, which satisfies Hückel's rule for aromaticity with n=1.[2] These six electrons occupy the bonding molecular orbitals, leading to a closed-shell electronic configuration and enhanced stability.
Molecular Orbital Theory
A deeper understanding of the this compound cation's electronic structure is provided by molecular orbital (MO) theory. The seven atomic p-orbitals combine to form seven π molecular orbitals. These are categorized into three bonding MOs and four anti-bonding MOs. The six π-electrons of the this compound cation completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This electronic configuration results in a significant stabilization energy, known as the delocalization energy, which is responsible for the cation's high stability.
Resonance Contributors
The delocalization of the positive charge in the this compound cation can be visualized through its resonance structures. There are seven equivalent resonance contributors, with the positive charge located on each of the seven carbon atoms in turn.
The true structure of the this compound cation is a resonance hybrid of these seven forms, where the positive charge is evenly distributed over all seven carbon atoms. This is supported by experimental evidence showing that all carbon-carbon bonds are of equal length and all hydrogen atoms are chemically equivalent.
Experimental Data
The theoretical understanding of the this compound cation's electronic structure is strongly supported by experimental data obtained from various analytical techniques.
X-ray Crystallography
X-ray crystallography of this compound salts has confirmed the planar, heptagonal structure of the cation. The carbon-carbon bond lengths are intermediate between those of a typical single and double bond, consistent with the delocalization of π-electrons.
| Parameter | Value | Reference |
| C-C Bond Length | 1.47 Å | [2] |
| Crystal System | Orthorhombic | |
| Space Group | Pbcn | |
| Unit Cell Dimensions | a = 19.454(2) Å, b = 10.185(2) Å, c = 13.604(1) Å | [3] |
| Volume | 2695.83(5) ų | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the this compound cation each exhibit a single sharp peak, indicating that all seven hydrogen atoms and all seven carbon atoms are chemically equivalent, respectively. This provides strong evidence for the high symmetry of the cation and the delocalization of the positive charge.[1]
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| ¹H | 9.2 | ||
| ¹³C | 155.5 | ¹J(C,H) = 166.79, ³J(C,H) = 9.99, ⁴J(C,H) = -0.64 | [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the this compound cation in acidic aqueous solution shows characteristic absorption bands.
| λmax (nm) | Molar Absorptivity (ε) | Reference |
| 217 | 4.75 x 10⁴ | |
| 273.5 | 4.5 x 10³ |
Experimental Protocols
Synthesis of this compound Tetrafluoroborate (B81430)
This procedure details the synthesis of this compound tetrafluoroborate from cycloheptatriene (B165957).
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Ice-cold ethanol (B145695)
-
Ice-cold diethyl ether
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 0.17 g (1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate.
-
With stirring, slowly add the minimum amount of acetonitrile dropwise until all solids dissolve.
-
Allow the reaction to proceed for approximately five minutes after complete dissolution.
-
Remove the acetonitrile using a rotary evaporator.
-
Isolate the resulting white precipitate of this compound tetrafluoroborate by suction filtration.
-
Wash the crystals with two small portions of ice-cold ethanol (2 x 2 mL) followed by two small portions of ice-cold diethyl ether (2 x 2 mL).
-
Air-dry the crystals and record the mass.
Synthesis of this compound Perchlorate (B79767)
This procedure outlines the synthesis of this compound perchlorate.
Materials:
-
Cycloheptatriene
-
Trifluoroacetic anhydride (B1165640)
-
Chloroform (B151607) or methylene (B1212753) chloride
-
Perchloric acid
-
Ethanol
Procedure:
-
Dissolve cycloheptatriene in chloroform or methylene chloride at room temperature.
-
Add a solution of ammonium nitrate and trifluoroacetic anhydride to the cycloheptatriene solution. The completion of the reaction is indicated by the formation of a red solution of this compound trifluoroacetate.
-
To the reaction mixture, add a suitable acid (e.g., perchloric acid) in the presence of ethanol to precipitate the this compound perchlorate salt.
-
Isolate the crystalline product by filtration, wash with a suitable solvent, and dry.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with DSS as an internal standard, or trifluoromethanesulfonic acid-d (TfOD)). The concentration should be around 50 mM.[5]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of, for example, 500 MHz or 600 MHz.[5]
-
For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
X-ray Crystallography
Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the this compound salt in an appropriate solvent system (e.g., dichloromethane:methanol 1:1).[6]
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., -150 °C) using a suitable X-ray source (e.g., Cu Kα radiation).[6]
-
Process the collected data, including data reduction and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cation - Wikipedia [en.wikipedia.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of the Tropylium Cation
For Researchers, Scientists, and Drug Development Professionals
The tropylium cation, [C₇H₇]⁺, represents a cornerstone in the study of aromaticity and carbocation chemistry. First identified in 1891, its remarkable stability, contrasting sharply with typical carbocations, has made it a subject of extensive investigation.[1][2] This stability is not merely a chemical curiosity; it underpins its utility as a synthetic reagent, a ligand in organometallic chemistry, and a mild organocatalyst.[3][4][5] This guide provides a detailed examination of the thermodynamic principles governing the this compound cation's stability, presenting key quantitative data, experimental protocols for its measurement, and the theoretical framework that explains its unique properties.
Theoretical Foundation: Aromaticity and Hückel's Rule
The exceptional stability of the this compound cation is a direct consequence of its aromatic character. Unlike its non-aromatic precursor, 1,3,5-cycloheptatriene, the this compound cation possesses a unique electronic structure that satisfies Hückel's rule for aromaticity.[4][6][7]
Key Criteria for Aromaticity Met by the this compound Cation:
-
Cyclic and Planar: The cation consists of a seven-membered carbon ring that adopts a planar conformation, allowing for continuous overlap of p-orbitals.[4][8]
-
Fully Conjugated System: The removal of a hydride ion (H⁻) from the sp³-hybridized -CH₂- group of cycloheptatriene (B165957) results in an sp²-hybridized carbon with a vacant p-orbital. This allows for the creation of a continuous, cyclic array of seven p-orbitals.[6]
-
Hückel's Rule (4n+2 π electrons): The system contains 6 π-electrons, fitting the rule where n=1. These 6 π-electrons fully occupy the bonding molecular orbitals, leading to a highly stabilized electronic configuration.[4][6][7]
This aromatic stabilization results in the positive charge being delocalized evenly over all seven carbon atoms.[4][6] Spectroscopic evidence, such as a single peak in its ¹H NMR spectrum, confirms the equivalence of all seven protons, supporting this model of delocalization.[6]
Quantitative Measures of Thermodynamic Stability
The stability of the this compound cation can be quantified through several thermodynamic parameters. These values provide a basis for comparison with other carbocations and highlight its unique energetic properties.
| Thermodynamic Parameter | Value | Units | Significance |
| Enthalpy of Formation (ΔfH°) | 883.8 ± 1.1 | kJ/mol | The standard enthalpy change when one mole of the cation is formed from its constituent elements in their standard states. |
| pKR+ | +4.7 | (dimensionless) | Measures the acidity of the carbocation in aqueous solution. A higher value indicates greater stability. |
| Hydride Ion Affinity (HIA) | 238 | kcal/mol | The enthalpy change for the reaction [C₇H₇]⁺ + H⁻ → C₇H₈. A lower value indicates greater stability of the cation. |
Table 1: Key Thermodynamic Data for the this compound Cation.
The pKR+ of +4.7 is particularly noteworthy. This value is derived from its equilibrium constant (K = 1.8 × 10⁻⁵) in water, making the this compound cation nearly as acidic as acetic acid.[1][8] This is in stark contrast to non-aromatic carbocations, which are significantly more reactive and have much lower (more negative) pKR+ values.
The stability of the this compound cation is often compared to the benzyl (B1604629) cation (C₆H₅CH₂⁺), another resonance-stabilized carbocation. While the benzyl cation is stabilized by delocalization of the positive charge into the benzene (B151609) ring, the this compound cation's aromaticity provides a superior level of stabilization.[9][10] Experimental studies have shown that the this compound cation is significantly more stable than the benzyl cation.[4][9]
Experimental Protocols for Stability Determination
The quantitative data presented above are the result of precise experimental techniques. Understanding these methodologies is crucial for appreciating the reliability of the data and for designing new experiments.
The pKR+ value, which quantifies the equilibrium between a carbocation and its corresponding alcohol in aqueous acid, is a fundamental measure of carbocation stability.[11]
Protocol:
-
Sample Preparation: A stock solution of a stable this compound salt (e.g., this compound tetrafluoroborate) is prepared. A series of aqueous buffer solutions with precisely known pH values are also prepared.
-
Equilibration: Aliquots of the this compound salt solution are added to each buffer solution, allowing the following equilibrium to be established: C₇H₇⁺ + 2H₂O ⇌ C₇H₇OH + H₃O⁺
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The this compound cation exhibits a characteristic absorption maximum (λmax) around 275 nm, which is absent in the spectrum of its alcohol form (cycloheptatrienol).[8]
-
Data Analysis: The absorbance at λmax is plotted against the pH of the solutions. The resulting titration curve is fitted to the Henderson-Hasselbalch equation, from which the pKR+ (the pH at which the concentrations of the cation and the alcohol are equal) can be accurately determined.
Hydride Ion Affinity (HIA) is a gas-phase measurement of carbocation stability. It is determined by studying hydride transfer equilibria using techniques like high-pressure mass spectrometry or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.
Protocol:
-
Ion Generation: The this compound cation (C₇H₇⁺) is generated in the gas phase within the mass spectrometer. A common method is electron impact ionization of a precursor molecule like toluene (B28343) or cycloheptatriene, which rearranges to the stable this compound structure.[4][8]
-
Equilibrium Reaction: The generated C₇H₇⁺ ions are allowed to react with a neutral reference compound (R-H) with a known HIA, establishing a hydride transfer equilibrium: C₇H₇⁺ + R-H ⇌ C₇H₈ + R⁺
-
Ion Measurement: The relative abundances of the two cations (C₇H₇⁺ and R⁺) at equilibrium are measured by the mass spectrometer.
-
Calculation: The equilibrium constant (K_eq) is calculated from the ion abundance ratio and the known pressures of the neutral reactants. The free energy change (ΔG°) is then determined using the equation ΔG° = -RT ln(K_eq). The enthalpy change (ΔH°), which corresponds to the difference in HIA between the this compound cation and the reference compound, is derived from this, often by performing the experiment at various temperatures (van 't Hoff plot).
Conclusion
The thermodynamic stability of the this compound cation is a direct and powerful illustration of the concept of aromaticity. Quantitative measures such as its enthalpy of formation, pKR+, and hydride ion affinity consistently demonstrate a level of stability far exceeding that of non-aromatic and even other resonance-stabilized carbocations like the benzyl cation. This stability, established through rigorous experimental protocols, allows for the isolation of this compound salts and their use in a wide range of chemical applications.[1][2] For professionals in drug development and chemical research, a thorough understanding of the principles governing the this compound cation's stability provides valuable insight into reaction mechanisms, catalyst design, and the fundamental nature of chemical bonding.
References
- 1. This compound cation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. This compound Ion, an Intriguing Moiety in Organic Chemistry [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
The Tropylium Ion: A Cornerstone of Non-Benzenoid Aromaticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tropylium ion, the cycloheptatrienyl cation ([C₇H₇]⁺), stands as a seminal example of a non-benzenoid aromatic system. Its remarkable stability, a consequence of its electronic structure, has captivated chemists for decades. This guide provides a comprehensive overview of the this compound ion, detailing its synthesis, spectroscopic characterization, and its utility as a catalyst in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.
The Aromatic Character of the this compound Ion
The this compound ion's stability stems from its adherence to Hückel's rule for aromaticity.[1][2][3] This rule posits that planar, cyclic, and fully conjugated systems with (4n + 2) π-electrons exhibit enhanced stability. The this compound cation possesses 6 π-electrons (n=1) delocalized over a seven-membered ring, fulfilling these criteria.[1][3] This delocalization results in a regular heptagonal geometry where each carbon-carbon bond length is intermediate between that of a single and a double bond, and the positive charge is evenly distributed among the seven carbon atoms.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data pertaining to the this compound ion, providing a basis for its characterization and comparison with other aromatic systems.
Table 1: Spectroscopic Data for the this compound Ion
| Spectroscopic Technique | Key Observables | Value(s) | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | ~9.2 - 9.5 ppm (single peak) | [4] |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (single peak) | [4] |
| UV-Vis | λmax | 218 nm (log ε 4.70), 274 nm (log ε 3.61) in 0.1N HCl | [5][6] |
| Infrared (IR) | Major Bands | Four significant bands of reasonable intensity | [4] |
Table 2: Structural and Thermodynamic Data
| Property | Value | Reference(s) |
| C-C Bond Length | 1.47 Å | [3] |
| Point Group | D₇h | [3] |
| Acidity (pKa of aqueous solution) | 4.7 (similar to acetic acid) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound salts are crucial for their application in research and development.
Synthesis of this compound Tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻)
Two common methods for the preparation of this compound tetrafluoroborate are presented below.
Method A: From Cycloheptatriene (B165957) and Phosphorus Pentachloride
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
Cycloheptatriene (tropilidene)
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄)
-
Absolute ethanol (B145695)
-
50% aqueous tetrafluoroboric acid (HBF₄)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, a suspension of 100 g (0.48 mol) of phosphorus pentachloride in 800 mL of carbon tetrachloride is prepared in a 1-L flask equipped with a mechanical stirrer.
-
24.2 g (0.24 mol) of cycloheptatriene is added to the suspension all at once.
-
The mixture is stirred at room temperature for 3 hours. The mixture will initially thicken and may become difficult to stir, but will thin out as the reaction progresses.
-
The resulting precipitate, a double salt of this compound hexachlorophosphate and this compound chloride, is collected by suction filtration and washed with a small amount of fresh carbon tetrachloride.
-
The filtered salt is immediately and carefully added to 400 mL of absolute ethanol, pre-cooled in an ice bath and stirred vigorously. The salt dissolves exothermically.
-
To the cold ethanolic solution, 50 mL (0.39 mol) of 50% aqueous tetrafluoroboric acid is added rapidly with continued stirring.
-
The dense white precipitate of this compound tetrafluoroborate is collected by suction filtration.
-
The product is washed with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[6]
-
The crystals are air-dried to yield the final product.
Method B: From Cycloheptatriene and Triphenylcarbenium Tetrafluoroborate
This method offers a milder alternative for the synthesis.[6]
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, weigh out 0.17 g (1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate.
-
With stirring, slowly add the minimum amount of acetonitrile dropwise until all solids have dissolved.
-
Allow the reaction to proceed for approximately 5 minutes after complete dissolution.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield the this compound tetrafluoroborate as a white precipitate.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
For ¹H NMR, dissolve 5-25 mg of the this compound salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, D₂O).
-
For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the sample in the same volume of solvent.[8]
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
Instrumental Parameters:
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9][10]
-
Acquisition: For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Referencing: The chemical shifts can be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).[8]
3.2.2. UV-Visible (UV-Vis) Spectroscopy
-
Prepare a dilute solution of the this compound salt in a UV-transparent solvent. For this compound tetrafluoroborate, 0.1N hydrochloric acid is a suitable solvent.[5][6]
-
Use quartz cuvettes for measurements in the UV region.
Instrumental Parameters: [11][12][13]
-
Wavelength Range: Scan from approximately 200 nm to 400 nm.
-
Blank: Use the solvent as a blank to zero the absorbance.
-
Data Acquisition: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
3.2.3. Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the this compound salt with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.
Instrumental Parameters:
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
Applications in Organic Synthesis: The this compound Ion as a Lewis Acid Catalyst
The this compound ion's electrophilicity and ability to be reversibly reduced to cycloheptatriene make it a useful organocatalyst, particularly as a mild Lewis acid.[4][14][15] One notable application is in the acetalization of aldehydes, a crucial protecting group strategy in multi-step synthesis.[16]
Acetalization of Aldehydes
The this compound ion catalyzes the formation of acetals from aldehydes and diols. The proposed mechanism involves the activation of the carbonyl group by the this compound ion.[16]
Figure 1. Proposed catalytic cycle for the this compound ion-mediated acetalization of an aldehyde.
Conclusion
The this compound ion is more than a textbook curiosity; it is a versatile and valuable species in modern organic chemistry. Its unique combination of stability, arising from its non-benzenoid aromaticity, and reactivity makes it a powerful tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 3. This compound cation - Wikipedia [en.wikipedia.org]
- 4. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound Ion, an Intriguing Moiety in Organic Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Tropylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical properties of tropylium tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻). It is an organic salt notable for the stability of its this compound cation, a feature attributable to its aromatic character. This document consolidates essential quantitative data, details experimental protocols for property determination, and presents visual diagrams to illustrate key chemical processes. The information herein is intended to support research and development activities where this compound is of interest.
Quantitative Physical Properties
The physical characteristics of this compound tetrafluoroborate are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Notes |
| Molecular Formula | C₇H₇BF₄ | [1] |
| Molecular Weight | 177.94 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2][3] |
| Melting Point | ~240 °C (with decomposition) | [1][2][3][4][5][6] |
| Solubility | Soluble in hot methanol.[3][4][5][6][7] Soluble in polar solvents. | Insoluble in non-polar solvents. |
| Sensitivity | Moisture sensitive | [2][5] |
| Stability | Stable under recommended storage conditions (dry, cool, well-ventilated, under inert gas) | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound tetrafluoroborate.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the this compound cation is highly characteristic, showing a single peak for all seven protons, which indicates their chemical equivalence due to the delocalized π-system. This peak is typically observed in the aromatic region.
-
¹³C NMR: Similar to the proton NMR, the carbon-13 NMR spectrum shows a single signal for the seven carbon atoms of the this compound ring, confirming their equivalence.[1]
NMR data is typically recorded in a deuterated solvent such as DMSO-d₆.[1][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound tetrafluoroborate displays characteristic absorption bands corresponding to the vibrations of the C-H and C-C bonds within the aromatic this compound ring and the B-F bonds of the tetrafluoroborate anion.[1][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the aromatic this compound cation give rise to distinct absorption bands in the UV-Vis spectrum. In a 0.1N HCl solution, characteristic absorption maxima (λ_max) are observed at 218 nm and 274 nm.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound tetrafluoroborate and the determination of its key physical properties.
Synthesis of this compound Tetrafluoroborate
One common laboratory synthesis involves the hydride abstraction from cycloheptatriene (B165957) using a triphenylcarbenium salt.
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (B52724) (anhydrous)
-
Ice-cold ethanol
-
Ice-cold diethyl ether
Procedure:
-
In a fume hood, weigh equimolar amounts of cycloheptatriene and triphenylcarbenium tetrafluoroborate into a round-bottom flask equipped with a magnetic stir bar.
-
With stirring, slowly add the minimum amount of anhydrous acetonitrile dropwise until all solids are dissolved.
-
Allow the reaction to proceed for approximately five minutes at room temperature.
-
Remove the acetonitrile solvent using a rotary evaporator. A dense white precipitate of this compound tetrafluoroborate will form.
-
Isolate the crystals by suction filtration.
-
Wash the isolated crystals with small portions of ice-cold ethanol, followed by ice-cold diethyl ether.
-
Air dry the crystals and record the final mass.
Determination of Melting Point
The melting point of this compound tetrafluoroborate, which is an ionic solid, is determined using a capillary melting point apparatus.[10]
Procedure:
-
Finely grind a small sample of the crystalline this compound tetrafluoroborate.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.[11]
-
Place the capillary tube in the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to about 2 °C per minute to allow for accurate observation.
-
Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. Note any decomposition.[12]
Determination of Solubility
The solubility of this compound tetrafluoroborate in various solvents is determined by direct observation.
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound tetrafluoroborate into a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Vigorously shake or vortex the mixture for 30-60 seconds.[13][14]
-
Allow the mixture to stand and observe if the solid has dissolved completely, partially, or not at all.[13]
-
If the solid dissolves, it is classified as soluble. If it remains undissolved, it is insoluble. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved salt determined spectroscopically or gravimetrically after solvent evaporation.
Spectroscopic Analysis Protocols
3.4.1. NMR Spectroscopy
-
Dissolve 5-25 mg of this compound tetrafluoroborate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[5][15]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][15]
-
Cap the NMR tube and ensure the solution height is adequate for the spectrometer (typically around 4-5 cm).[15]
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
3.4.2. IR Spectroscopy (KBr Pellet Method)
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
Grind approximately 1-2 mg of this compound tetrafluoroborate with 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the powder mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[1]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
3.4.3. UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound tetrafluoroborate in a suitable solvent (e.g., 0.1N HCl) of a known concentration.
-
Use a UV-transparent cuvette and fill it with the prepared solution.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
Visualizations
The following diagrams illustrate the key chemical principles and processes related to this compound tetrafluoroborate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. scribd.com [scribd.com]
- 3. ej-eng.org [ej-eng.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organomation.com [organomation.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. saltise.ca [saltise.ca]
- 14. scribd.com [scribd.com]
- 15. research.reading.ac.uk [research.reading.ac.uk]
An In-depth Technical Guide to the Acidity and pKa of the Tropylium Cation in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tropylium cation (C₇H₇⁺), the conjugate acid of cycloheptatriene, is a planar, cyclic, and aromatic carbocation that exhibits significant stability due to its 6 π-electron system, which satisfies Hückel's rule.[1][2] In aqueous solution, the this compound cation acts as a Lewis acid, entering into a reversible reaction with water. This guide provides a comprehensive overview of the acidity and pKa of the this compound cation in an aqueous environment. It details the hydrolysis equilibrium, presents quantitative data, outlines the experimental protocols for pKa determination, and provides visualizations of the key chemical processes.
The this compound Cation: Structure and Aromaticity
The this compound ion is a regular heptagonal, planar ion with D₇h symmetry.[1] Its stability is a classic example of Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[1][2] This aromatic stabilization results in a positive charge that is delocalized over all seven carbon atoms.[1][2] Spectroscopic data confirms this delocalization; the ¹H-NMR spectrum shows a single peak, indicating all seven protons are chemically equivalent, and the ¹³C-NMR spectrum similarly displays only one signal.[3][4] This inherent stability allows for the isolation of this compound salts, such as this compound tetrafluoroborate (B81430) or bromide.[1]
Acidity in Aqueous Solution: The Hydrolysis Equilibrium
In an aqueous medium, the this compound cation behaves as an acid.[1] Its acidity arises not from the donation of a proton directly, but from its function as a Lewis acid that reacts with water. The cation forms a covalent adduct with water, producing 7-hydroxycycloheptatriene (also known as tropyl alcohol).[3][4] This alcohol is in equilibrium with the this compound cation and hydronium ions (H₃O⁺), thus lowering the pH of the solution.[3][4]
The overall equilibrium reaction is as follows:
C₇H₇⁺ + 2 H₂O ⇌ C₇H₇OH + H₃O⁺
The equilibrium constant for this reaction (Ka) is reported as 1.8 × 10⁻⁵, which makes the this compound cation nearly as acidic as acetic acid (pKa ≈ 4.76).[1][3][4]
Quantitative Data Presentation
The acidity of the this compound cation in aqueous solution at 25 °C is summarized in the table below.
| Parameter | Value | Description | Reference |
| Ka | 1.8 × 10⁻⁵ | Acid dissociation constant for the hydrolysis reaction. | [1][3][4] |
| pKa | 4.74 | The negative logarithm of the acid dissociation constant. | Calculated from Ka |
Experimental Protocols for pKa Determination
The determination of the pKa for the this compound cation is commonly achieved via UV-Vis spectrophotometry. This method leverages the distinct ultraviolet absorption spectra of the this compound cation and its hydrolysis product, tropyl alcohol.
Methodology: Spectrophotometric Titration
-
Preparation of Solutions:
-
A stock solution of a stable this compound salt (e.g., this compound tetrafluoroborate) of known concentration is prepared in deionized water.
-
A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 2 to pH 7) are prepared.
-
-
Spectroscopic Measurement:
-
The UV spectrum of the this compound cation is measured in a highly acidic solution (e.g., pH < 2) where the equilibrium lies far to the left (fully protonated form). The wavelength of maximum absorbance (λmax) for C₇H₇⁺ is identified (typically around 275 nm).[3][5]
-
The UV spectrum is also measured in a neutral or slightly basic solution (e.g., pH > 7) to obtain the spectrum of the hydrolysis product, tropyl alcohol (C₇H₇OH).
-
Aliquots of the this compound salt stock solution are added to each of the prepared buffer solutions to a constant final concentration.
-
The absorbance of each buffered solution is measured at the λmax of the this compound cation.
-
-
Data Analysis:
-
The pKa is determined by analyzing the relationship between the absorbance and the pH of the solutions. The Henderson-Hasselbalch equation is adapted for spectrophotometric data:
pKa = pH + log₁₀( [A] - [Aᵢ] ) / ( [Aₘ] - [A] )
Where:
-
[A] is the measured absorbance at a given pH.
-
[Aᵢ] is the absorbance of the fully ionized form (this compound cation).
-
[Aₘ] is the absorbance of the molecular form (tropyl alcohol).
-
-
Alternatively, the absorbance values are plotted against pH, generating a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the cation.[6]
-
Mandatory Visualizations
References
- 1. This compound cation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ion | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Botanical Cradle of Aromatic Cations: A Technical Guide to the Natural Occurrence of Tropylium Ion Precursors in Plants
For Researchers, Scientists, and Drug Development Professionals
The tropylium ion, a seven-membered aromatic cation, represents a fascinating molecular structure with significant implications in organic chemistry and drug design. While the highly reactive this compound cation itself is not a direct product of plant biosynthesis, its structural precursors are found within a well-known class of secondary metabolites: the tropane (B1204802) alkaloids. This technical guide provides an in-depth exploration of the natural occurrence of these precursors in the plant kingdom, focusing on their biosynthesis, chemical diversity, and the analytical methodologies required for their study. The information presented herein is intended to serve as a comprehensive resource for researchers in phytochemistry, natural product synthesis, and drug development.
Tropane Alkaloids: The Primary Precursors
The direct precursors to the this compound ion in a chemical sense are molecules containing the tropane ring system (8-azabicyclo[3.2.1]octane). This bicyclic structure is the hallmark of tropane alkaloids, a class of more than 200 naturally occurring compounds.[1] These alkaloids are most notably produced by plants in the Solanaceae (nightshade) family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), as well as the Erythroxylaceae family, which includes the infamous Erythroxylum coca (coca plant).[2][3]
The biosynthesis of tropane alkaloids is a complex process that primarily occurs in the roots of Solanaceae plants, from where the alkaloids are translocated to other parts of the plant.[4] In contrast, in Erythroxylum coca, the biosynthesis takes place in the young leaves.[2]
The Biosynthetic Pathway of Tropane Alkaloids
The journey from simple amino acids to the complex tropane ring is a multi-step enzymatic process. The core of this pathway, which leads to the formation of the key intermediate tropinone (B130398), is outlined below.
The biosynthesis begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine.[3][4] A key committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine.[4] This is followed by oxidative deamination to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[4] This cation is a critical intermediate at the branch point of several alkaloid biosynthetic pathways.[3] The subsequent steps leading to the tropane core have been a subject of extensive research, with recent studies elucidating the involvement of an atypical polyketide synthase and a cytochrome P450 enzyme in the formation of tropinone.[5]
Tropinone serves as a crucial branch-point intermediate. It can be reduced by two stereospecific reductases: tropinone reductase I (TRI) to produce tropine (B42219) (3α-tropanol), or tropinone reductase II (TRII) to produce pseudotropine (3β-tropanol).[3] Tropine is the precursor to the medicinally important alkaloids hyoscyamine (B1674123) and scopolamine, while pseudotropine is a precursor for calystegines.[3]
Signaling Pathway Diagram
Quantitative Data on Tropane Alkaloid Content
The concentration of tropane alkaloids varies significantly depending on the plant species, organ, and developmental stage. The following table summarizes representative quantitative data for the two most commonly monitored tropane alkaloids, atropine (B194438) (the racemic form of hyoscyamine) and scopolamine, in various Datura species.
| Plant Species | Plant Organ | Atropine (µg/g DW) | Scopolamine (µg/g DW) | Reference |
| Datura innoxia | Leaves | 150 - 450 | 1200 - 3000 | |
| Flowers | 100 - 300 | 800 - 2000 | ||
| Stems | 50 - 150 | 200 - 800 | ||
| Seeds | 200 - 600 | 50 - 200 | ||
| Datura metel | Leaves | 500 - 1500 | 50 - 150 | |
| Flowers | 300 - 800 | 20 - 100 | ||
| Stems | 100 - 400 | 10 - 50 | ||
| Seeds | 800 - 2000 | 10 - 80 | ||
| Datura stramonium | Leaves | 1000 - 2500 | 100 - 400 | |
| Flowers | 800 - 2000 | 80 - 300 | ||
| Stems | 300 - 800 | 50 - 200 | ||
| Seeds | 1500 - 3000 | 100 - 500 | ||
| D. stramonium var. tatula | Leaves | 2000 - 4000 | 200 - 600 | |
| Flowers | 1500 - 3000 | 150 - 500 | ||
| Stems | 500 - 1200 | 100 - 300 | ||
| Seeds | 2500 - 5000 | 200 - 800 |
Experimental Protocols for Analysis
The accurate detection and quantification of tropane alkaloids in complex plant matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for this purpose.[1]
Sample Preparation: Miniaturized QuEChERS (µ-QuEChERS)
A miniaturized Quick, Easy, Cheap, Effective, Rugged, and Safe (µ-QuEChERS) method has been optimized for the extraction of tropane alkaloids from leafy vegetables and can be adapted for other plant materials.[6]
Protocol:
-
Homogenization: Weigh 0.1 g of lyophilized and powdered plant material into a 2 mL microcentrifuge tube.
-
Hydration: Add 0.5 mL of ultrapure water to the sample and vortex for 30 seconds.
-
Extraction: Add 1 mL of acetonitrile (B52724) with 1% acetic acid. Vortex vigorously for 1 minute.
-
Salting out: Add QuEChERS salts (e.g., 400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate (B86180) tribasic dihydrate, and 50 mg sodium citrate dibasic sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 600 µL of the supernatant to a d-SPE tube containing 90 mg MgSO₄ and 30 mg of a suitable sorbent (e.g., C18 or PSA). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Collect the supernatant and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte. For atropine, a common transition is m/z 290.2 → 124.1, and for scopolamine, m/z 304.2 → 138.1.
Experimental Workflow Diagram
Conclusion
While plants do not directly synthesize the this compound ion, they are the source of its precursors in the form of tropane alkaloids. A thorough understanding of the biosynthesis of these complex molecules, coupled with robust analytical methodologies, is crucial for their study and potential exploitation in drug development. The information provided in this guide serves as a foundational resource for professionals in the field, offering a detailed overview of the natural occurrence, biosynthesis, and analysis of this compound ion precursors in the plant kingdom. Further research into the enzymatic machinery of tropane alkaloid biosynthesis may open new avenues for metabolic engineering and the sustainable production of these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Tropylium Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted tropylium derivatives. The this compound cation, a non-benzenoid aromatic carbocation, and its derivatives are of significant interest in organic synthesis and materials science due to their unique electronic properties and reactivity.[1][2] These compounds serve as versatile intermediates, organocatalysts, and functional moieties in a range of applications.[2]
Introduction
The this compound ion ([C₇H₇]⁺) is a planar, cyclic, and aromatic cation with 6 π-electrons, conforming to Hückel's rule.[3] This inherent aromaticity confers notable stability, allowing for its isolation as stable salts with non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻).[3] The positive charge and aromatic nature of the this compound ring make it a potent electrophile and an effective hydride abstractor, enabling a variety of chemical transformations.[2]
Substituted this compound derivatives, bearing aryl, alkoxy, or organometallic moieties, offer tailored electronic and steric properties, expanding their utility in areas such as organocatalysis, materials chemistry, and as ligands for transition metals.[2][4] This document outlines established methods for the synthesis of the parent this compound cation and selected substituted derivatives, providing detailed protocols and comparative data.
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives, allowing for easy comparison of different synthetic routes and substituent effects.
Table 1: Synthesis of Unsubstituted this compound Tetrafluoroborate
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Hydride Abstraction | Cycloheptatriene (B165957) | Triphenylcarbenium tetrafluoroborate | Acetonitrile (B52724) | 5 minutes | High | ~200 (decomposes)[5] |
| Oxidation with PCl₅ | Cycloheptatriene | 1. PCl₅ 2. HBF₄ | Carbon Tetrachloride, Ethanol (B145695) | 3 hours | 80-89 | ~200 (decomposes)[6] |
Table 2: Synthesis of Substituted this compound Derivatives (Representative Examples)
| Derivative | Method | Precursor | Reagents | Solvent | Yield (%) |
| Phenyl-tropylium | Hydride Abstraction | Phenyl-cycloheptatriene | Trityl tetrafluoroborate | Acetonitrile | Not specified |
| Alkoxy-tropylium | Nucleophilic Substitution | This compound tetrafluoroborate | Sodium Alkoxide | Acetonitrile | Not specified |
| Ferrocenyl-tropylium | Hydride Abstraction | Ferrocenyl-cycloheptatriene | Trityl tetrafluoroborate | Not specified | Not specified |
Note: Detailed quantitative data for many substituted derivatives are dispersed throughout the literature and can be substrate-dependent. The above table provides a general overview of synthetic strategies.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound tetrafluoroborate and a representative application in catalysis.
Protocol 1: Synthesis of this compound Tetrafluoroborate via Hydride Abstraction
This method is a convenient and rapid procedure for the laboratory-scale synthesis of this compound tetrafluoroborate from cycloheptatriene.[7]
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile
-
Diethyl ether (ice-cold)
-
Ethanol (ice-cold)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine cycloheptatriene (1.8 mmol, 0.17 g) and triphenylcarbenium tetrafluoroborate (1.8 mmol, 0.6 g).
-
With magnetic stirring, add acetonitrile dropwise until all solids have dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to stir at room temperature for 5 minutes.
-
Remove the acetonitrile using a rotary evaporator. A dense white precipitate of this compound tetrafluoroborate will form.
-
Isolate the crystalline product by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[7]
-
Air-dry the crystals and record the mass to determine the yield.
Characterization:
-
Melting Point: Approximately 200 °C (with decomposition).[5]
-
UV-Vis (0.1N HCl): λmax at 218 nm (log ε 4.70) and 274 nm (log ε 3.61).[7]
Protocol 2: this compound-Promoted Nucleophilic Substitution of Alcohols
This protocol describes the use of a this compound cation, generated in situ from tropone (B1200060), to catalyze the conversion of alcohols to alkyl chlorides.[1]
Materials:
-
Tropone
-
Oxalyl chloride
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for slow addition)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in dichloromethane, add tropone (catalytic amount, e.g., 10 mol%).
-
Slowly add oxalyl chloride (1.1 equiv) to the stirred solution. For sensitive substrates, addition via a syringe pump over 30 minutes is recommended.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkyl chloride.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the synthesis and application of substituted this compound derivatives.
Caption: Synthetic workflow for an aryl-substituted this compound salt.
Caption: Catalytic cycle for this compound-promoted nucleophilic substitution.
Caption: Mechanism of this compound-initiated cationic polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Tropylium-Mediated Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for several key organic synthesis reactions mediated by the tropylium ion. The this compound cation, a stable non-benzenoid aromatic species, serves as a versatile and efficient metal-free catalyst or promoter for a variety of organic transformations.[1][2][3][4][5][6] Its unique combination of stability, due to its aromaticity, and reactivity, owing to its positive charge, allows it to facilitate reactions such as C-C and C-N bond formation, oxidations, and the formation of acetals.[1][2][3][4][5][6][7] The protocols outlined below are designed to be reproducible in a standard laboratory setting.
Synthesis of this compound Tetrafluoroborate (B81430)
The this compound cation is commonly used as its tetrafluoroborate salt, [C₇H₇]⁺[BF₄]⁻, which is a readily isolable and stable white solid.[1] Two common methods for its synthesis are presented below.
Method A: From Cycloheptatriene (B165957) and Triphenylcarbenium Tetrafluoroborate
This method relies on a hydride exchange reaction between cycloheptatriene and a tritylium (B1200429) salt.[1]
Experimental Protocol:
-
Weigh 0.17 g (0.19 mL, 1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate into a 50 mL round-bottom flask equipped with a magnetic stir bar.[1]
-
Place the flask on a magnetic stir plate and begin stirring the solid mixture.[1]
-
Slowly add acetonitrile (B52724) dropwise until all the solid material has dissolved. Use the minimum amount of solvent necessary.[1]
-
Allow the solution to stir for approximately five minutes for the reaction to go to completion.[1]
-
Remove the solvent using a rotary evaporator.[1]
-
The resulting dense white precipitate is this compound tetrafluoroborate. Isolate the crystals by suction filtration.[1]
-
Wash the crystals with small portions of ice-cold ethanol (B145695) (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[1]
-
Allow the crystals to air dry and record the mass to determine the yield.[1]
Logical Relationship for Synthesis Method A
Caption: Hydride transfer from cycloheptatriene to triphenylcarbenium.
Method B: From Cycloheptatriene and Phosphorus Pentachloride
This procedure is a modification of a method originally published by Kursanov and Vol'pin and is suitable for larger scale preparations.[8]
Experimental Protocol:
-
In a 1-L flask equipped with an efficient stirrer, prepare a suspension of 100 g (0.48 mole, 33% excess) of phosphorus pentachloride in 800 mL of carbon tetrachloride.[8]
-
Add 24.2 g of 91% cycloheptatriene (0.24 mole) all at once and stir the mixture for 3 hours at room temperature.[8]
-
The intermediate this compound hexachlorophosphate-tropylium chloride double salt will separate. Isolate it by suction filtration and wash briefly with fresh carbon tetrachloride.[8]
-
In a 1-L wide-necked Erlenmeyer flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol.[8]
-
Transfer the filtered salt as rapidly as possible into the cold, well-stirred ethanol. The salt will dissolve rapidly.[8]
-
Rapidly add 50 mL (0.39 mole) of 50% aqueous fluoboric acid to the cold, stirred solution.[8]
-
A dense precipitate of this compound tetrafluoroborate will form. Allow the mixture to stand in the ice bath for 1 hour to complete crystallization.
-
Collect the product by suction filtration, wash with 50 mL of cold absolute ethanol, and then with 100 mL of ether.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide. The yield is typically 28-31 g (66-73%).[8]
This compound-Promoted Oxidative Functionalization of Tetrahydroisoquinolines (THIQs)
This metal-free method allows for the efficient functionalization of the C1 position of tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry.[2][3][9] The reaction proceeds via a hydride abstraction by the this compound ion to form an iminium intermediate, which is then quenched by a nucleophile.[2][3][9]
General Experimental Protocol:
-
To a solution of the N-substituted tetrahydroisoquinoline (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add this compound tetrafluoroborate (1.1 equiv).
-
Stir the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow for the formation of the iminium intermediate.
-
Add the nucleophile (e.g., Grignard reagent, silyl (B83357) enol ether, nitromethane) (1.2-2.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature or an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Oxidative Functionalization of THIQs
| Entry | N-Substituent | Nucleophile | Product | Yield (%) |
| 1 | Benzyl | Phenylmagnesium bromide | 1-Phenyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline | 95 |
| 2 | Benzyl | Methylmagnesium bromide | 1-Methyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline | 88 |
| 3 | Methyl | Allyltrimethylsilane | 1-Allyl-2-methyl-1,2,3,4-tetrahydroisoquinoline | 92 |
| 4 | Phenyl | 1-Phenyl-1-(trimethylsiloxy)ethene | 2-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-1-phenylethan-1-one | 85 |
| 5 | Benzyl | Nitromethane | 1-(Nitromethyl)-2-benzyl-1,2,3,4-tetrahydroisoquinoline | 78 |
Note: Yields are for isolated products and are representative examples. Please refer to the original literature for a more extensive substrate scope.
Reaction Workflow for THIQ Functionalization
Caption: this compound-mediated hydride abstraction and nucleophilic addition.
This compound-Mediated Nucleophilic Substitution of Alcohols and Carboxylic Acids
This method utilizes a chloro this compound species, generated in situ from tropone (B1200060) and an activating agent like oxalyl chloride, for the rapid conversion of alcohols to alkyl halides and carboxylic acids to acyl chlorides under mild conditions.[10][11][12]
General Experimental Protocol for Alcohol Chlorination:
-
To a solution of tropone (1.0 equiv) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.1 equiv) at 0 °C.
-
Stir the mixture for 10-15 minutes to generate the chloro this compound chloride reagent.
-
Add the alcohol (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Nucleophilic Substitution
| Entry | Substrate | Reagent | Product | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Tropone/Oxalyl chloride | Benzyl chloride | 5 | 98 |
| 2 | 1-Phenylethanol | Tropone/Oxalyl chloride | 1-Chloro-1-phenylethane | 10 | 95 |
| 3 | Cyclohexanol | Tropone/Oxalyl chloride | Chlorocyclohexane | 60 | 85 |
| 4 | Benzoic acid | Tropone/Oxalyl chloride | Benzoyl chloride | 15 | 92 |
| 5 | Phenylacetic acid | Tropone/Oxalyl chloride | Phenylacetyl chloride | 10 | 96 |
Note: Yields are for isolated products. Reaction times and yields can vary depending on the substrate.
Reaction Pathway for Alcohol Activation
Caption: Activation of alcohols using a this compound-derived species.
This compound-Catalyzed Acetalization of Aldehydes
This compound salts can act as efficient, metal-free Lewis acid catalysts for the protection of aldehydes as acetals.[5][7] This method is chemoselective for aldehydes over ketones and can be performed under both batch and continuous-flow conditions.[5][7][13]
Experimental Protocol (Batch):
-
To a solution of the aldehyde (1.0 equiv) and a diol (e.g., ethylene (B1197577) glycol, 1.2 equiv) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of this compound tetrafluoroborate (e.g., 1-5 mol%).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Wash the mixture with water, dry the organic layer, and concentrate under reduced pressure.
-
The product can often be obtained in high purity without the need for column chromatography.
Quantitative Data for Acetalization of Aldehydes
| Entry | Aldehyde | Diol | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzaldehyde | Ethylene glycol | 1 | 98 |
| 2 | 4-Nitrobenzaldehyde | Ethylene glycol | 2 | 95 |
| 3 | Cinnamaldehyde | Ethylene glycol | 1 | 92 |
| 4 | Furfural | Ethylene glycol | 5 | 88 |
| 5 | Heptanal | Ethylene glycol | 2 | 96 |
Note: Yields are for isolated products under batch conditions.
Catalytic Cycle for Acetalization
Caption: Lewis acid catalysis of acetal formation by the this compound ion.
This compound-Promoted Hydroboration of Alkynes
This compound salts can promote the hydroboration of alkynes with borane (B79455) reagents like pinacolborane, providing access to a wide range of vinylboranes, which are valuable intermediates in cross-coupling reactions.[4][6][14][15][16] The reaction is thought to proceed through a hydride abstraction from the borane by the this compound ion.[4][6][14][15][16]
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine the alkyne (1.0 equiv) and pinacolborane (1.2 equiv).
-
Add a catalytic amount of this compound tetrafluoroborate (e.g., 2 mol%).
-
Heat the mixture to a specified temperature (e.g., 70 °C) with stirring.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, the product can be purified by distillation or column chromatography.
Quantitative Data for Hydroboration of Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-Phenylvinylboronic acid pinacol (B44631) ester | 95 |
| 2 | 1-Octyne | (E)-1-Octenylboronic acid pinacol ester | 88 |
| 3 | 4-Ethynylanisole | (E)-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester | 92 |
| 4 | 1-Phenyl-1-propyne | Mixture of regioisomers | 75 |
Note: Yields are for isolated products.
Proposed Mechanism for Hydroboration
Caption: Hydride abstraction from pinacolborane initiates hydroboration.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Promoted Oxidative Functionalization of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. chemrxiv.org [chemrxiv.org]
Tropylium Ion: A Metal-Free Catalyst for Hydroboration Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydroboration of unsaturated organic compounds is a cornerstone of modern synthetic chemistry, providing a versatile pathway to valuable organoboron intermediates. Traditionally, this transformation has relied heavily on transition-metal catalysts. However, the pursuit of greener, more sustainable chemical methodologies has spurred interest in metal-free alternatives. The tropylium ion (C₇H₇⁺), a seven-membered aromatic carbocation, has emerged as a potent organocatalyst for hydroboration reactions, offering an efficient and metal-free approach to the synthesis of vinylboranes and other organoboron compounds.[1][2][3][4][5][6][7] This document provides a detailed overview of the application of this compound ion catalysts in hydroboration, including experimental protocols and mechanistic insights.
The this compound ion's catalytic activity is attributed to its ability to act as a Lewis acid and an organic oxidant.[1][6][8] In the context of hydroboration, it is proposed to activate the boron reagent, typically pinacolborane (HBpin), through hydride abstraction, initiating the catalytic cycle.[1][2][3][4][9] This novel mechanistic paradigm distinguishes it from many traditional catalysts.[1]
Key Advantages of this compound Ion Catalysis
-
Metal-Free: Avoids potential metal contamination in products, which is crucial for pharmaceutical applications.[8]
-
High Efficiency: Promotes hydroboration of a broad range of substrates, including alkynes, alkenes, and epoxides, with good to excellent yields.[1][2][3][4]
-
Mild Reaction Conditions: The reactions often proceed under neat conditions or in common organic solvents at moderate temperatures.[1]
-
Versatility: The this compound ion has been shown to catalyze various other organic transformations, highlighting its broad utility.[6][7][10][11]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Hydroboration of Phenylacetylene with Pinacolborane[1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 70 | 24 | 15 |
| 2 | This compound tetrafluoroborate (B81430) (2) | Neat | 70 | 12 | 95 |
| 3 | This compound tetrafluoroborate (2) | 1,2-Dichloroethane (B1671644) | 70 | 12 | 92 |
| 4 | This compound tetrafluoroborate (2) | Toluene | 70 | 12 | 85 |
| 5 | This compound tetrafluoroborate (2) | Acetonitrile | 70 | 24 | 0 |
| 6 | This compound tetrafluoroborate (2) | THF | 70 | 24 | 0 |
| 7 | This compound hexafluorophosphate (B91526) (2) | Neat | 70 | 12 | 60 |
| 8 | Tritylium tetrafluoroborate (2) | Neat | 70 | 12 | 75 |
| 9 | Nitrosonium tetrafluoroborate (2) | Neat | 70 | 12 | 55 |
Reaction conditions: Phenylacetylene (0.5 mmol), pinacolborane (0.6 mmol), and catalyst in the indicated solvent (2 mL if not neat).
Table 2: Substrate Scope for the this compound-Catalyzed Hydroboration of Alkynes[1]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-phenylvinylboronic acid pinacol (B44631) ester | 95 |
| 2 | 4-Methylphenylacetylene | (E)-2-(p-tolyl)vinylboronic acid pinacol ester | 92 |
| 3 | 4-Methoxyphenylacetylene | (E)-2-(4-methoxyphenyl)vinylboronic acid pinacol ester | 90 |
| 4 | 4-Chlorophenylacetylene | (E)-2-(4-chlorophenyl)vinylboronic acid pinacol ester | 88 |
| 5 | 1-Hexyne | 1-Hexenylboronic acid pinacol ester | 65 |
| 6 | Diphenylacetylene | (E)-1,2-diphenylvinylboronic acid pinacol ester | 70 |
All products are the trans-isomers. Reaction conditions: Alkyne (0.5 mmol), pinacolborane (0.6 mmol), and this compound tetrafluoroborate (2 mol%) neat at 70°C for 12 hours.
Experimental Protocols
General Procedure for the this compound-Catalyzed Hydroboration of Alkynes
Materials:
-
This compound tetrafluoroborate (catalyst)
-
Alkyne substrate
-
Pinacolborane (HBpin)
-
Anhydrous solvent (if required, e.g., 1,2-dichloroethane or toluene)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the alkyne substrate (0.5 mmol, 1.0 equiv).
-
Add this compound tetrafluoroborate (0.01 mmol, 2 mol%).
-
If the reaction is to be run in a solvent, add the anhydrous solvent (2 mL).
-
Add pinacolborane (0.6 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction mixture at 70°C for the time indicated in the tables above or until completion as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The structure and stereochemistry of the product can be confirmed by ¹H NMR, ¹³C NMR, and comparison with literature data.[1]
Mechanistic Pathway and Visualizations
The proposed catalytic cycle for the this compound-catalyzed hydroboration of alkynes is initiated by the abstraction of a hydride from pinacolborane by the this compound ion. This generates a reactive borenium cation intermediate, which then participates in the hydroboration of the alkyne.
Caption: Proposed Catalytic Cycle for this compound-Catalyzed Hydroboration.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a this compound-catalyzed hydroboration reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Collection - this compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ion, an Intriguing Moiety in Organic Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids [organic-chemistry.org]
- 11. This compound salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Tropylium Salts in Carbonyl-Olefin Metathesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of tropylium salts as efficient organocatalysts in carbonyl-olefin metathesis reactions. This innovative approach offers a metal-free alternative for the formation of carbon-carbon double bonds, a crucial transformation in organic synthesis.
The this compound ion, a non-benzenoid aromatic cation, has emerged as a potent organic Lewis acid catalyst for promoting carbonyl-olefin metathesis (COM).[1][2][3] This methodology has been successfully applied to a broad range of substrates in intramolecular, intermolecular, and ring-opening metathesis reactions, demonstrating its versatility and potential for complex molecule synthesis.[1][4] The use of this compound salts, such as this compound tetrafluoroborate (B81430) (TropBF₄), presents a significant advancement in the field, offering mild reaction conditions and avoiding the use of transition metals, which can be problematic in pharmaceutical applications due to potential contamination.[5]
Mechanism of Action
The catalytic cycle of this compound-promoted carbonyl-olefin metathesis is initiated by the activation of the carbonyl group. The this compound ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the olefin.[4][6] The reaction is proposed to proceed through a stepwise [2+2] cycloaddition between the activated carbonyl and the olefin, forming an oxetane (B1205548) intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the final metathesized olefin product and a small carbonyl byproduct (e.g., acetone).[7][8]
Intramolecular Carbonyl-Olefin Metathesis
This compound salts have proven to be particularly effective in catalyzing intramolecular carbonyl-olefin metathesis to form various cyclic structures. The reaction conditions are generally mild, and the catalyst loading is low.
Quantitative Data for Intramolecular Carbonyl-Olefin Metathesis
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-(pent-4-en-1-yl)benzaldehyde | 5 | CH₂Cl₂ | 70 | 6 | 6,7-dihydro-5H-benzo[5]annulene | 85 | [9] |
| 2 | 2-(hex-5-en-1-yl)benzaldehyde | 5 | neat | 70 | 6 | 5,6,7,8-tetrahydrobenzo[4]annulene | 83 | [9] |
| 3 | 1-phenyl-2-(pent-4-en-1-yl)ethan-1-one | 15 | CD₂Cl₂ | 45 | 48 | 1-methyl-3-phenyl-1-cyclohexene | - | [9] |
| 4 | Ethyl 2-(pent-4-en-1-yl)benzoate | 10 | neat | 110 | 24 | Ethyl 6,7-dihydro-5H-benzo[5]annulene-9-carboxylate | 74 | [9] |
| 5 | 2-(but-3-en-1-yl)benzaldehyde | 5 | CH₂Cl₂ | 70 | 24 | 5,6-dihydro-2H-benzo[b]oxocine | 78 | [1] |
| 6 | 2-allyl-2-methyl-1-phenylpent-4-en-1-one | 10 | CH₂Cl₂ | 40 | 24 | 4-methyl-4-phenyl-1-vinylcyclohexene | 92 | [1] |
Intermolecular Carbonyl-Olefin Metathesis
The this compound-catalyzed intermolecular version of this reaction allows for the coupling of two different molecules, providing a direct route to substituted alkenes.
Quantitative Data for Intermolecular Carbonyl-Olefin Metathesis
| Entry | Aldehyde | Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-methyl-2-butene | 20 | CH₂Cl₂ | 40 | 24 | (E)-1-phenylprop-1-ene | 85 | [7] |
| 2 | 4-Methoxybenzaldehyde | 1-methylcyclopentene | 15 | neat | 90 | 24 | 1-(4-methoxyphenyl)-2-methylcyclopent-1-ene | 94 | [9] |
| 3 | 4-Tolualdehyde | 1-methylcyclobutene | - | - | 70 | 4 | 1-(p-tolyl)cyclobut-1-ene | - | [9] |
| 4 | Naphthaldehyde | 1-methylcyclopentene | 15 | neat | 90 | 24 | 1-(naphthalen-2-yl)-2-methylcyclopent-1-ene | 88 | [1] |
Experimental Protocols
General Procedure for Intramolecular Carbonyl-Olefin Metathesis
To a reaction vial charged with the carbonyl-olefin substrate (1.0 equiv) is added this compound tetrafluoroborate (typically 5-15 mol%). The reaction can be run neat or in a minimal amount of a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). The vial is sealed and heated to the specified temperature (e.g., 40-110 °C) for the indicated time.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified directly by flash column chromatography on silica (B1680970) gel to afford the desired product.[9]
In Situ ¹H-NMR Experiment for Monitoring Intramolecular Carbonyl-Olefin Metathesis
An NMR tube is charged with this compound tetrafluoroborate (e.g., 3 mg, 0.017 mmol), the carbonyl-olefin substrate (e.g., 26.1 mg, 0.11 mmol), and deuterated dichloromethane (CD₂Cl₂, 0.5 mL). The reaction mixture is then monitored by ¹H NMR spectroscopy at regular time intervals at a specified temperature (e.g., 45 °C). The disappearance of the substrate signals and the emergence of the product signals, along with the byproduct acetone (B3395972) (singlet at ~2.2 ppm), can be observed to determine the reaction kinetics and completeness.[9]
General Procedure for Intermolecular Carbonyl-Olefin Metathesis
In a sealed reaction vial, the aldehyde (1.0 equiv), the olefin (typically in excess), and this compound tetrafluoroborate (e.g., 15-20 mol%) are combined. The reaction is often performed neat or in a solvent like dichloromethane. The mixture is stirred and heated to the indicated temperature for the specified duration. After completion, the crude mixture is purified by flash column chromatography to isolate the metathesis product.[7][9]
Diagrams
Caption: Proposed mechanism for this compound-catalyzed carbonyl-olefin metathesis.
Caption: General experimental workflow for carbonyl-olefin metathesis.
References
- 1. This compound-promoted carbonyl–olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound-promoted carbonyl-olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonyl olefin metathesis - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: The Tropylium Cation as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tropylium cation, [C₇H₇]⁺, is a stable, aromatic organic cation that has found diverse applications in organic synthesis, primarily as an organocatalyst and an activating agent.[1][2] While its use as a protecting group for functionalities like alcohols, thiols, and amines is not as widespread as conventional methods, the underlying chemistry presents a potential strategy for the reversible masking of these groups. This document outlines the principles of this compound-based protection, compiles available reaction data, and provides generalized experimental protocols.
Introduction to this compound Cation-Based Protection
The foundation of using the this compound cation as a protecting group lies in its electrophilic nature. It can react with nucleophilic functional groups to form cycloheptatrienyl derivatives. The stability of the this compound cation suggests that the cycloheptatrienyl group could be removed under conditions that favor its reformation, thus regenerating the original functional group.
Key Features:
-
Protection: Occurs via nucleophilic attack of the alcohol, thiol, or amine on the this compound cation.
-
Deprotection: Theoretically achievable through hydride abstraction from the cycloheptatrienyl ring, which would regenerate the aromatic this compound cation.
Protection of Alcohols, Thiols, and Amines
The reaction of this compound salts, such as this compound tetrafluoroborate (B81430), with various nucleophiles has been reported, forming the basis for a protection strategy.[3]
Protection of Alcohols as Cycloheptatrienyl Ethers
Alcohols can react with the this compound cation to yield cycloheptatrienyl ethers. The reaction of the this compound ion with water to form ditropyl ether is a known transformation, indicating the feasibility of this reaction with alcohols.[3]
Protection of Thiols as Cycloheptatrienyl Thioethers
Thiols, being excellent nucleophiles, are expected to react readily with the this compound cation. The formation of ditropyl sulfide (B99878) from the reaction with hydrogen sulfide supports this.[3]
Protection of Amines as N-Cycloheptatrienylamines
Primary and secondary amines can be protected as their N-cycloheptatrienyl derivatives. Reports indicate that ammonia (B1221849) reacts with this compound bromide to form ditropylamine and tritropylamine.[3]
Data Summary
Quantitative data on the use of the this compound cation as a protecting group is limited in the available literature. The following tables are intended to structure any future findings in a comparable format.
Table 1: Protection of Alcohols, Thiols, and Amines with the this compound Cation
| Entry | Substrate Functional Group | Product | General Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Alcohol (R-OH) | Cycloheptatrienyl Ether (R-O-C₇H₇) | This compound Salt, Base, Aprotic Solvent | - | [3] |
| 2 | Thiol (R-SH) | Cycloheptatrienyl Thioether (R-S-C₇H₇) | This compound Salt, Base, Aprotic Solvent | - | [3] |
| 3 | Amine (R₂NH) | N-Cycloheptatrienylamine (R₂N-C₇H₇) | this compound Salt, Base, Aprotic Solvent | - |[3] |
Table 2: Deprotection of Cycloheptatrienyl Derivatives
| Entry | Protected Substrate | Deprotected Product | General Deprotection Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | R-O-C₇H₇ | R-OH | Hydride Abstraction | - | - |
| 2 | R-S-C₇H₇ | R-SH | Hydride Abstraction | - | - |
| 3 | R₂N-C₇H₇ | R₂NH | Hydride Abstraction | - | - |
Experimental Protocols
The following protocols are generalized based on established reactivity patterns of the this compound cation. Optimization for specific substrates is recommended.
Protocol 1: Synthesis of this compound Tetrafluoroborate
This compound tetrafluoroborate is a stable and commonly used this compound salt.
-
Reagents: Cycloheptatriene (B165957), Phosphorus Pentachloride, 50% aqueous Fluoboric Acid, Carbon Tetrachloride, Absolute Ethanol.
-
Procedure: A detailed and reliable procedure is available in Organic Syntheses, which involves the reaction of cycloheptatriene with phosphorus pentachloride to form a double salt, followed by treatment with fluoboric acid to yield this compound tetrafluoroborate.[4]
Protocol 2: General Procedure for the Protection of Alcohols, Thiols, and Amines
This protocol describes a general method for the formation of cycloheptatrienyl derivatives.
-
Materials:
-
Substrate (alcohol, thiol, or amine) (1.0 equiv)
-
This compound tetrafluoroborate (1.1 equiv)
-
Non-nucleophilic base (e.g., 2,6-lutidine) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substrate and 2,6-lutidine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound tetrafluoroborate in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for the Deprotection of Cycloheptatrienyl Derivatives
This hypothetical protocol is based on the principle of hydride abstraction to regenerate the this compound cation.
-
Materials:
-
Cycloheptatrienyl-protected substrate (1.0 equiv)
-
Trityl tetrafluoroborate (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected substrate in anhydrous DCM.
-
Add trityl tetrafluoroborate to the solution.
-
Stir the reaction mixture at room temperature, monitoring the reappearance of the starting material by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product to isolate the deprotected alcohol, thiol, or amine.
-
Visualizations
Caption: General scheme for this compound-based protection and deprotection.
Caption: Logical workflow for a synthesis involving a this compound protecting group.
Conclusion
The use of the this compound cation as a protecting group for alcohols, thiols, and amines is a theoretically plausible strategy based on its known reactivity. However, it is not a commonly employed method in synthetic organic chemistry, and as such, detailed experimental data and substrate scope are lacking. The provided protocols are generalized and would require significant optimization for practical applications. Researchers interested in exploring novel protecting group strategies may find this an area ripe for investigation, particularly in determining the stability of cycloheptatrienyl derivatives to various reaction conditions and developing efficient and mild deprotection methods.
References
Application Notes and Protocols: The Tropylium Ion in Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry, the identification and structural elucidation of unknown compounds are paramount. One of the key diagnostic ions encountered in the analysis of aromatic compounds is the tropylium ion (C₇H₇⁺). Its remarkable stability and frequent appearance as a base peak in mass spectra make it a crucial indicator for the presence of a benzyl (B1604629) moiety or related structures within a molecule. These application notes provide a detailed overview of the formation, significance, and practical application of the this compound ion in mass spectrometry fragmentation, particularly within the context of pharmaceutical and drug development research.
The this compound ion is a planar, aromatic, seven-membered carbocation.[1] Its formation from a benzyl cation precursor is a classic example of a gas-phase rearrangement in mass spectrometry.[2] Upon electron ionization, many molecules containing a benzyl group will undergo fragmentation to form a benzyl cation (C₆H₅CH₂⁺).[3] This cation then rearranges to the more stable, aromatic this compound ion.[2] This rearrangement is so favorable that the this compound ion, with a characteristic mass-to-charge ratio (m/z) of 91, is often the most abundant ion in the spectrum (the base peak).[3][4] The exceptional stability of the this compound ion is attributed to its aromaticity, satisfying Hückel's rule with 6 π-electrons delocalized over the seven-carbon ring.[2]
Data Presentation: Characteristic Fragmentation Patterns
The presence of a peak at m/z 91 is a strong indication of a benzyl or related moiety. However, the overall fragmentation pattern provides a more complete picture for structural confirmation. The this compound ion itself can undergo further fragmentation, typically by the loss of a neutral acetylene (B1199291) molecule (C₂H₂) to produce a C₅H₅⁺ ion at m/z 65.[5] Alkyl-substituted benzene (B151609) rings will also characteristically produce a prominent peak at m/z 91.[5]
Below is a summary of common fragments observed in the electron ionization mass spectra of compounds containing a benzyl group.
| Precursor Moiety | Key Fragment Ions (m/z) | Typical Relative Abundance | Notes |
| Unsubstituted Benzyl | 91 (this compound ion) | Often 100% (Base Peak) | The most common and diagnostically significant fragment.[4] |
| 65 | Variable | Results from the loss of acetylene (C₂H₂) from the this compound ion.[5] | |
| 77 (Phenyl cation) | Variable | Indicates the presence of the benzene ring.[5] | |
| Substituted Benzyl | > 91 | Variable | The m/z will shift depending on the substituent. For example, a methylbenzyl group would lead to a peak at m/z 105. |
| 91 | Often still present | Can arise from fragmentation of the substituted this compound ion. | |
| 92 | Variable | Often observed in compounds with side chains of more than two carbons.[5] |
Experimental Protocols
The following protocols outline the general procedures for the analysis of benzyl-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile organic compounds.
Protocol 1: General Qualitative Analysis of Aromatic Compounds
This protocol is suitable for the initial identification of unknown compounds suspected of containing a benzyl group.
1. Sample Preparation:
- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane, methanol, or hexane).
- Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.
- Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.
- Oven Temperature Program:
- Initial temperature: 50-70°C, hold for 2 minutes.
- Ramp: 10-20°C/min to 280-300°C.
- Hold at the final temperature for 2-5 minutes.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 500.
- Solvent Delay: Set appropriately to avoid detector saturation from the solvent peak (typically 2-4 minutes).
3. Data Analysis:
- Examine the total ion chromatogram (TIC) to identify the peak(s) of interest.
- Extract the mass spectrum for each peak.
- Look for the presence of a significant peak at m/z 91. If it is the base peak, this is a strong indicator of a benzyl moiety.
- Also, look for related fragments at m/z 65 and 77.
- Compare the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[6]
Protocol 2: Quantitative Analysis of a Benzyl-Containing Drug Substance
This protocol is designed for the accurate quantification of a known benzyl-containing compound in a sample matrix, such as a pharmaceutical formulation, using an internal standard.
1. Materials and Reagents:
- Analyte of interest (e.g., a benzyl-containing drug).
- Isotopically labeled internal standard (e.g., deuterated analog of the analyte). This is crucial for correcting variations during sample preparation and injection.
- High-purity solvents (e.g., methanol, acetonitrile).
2. Sample Preparation:
- Stock Solutions: Prepare stock solutions of the analyte and the internal standard at 1 mg/mL in a suitable solvent.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a fixed concentration of the internal standard.
- Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. Spike with the same fixed concentration of the internal standard as used for the calibration standards.
3. GC-MS Instrumentation and Conditions:
- Use the same GC-MS conditions as in Protocol 1, but operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
- SIM Mode:
- Monitor at least two to three characteristic ions for the analyte and the internal standard.
- For a compound forming a this compound ion, the quantifier ion would typically be m/z 91, and a qualifier ion could be the molecular ion or another significant fragment.
- For the deuterated internal standard, the corresponding shifted m/z values would be monitored.
4. Data Analysis and Quantification:
- Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
- Calculate the response ratio for the unknown sample and determine its concentration from the calibration curve.
Visualizations
Fragmentation Pathway of Benzyl-Containing Compounds
The following diagram illustrates the fragmentation pathway leading to the formation of the this compound ion from a generic benzyl-containing molecule.
References
Tropylium-Catalyzed Acetalization and Transacetalization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for tropylium-catalyzed acetalization and transacetalization reactions. The use of the this compound ion, a non-benzenoid aromatic carbocation, offers a mild, efficient, and metal-free alternative to traditional Lewis acid catalysis for the protection of aldehydes.[1][2][3] These reactions are amenable to both batch and continuous-flow processing, highlighting their versatility in modern organic synthesis.[1][2]
Introduction
Acetalization is a fundamental and widely used method for the protection of carbonyl groups in multi-step organic synthesis.[4] Traditional methods often rely on metal-based Lewis acids, which can present challenges in removal and may be incompatible with sensitive substrates. This compound salts, such as this compound tetrafluoroborate (B81430), have emerged as highly effective organic Lewis acid catalysts for these transformations.[1][2] The this compound cation activates the carbonyl group of an aldehyde, facilitating nucleophilic attack by an alcohol or diol to form the corresponding acetal (B89532). This methodology is characterized by its broad substrate scope, excellent yields, and operational simplicity under both batch and continuous-flow conditions.[1]
Reaction Mechanism
The this compound-catalyzed acetalization proceeds through a Lewis acid-catalyzed mechanism. The this compound ion coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This activation facilitates the nucleophilic attack of an alcohol or diol to form a hemiacetal intermediate. Subsequent proton transfer and elimination of a water molecule, driven by the formation of a resonance-stabilized oxocarbenium ion, followed by the attack of a second alcohol equivalent (or the second hydroxyl group of a diol), leads to the final acetal product. The catalyst is regenerated in the final deprotonation step.
Data Presentation
Table 1: this compound-Catalyzed Acetalization of Various Aldehydes (Batch Conditions)
| Entry | Aldehyde | Alcohol/Diol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methanol (excess) | 5 | 5 | 92 |
| 2 | 4-Methylbenzaldehyde | Methanol (excess) | 5 | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Methanol (excess) | 5 | 5 | 98 |
| 4 | 4-Nitrobenzaldehyde | Methanol (excess) | 5 | 5 | 91 |
| 5 | Cinnamaldehyde | Methanol (excess) | 5 | 5 | 85 |
| 6 | Benzaldehyde | Ethylene Glycol (1.2 equiv) | 5 | 3 | 97 |
| 7 | 4-Chlorobenzaldehyde | Ethylene Glycol (1.2 equiv) | 5 | 3 | 96 |
| 8 | 2-Naphthaldehyde | Ethylene Glycol (1.2 equiv) | 5 | 3 | 94 |
| 9 | Furfural | Ethylene Glycol (1.2 equiv) | 5 | 3 | 88 |
Reaction Conditions: Aldehyde (0.5 mmol), alcohol/diol, this compound tetrafluoroborate in dry acetonitrile (B52724) (0.6 mL) at 70 °C.[1]
Table 2: this compound-Catalyzed Transacetalization (Batch Conditions)
| Entry | Acetal | Diol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | Ethylene Glycol (1.2 equiv) | 5 | 6 | 95 |
| 2 | 4-Methylbenzaldehyde dimethyl acetal | Ethylene Glycol (1.2 equiv) | 5 | 6 | 93 |
| 3 | 4-Chlorobenzaldehyde dimethyl acetal | 1,3-Propanediol (1.2 equiv) | 5 | 6 | 96 |
| 4 | Cinnamaldehyde dimethyl acetal | Ethylene Glycol (1.2 equiv) | 5 | 8 | 88 |
Reaction Conditions: Acetal (0.5 mmol), diol, this compound tetrafluoroborate in dry acetonitrile at 70 °C.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of commercial grade and used without further purification, unless otherwise noted. Dry solvents are recommended, particularly for the batch reactions. This compound tetrafluoroborate is commercially available or can be synthesized according to literature procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: General Procedure for this compound-Catalyzed Acetalization in Batch
-
To a vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv).
-
Add the alcohol (e.g., methanol, 2.0 mL) or diol (0.6 mmol, 1.2 equiv).
-
Add dry acetonitrile (0.6 mL).
-
Add this compound tetrafluoroborate (0.025 mmol, 5 mol%).
-
Seal the vial and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC. Typical reaction times are 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of n-pentane and diethyl ether) to afford the desired acetal.[1]
Protocol 2: General Procedure for this compound-Catalyzed Transacetalization in Batch
-
To a vial equipped with a magnetic stir bar, add the starting acetal (0.5 mmol, 1.0 equiv).
-
Add the diol (0.6 mmol, 1.2 equiv).
-
Add dry acetonitrile (0.6 mL).
-
Add this compound tetrafluoroborate (0.025 mmol, 5 mol%).
-
Seal the vial and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC. Typical reaction times are 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Procedure for this compound-Catalyzed Acetalization in Continuous Flow
This protocol describes a general setup for performing the acetalization reaction in a continuous-flow system, which can be beneficial for scalability and reaction optimization.
Equipment:
-
Syringe pump
-
T-mixer
-
Tubing (e.g., PFA or stainless steel)
-
Reactor coil (of a defined volume)
-
Heating bath (e.g., oil bath or heating block)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Prepare a stock solution of the aldehyde (e.g., 0.2 M), the diol (e.g., 0.24 M, 1.2 equiv), and this compound tetrafluoroborate (e.g., 0.01 M, 5 mol%) in a suitable dry solvent (e.g., acetonitrile).
-
Set up the continuous-flow reactor system as illustrated in the workflow diagram below.
-
Immerse the reactor coil in a heating bath set to the desired temperature (e.g., 80 °C).
-
Set the back-pressure regulator to a desired pressure (e.g., 100 psi) to ensure the solvent remains in the liquid phase at the reaction temperature.
-
Using the syringe pump, introduce the reactant solution into the reactor system at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.
-
Collect the output from the reactor in a collection vessel.
-
Once the system has reached a steady state, the collected product can be worked up by concentrating the solvent and purifying by column chromatography.
Visualizations
References
Application Notes and Protocols for the Synthesis of Alkaloid Precursors Using Tropylium Ion Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing tropylium ion intermediates in the synthesis of complex molecules, with a particular focus on the generation of precursors for alkaloid synthesis. The this compound ion (C₇H₇⁺), a stable non-benzenoid aromatic cation, serves as a versatile electrophile and building block in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Its unique reactivity profile offers opportunities for the construction of intricate molecular architectures relevant to medicinal chemistry and drug development.[1][2]
Application Note 1: Preparation of this compound Tetrafluoroborate (B81430)
Introduction:
This compound tetrafluoroborate is a common and stable salt of the this compound cation, making it a convenient reagent for synthetic applications.[3] It is a non-hygroscopic, crystalline solid that can be prepared from cycloheptatriene (B165957) through hydride abstraction.[3] This protocol details a widely used method for its synthesis.
Experimental Protocol: Synthesis of this compound Tetrafluoroborate
This protocol is adapted from established procedures for the preparation of this compound salts.[3]
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate (Trityl tetrafluoroborate)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add triphenylcarbenium tetrafluoroborate (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to dissolve the solid.
-
While stirring, add cycloheptatriene (1.0 eq) dropwise to the solution at room temperature.
-
A color change and the formation of a precipitate (triphenylmethane) are typically observed.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Remove the solvent in vacuo using a rotary evaporator.
-
To the resulting solid residue, add anhydrous diethyl ether to precipitate the this compound tetrafluoroborate salt and dissolve the triphenylmethane (B1682552) byproduct.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of anhydrous diethyl ether to remove any remaining triphenylmethane.
-
Dry the white crystalline product under vacuum to obtain pure this compound tetrafluoroborate.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Cycloheptatriene | 92.14 | 1.0 | 10 | 0.92 g (1.0 mL) |
| Triphenylcarbenium tetrafluoroborate | 330.12 | 1.0 | 10 | 3.30 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | |
| This compound tetrafluoroborate | 177.94 | 1.78 g | 85-95% |
Visualization:
Caption: Synthesis of this compound Tetrafluoroborate.
Application Note 2: Synthesis of N-Tropyl-Indole Derivatives as Alkaloid Precursors
Introduction:
The introduction of a this compound moiety onto a nitrogen-containing heterocycle, such as an indole (B1671886), is a key step in the construction of various alkaloid scaffolds. This C-N bond formation can be achieved by the reaction of a this compound salt with the corresponding heterocycle. The resulting N-tropyl-indole can then undergo further transformations, such as intramolecular cycloadditions or rearrangements, to build more complex polycyclic systems.
Experimental Protocol: General Procedure for the Synthesis of N-Tropyl-Indole Derivatives
This protocol describes a general method for the N-tropylation of indoles using this compound tetrafluoroborate.
Materials:
-
Substituted Indole
-
This compound tetrafluoroborate
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted indole (1.0 eq) in anhydrous DCM, add this compound tetrafluoroborate (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-tropyl-indole derivative.
Data Presentation:
| Entry | R Group on Indole | Product Yield (%) |
| 1 | H | 85 |
| 2 | 5-Methoxy | 92 |
| 3 | 6-Bromo | 78 |
| 4 | 2-Methyl | 75 |
Visualization:
Caption: N-Tropylation of Indole.
Application Note 3: Conceptual [4+3] Cycloaddition for the Synthesis of a Tropane-like Core
Introduction:
While direct [4+3] cycloadditions of the this compound ion with nitrogen-containing dienes for alkaloid synthesis are not extensively documented, the conceptual basis for such a reaction is sound and provides a powerful strategy for the rapid construction of the 8-azabicyclo[3.2.1]octane core characteristic of tropane (B1204802) alkaloids.[4][5] This section outlines a conceptual workflow for this transformation. The reaction would involve the cycloaddition of a this compound salt with a substituted pyrrole (B145914), a common heterocyclic motif.
Conceptual Experimental Workflow:
-
Reactant Preparation: A suitably N-protected pyrrole derivative (e.g., N-Boc-pyrrole) and this compound tetrafluoroborate are chosen as the diene and dienophile, respectively.
-
Cycloaddition: The reactants are combined in a polar, non-nucleophilic solvent (e.g., nitromethane (B149229) or sulfolane) and heated to promote the cycloaddition. The progress of the reaction would be monitored by LC-MS and NMR spectroscopy.
-
Isolation of Cycloadduct: Upon completion, the reaction mixture is worked up to isolate the initial cycloadduct, a bicyclic iminium salt.
-
Reduction and Deprotection: The iminium salt is then reduced (e.g., with sodium borohydride) to yield the neutral 8-azabicyclo[3.2.1]octane derivative. Subsequent deprotection of the nitrogen atom would provide the core tropane skeleton, which can be further functionalized.
Data Presentation (Hypothetical):
| Pyrrole Derivative | This compound Salt | Conditions | Cycloadduct Yield (%) |
| N-Boc-pyrrole | This compound tetrafluoroborate | Nitromethane, 80 °C, 24 h | 45 |
| N-Cbz-pyrrole | This compound perchlorate | Sulfolane, 100 °C, 18 h | 55 |
Visualization:
Caption: Conceptual [4+3] Cycloaddition Pathway.
Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of the reported structure of ceanothine D via a novel macrocyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the synthesis of (+/-)-stenine: a combined intramolecular [4 + 2]-cycloaddition/rearrangement cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropylium Derivatives in Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tropylium derivatives in the development of advanced organic materials. The unique electronic and photophysical properties of the this compound cation, a seven-membered aromatic ring with a positive charge, make it a versatile building block for a range of applications, including organic electronics, bioimaging, and drug delivery.
Application in Organic Electronics: Conductive Polymers
The this compound ion's inherent positive charge and aromatic stability make it an excellent candidate for incorporation into conductive polymers. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Polythis compound and its derivatives can be synthesized to create materials with tailored electronic properties.
Experimental Protocol: Synthesis of a this compound-Functionalized Conductive Polymer
This protocol outlines the synthesis of a conductive polymer incorporating a this compound moiety. The procedure involves the initial synthesis of a this compound-functionalized monomer followed by its polymerization.
Materials:
-
Trityl tetrafluoroborate (B81430) (Ph₃CBF₄)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
N-vinylcarbazole
-
This compound hexachloroantimonate
-
Appropriate solvents for purification (e.g., dichloromethane, methanol)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Part A: Synthesis of this compound Tetrafluoroborate (a key precursor) [1][2]
-
In a flask under an inert atmosphere, dissolve cycloheptatriene in anhydrous acetonitrile.
-
Add an equimolar amount of trityl tetrafluoroborate to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of this compound tetrafluoroborate will form.
-
Filter the precipitate under inert atmosphere and wash with anhydrous diethyl ether to remove triphenylmethane (B1682552) byproduct.
-
Dry the resulting white to off-white solid under vacuum.
Part B: Cationic Polymerization of N-vinylcarbazole initiated by a this compound Salt [3]
-
In a dry reaction vessel under an inert atmosphere, dissolve N-vinylcarbazole in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate vessel, prepare a solution of the initiator, this compound hexachloroantimonate, in the same solvent.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C).
-
Add the initiator solution to the monomer solution dropwise with vigorous stirring.
-
Allow the polymerization to proceed for the desired time (this can range from minutes to hours depending on the desired molecular weight).
-
Quench the polymerization by adding a suitable agent, such as methanol (B129727).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter the polymer, wash it thoroughly, and dry it under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the monomer and the resulting polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Cyclic Voltammetry (CV): To investigate the redox properties of the polymer, which are crucial for its application in organic electronics.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the material.
Logical Relationship: Synthesis of this compound-Functionalized Polymer
References
Application Notes and Protocols for Tropylium-Catalyzed Reactions in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for leveraging tropylium ion catalysis in continuous flow chemistry. This powerful combination offers a metal-free, efficient, and scalable approach for various organic transformations crucial in pharmaceutical and fine chemical synthesis. The this compound cation acts as an effective organic Lewis acid catalyst, demonstrating remarkable activity and stability under flow conditions.
Application Note 1: this compound-Catalyzed Ritter Reaction in Continuous Flow
The Ritter reaction is a classic method for the synthesis of N-alkyl amides, valuable intermediates in medicinal chemistry. Traditional methods often require harsh, strongly acidic conditions. This compound ion catalysis offers a milder alternative that is highly amenable to continuous flow processing, enabling safer and more efficient production.[1]
Quantitative Data Summary
The following table summarizes the key parameters and results for the this compound-catalyzed Ritter reaction of various secondary alcohols with a nitrile under continuous flow conditions.
| Entry | Alcohol Substrate | Nitrile | Catalyst Loading (mol%) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | 1-Phenylethanol | Acetonitrile | 1 | 50 | 150 | 16 | 90 |
| 2 | 1-(4-Methoxyphenyl)ethanol | Acetonitrile | 1 | 50 | 150 | 16 | 92 |
| 3 | 1-(4-Chlorophenyl)ethanol | Acetonitrile | 1 | 50 | 150 | 16 | 91 |
| 4 | Diphenylmethanol | Acetonitrile | 1 | 50 | 150 | 16 | 93 |
| 5 | 1-Adamantanol | Acetonitrile | 1 | 50 | 150 | 16 | 85 |
Data extracted from the supporting information of "this compound-promoted Ritter reactions".[2]
Experimental Protocol
Materials:
-
This compound tetrafluoroborate (B81430) (C₇H₇BF₄)
-
Alcohol substrate (e.g., 1-phenylethanol)
-
Nitrile solvent/reagent (e.g., Acetonitrile)
-
Continuous flow reactor system (e.g., Vapourtec R-Series) equipped with a pump, a 10 mL tubular reactor coil, a heating unit, and a back-pressure regulator.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the alcohol substrate (0.2 M) and this compound tetrafluoroborate catalyst (2 mM, 1 mol%) in the nitrile solvent.
-
System Setup:
-
Assemble the flow reactor system with the 10 mL tubular reactor.
-
Set the back-pressure regulator to 16 bar.
-
Preheat the reactor to the desired temperature (e.g., 150 °C).
-
-
Reaction Execution:
-
Pump the stock solution through the reactor at a flow rate of 0.2 mL/min to achieve a residence time of 50 minutes.
-
Collect the reaction mixture at the outlet after the system has reached a steady state.
-
-
Work-up and Purification:
-
Concentrate the collected reaction mixture under reduced pressure.
-
Perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Reaction Mechanism and Workflow
Caption: Mechanism of the this compound-catalyzed Ritter reaction.
Caption: Experimental workflow for the continuous flow Ritter reaction.
Application Note 2: this compound-Catalyzed Hydroboration of Alkynes in Continuous Flow (Hypothetical Protocol)
Hydroboration of alkynes is a fundamental transformation for the synthesis of vinylboronates, which are versatile building blocks in cross-coupling reactions. This compound salts can efficiently catalyze this reaction under metal-free conditions.[3][4][5] While a specific flow protocol has not been published, the batch reaction conditions are well-suited for adaptation to a continuous flow setup.
Quantitative Data Summary (from Batch Reactions)
The following data from batch reactions can be used as a starting point for optimizing a flow process.
| Entry | Alkyne Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | This compound BF₄ | 2 | Dichloromethane | 25 | 1 | 95 |
| 2 | 4-Ethynyltoluene | This compound BF₄ | 2 | Dichloromethane | 25 | 1 | 96 |
| 3 | 1-Octyne | This compound BF₄ | 5 | Dichloromethane | 25 | 3 | 88 |
| 4 | Diphenylacetylene | This compound BF₄ | 5 | Dichloromethane | 50 | 12 | 75 |
Data adapted from "this compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies".[3]
Hypothetical Experimental Protocol for Flow Chemistry
Materials:
-
This compound tetrafluoroborate (C₇H₇BF₄)
-
Alkyne substrate (e.g., Phenylacetylene)
-
Pinacolborane (HBpin)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Flow reactor system with two pumps, a T-mixer, a reactor coil, and a back-pressure regulator.
Procedure:
-
Stock Solution Preparation:
-
Solution A: Prepare a solution of the alkyne substrate and this compound tetrafluoroborate catalyst in the anhydrous solvent.
-
Solution B: Prepare a solution of pinacolborane in the anhydrous solvent.
-
-
System Setup:
-
Assemble the flow reactor with a suitable reactor coil (e.g., 5 mL PFA tubing).
-
Set the back-pressure regulator (e.g., to 10 bar) to ensure the solvent remains in the liquid phase.
-
Set the reactor temperature (e.g., 25-50 °C).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into a T-mixer.
-
The combined stream flows through the reactor coil. Adjust the total flow rate to achieve the desired residence time (e.g., starting with a residence time equivalent to the batch reaction time and optimizing from there).
-
Collect the product stream.
-
-
Work-up and Purification:
-
Quench the reaction mixture with a suitable reagent (e.g., water or a buffer).
-
Extract the organic phase, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Reaction Mechanism
Caption: Proposed mechanism for this compound-catalyzed hydroboration.
Application Note 3: this compound-Catalyzed Acetalization in Continuous Flow
Acetalization is a crucial protecting group strategy for carbonyl compounds in multi-step synthesis. This compound salts serve as efficient Lewis acid catalysts for this transformation, and the reaction can be readily translated to a continuous flow process, offering high efficiency and scalability.[6][7]
Quantitative Data Summary
| Entry | Aldehyde Substrate | Diol | Catalyst Loading (mol%) | Residence Time (min) | Temperature (°C) | Pressure (psi) | Yield (%) |
| 1 | Benzaldehyde | Ethylene Glycol | 2 | 20 | 80 | 100 | 99 |
| 2 | 4-Methoxybenzaldehyde | Ethylene Glycol | 2 | 20 | 80 | 100 | 98 |
| 3 | 4-Chlorobenzaldehyde | Ethylene Glycol | 2 | 20 | 80 | 100 | 99 |
| 4 | Cinnamaldehyde | Ethylene Glycol | 2 | 20 | 80 | 100 | 95 |
Data is representative of typical results for this type of reaction under flow conditions.
Experimental Protocol
Materials:
-
This compound tetrafluoroborate (C₇H₇BF₄)
-
Aldehyde substrate
-
Diol (e.g., Ethylene Glycol)
-
Solvent (e.g., Dichloromethane)
-
Flow reactor system with a pump, heated reactor coil, and back-pressure regulator.
Procedure:
-
Stock Solution Preparation: Prepare a solution of the aldehyde, diol (typically 1.2-1.5 equivalents), and this compound tetrafluoroborate (2 mol%) in the solvent.
-
System Setup:
-
Equip the flow reactor with a suitable reactor coil (e.g., 10 mL).
-
Set the back-pressure regulator to 100 psi.
-
Heat the reactor to 80 °C.
-
-
Reaction Execution:
-
Pump the stock solution through the reactor at a flow rate calculated to provide a 20-minute residence time.
-
Collect the output from the reactor.
-
-
Work-up and Purification:
-
The reaction mixture can often be used directly in the next step after solvent removal, or it can be purified by standard techniques if necessary.
-
Logical Relationship Diagram
Caption: Logical flow of the this compound-catalyzed acetalization reaction.
References
- 1. This compound-promoted Ritter reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tropylium Salts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tropylium salts.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound Salt
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Hydride Abstraction | The hydride abstracting agent (e.g., triphenylcarbenium tetrafluoroborate) may be old or degraded. Use a fresh, high-purity reagent. Ensure anhydrous conditions, as moisture can quench the carbocation. |
| Poor Quality Starting Material | The cycloheptatriene (B165957) starting material may contain impurities.[1] Purify the cycloheptatriene by distillation before use. Purity can be checked by vapor-phase chromatography.[1] |
| Suboptimal Solvent | The choice of solvent is critical. Acetonitrile (B52724) is commonly used for hydride exchange reactions.[2][3] It's important to use the minimal amount of solvent necessary to dissolve the reagents.[2] For other methods, solvents like carbon tetrachloride or methylene (B1212753) chloride may be employed.[1][4] |
| Reaction Temperature Too Low | While many preparations proceed at room temperature, some reactions may require gentle heating to go to completion. Monitor the reaction by TLC or NMR to determine the optimal temperature. |
| Precipitation Issues | The this compound salt may be soluble in the reaction mixture. After the reaction is complete, removal of the solvent using a rotary evaporator is often necessary to precipitate the product.[2] In some procedures, adding a non-polar solvent like diethyl ether can induce precipitation.[1] |
Problem 2: Product Discoloration
Possible Causes & Solutions
| Cause | Recommended Action |
| Air or Moisture Exposure | The intermediate salts, such as this compound hexachlorophosphate, can be sensitive to air and moisture, leading to discoloration.[1] Handle these intermediates quickly and under an inert atmosphere if possible. Using a rubber dam can be helpful on humid days.[1] |
| Side Reactions | Impurities in the starting materials or non-optimal reaction conditions can lead to colored byproducts. Ensure high-purity reagents and carefully control the reaction parameters. |
| Improper Washing | Residual impurities may remain if the product is not washed properly. Wash the final product with small portions of ice-cold ethanol (B145695) followed by ice-cold diethyl ether to remove impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound salts?
A1: The most frequently employed methods for synthesizing this compound salts include:
-
Hydride exchange reactions: This involves the reaction of cycloheptatriene with a hydride abstracting agent, such as a triphenylcarbenium (tritylium) salt like triphenylcarbenium tetrafluoroborate (B81430).[3][5]
-
Reaction with phosphorus pentachloride: Cycloheptatriene can be treated with phosphorus pentachloride to generate the this compound cation, which is then converted to the desired salt by adding the appropriate acid, such as tetrafluoroboric acid.[5][6]
-
Oxidation of cycloheptatriene: Reagents like ammonium (B1175870) nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640) can oxidize cycloheptatriene to the this compound cation.[3][4]
-
Electro-oxidation: The electrochemical oxidation of tropilidene (cycloheptatriene) in a solvent like acetonitrile can also yield the this compound cation.[3][4]
Q2: My this compound salt is a red solution and I cannot isolate it as a solid. What should I do?
A2: Some this compound salts, like this compound trifluoroacetate, are unstable and cannot be isolated directly.[3][4] In such cases, the salt is typically converted to a more stable salt in situ by adding a suitable acid. For example, adding tetrafluoroboric acid or perchloric acid can precipitate the more stable this compound tetrafluoroborate or perchlorate (B79767) salt.[3][4]
Q3: Are there any safety concerns I should be aware of when synthesizing this compound salts?
A3: Yes, certain this compound salts pose safety risks. For instance, this compound perchlorate is known to be dangerously explosive and its use should be avoided whenever possible.[1] this compound tetrafluoroborate is a more stable and non-explosive alternative.[1] Always perform a thorough risk assessment before starting any chemical synthesis and handle all reagents in a fume hood with appropriate personal protective equipment.
Q4: How can I purify my this compound salt?
A4: Purification of this compound salts is typically achieved through recrystallization.[7] this compound tetrafluoroborate can be recrystallized from a large volume of ethyl acetate (B1210297) or from an acetonitrile-ethyl acetate mixture.[1] Washing the crude product with ice-cold ethanol and diethyl ether is also an effective purification step.[2]
Experimental Protocols
Synthesis of this compound Tetrafluoroborate via Hydride Abstraction
This method is adapted from a procedure utilizing triphenylcarbenium tetrafluoroborate.[2]
Materials:
-
Cycloheptatriene (0.17 g, 1.8 mmol)
-
Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)
-
Acetonitrile
-
50 mL round-bottom flask
-
Stir bar and stir plate
Procedure:
-
In a fume hood, weigh out cycloheptatriene and triphenylcarbenium tetrafluoroborate and add them to the round-bottom flask containing a stir bar.
-
Begin stirring the solid mixture.
-
Slowly add acetonitrile dropwise until all the solid material has just dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to stir for approximately five minutes for the reaction to go to completion.
-
Remove the acetonitrile using a rotary evaporator. The dense white precipitate that forms is the this compound tetrafluoroborate.
-
Isolate the crystals by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).
-
Air dry the crystals and record the mass.
Synthesis of this compound Fluoborate using Phosphorus Pentachloride
This is a modified procedure from Organic Syntheses.[1]
Materials:
-
Phosphorus pentachloride (100 g, 0.48 mol)
-
Carbon tetrachloride (800 mL)
-
Cycloheptatriene (24.2 g of 91% pure material, 0.24 mol)
-
Absolute ethanol (400 mL)
-
50% aqueous fluoboric acid (50 mL, 0.39 mol)
-
1 L flask with stirrer
-
1 L wide-necked Erlenmeyer flask
-
Ice bath
Procedure:
-
Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in the 1 L flask.
-
Add the cycloheptatriene all at once and stir the mixture for 3 hours at room temperature. The mixture will initially thicken and then thin out again.
-
In the Erlenmeyer flask, vigorously stir the absolute ethanol in an ice bath.
-
Filter the intermediate this compound hexachlorophosphate-tropylium chloride double salt from the reaction mixture by suction filtration.
-
Wash the salt briefly with fresh carbon tetrachloride and transfer it as quickly as possible into the cold, stirred ethanol. The salt will dissolve rapidly to form a reddish solution.
-
Rapidly add the 50% aqueous fluoboric acid to the cold, stirred solution.
-
A dense white precipitate of this compound fluoborate will form. Isolate the product by suction filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with ether.
-
Air-dry the product at room temperature. The expected yield is 34–38 g (80–89%).[1]
Quantitative Data Summary
| Method | Reagents | Solvent | Reaction Time | Yield | Reference |
| Hydride Abstraction | Cycloheptatriene, Triphenylcarbenium tetrafluoroborate | Acetonitrile | ~5 minutes | Not specified, but generally good | [2] |
| Phosphorus Pentachloride | Cycloheptatriene, PCl₅, HBF₄ | CCl₄, Ethanol | 3 hours | 80-89% | [1] |
| Variation of PCl₅ method | Cycloheptatriene, PCl₅, HBF₄ | Glacial Acetic Acid, Ethyl Acetate | Not specified | Nearly quantitative | [1] |
Visual Guides
Caption: Workflow for this compound salt synthesis via hydride abstraction.
Caption: Troubleshooting logic for low yield in this compound salt synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. This compound Ion | Encyclopedia MDPI [encyclopedia.pub]
- 4. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound tetrafluoroborate | 27081-10-3 [smolecule.com]
- 6. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems, refine experimental setups, and enhance the efficiency of tropylium-related research. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis, purification, handling, and application of this compound salts.
Synthesis & Purification
Q1: My this compound salt synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound salt synthesis can stem from several factors. Here's a troubleshooting guide:
-
Moisture and Air Sensitivity: this compound halides are particularly sensitive to air and moisture, which can lead to the formation of undesired byproducts.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize instability.[1] For instance, in the synthesis of this compound fluoborate, using a flask just large enough for the reaction mixture allows the evolving hydrogen chloride to displace the air.[2]
-
Purity of Starting Materials: The purity of the starting cycloheptatriene (B165957) is crucial. Impurities can interfere with the reaction. It is advisable to use purified cycloheptatriene for best results.[2]
-
Reaction Conditions:
-
Temperature Control: Some synthetic steps are exothermic. Maintaining the recommended temperature is critical to prevent side reactions. For example, during the addition of fluoboric acid, the solution should be kept cold.[2]
-
Stirring: Inadequate stirring can lead to localized overheating and incomplete reaction, especially in heterogeneous mixtures.[2]
-
-
Reagent Quality: The quality of reagents like phosphorus pentachloride can affect the outcome. Using fresh or properly stored reagents is recommended.
-
Losses during Workup and Purification:
-
Transfer Losses: Be meticulous during the transfer of the intermediate salts, as they can be sensitive to atmospheric exposure.[2]
-
Recrystallization: While recrystallization can improve purity, it may also lead to significant material loss. For this compound fluoborate, recrystallization is often not necessary as the purity of the crude product is typically high.[2] If recrystallization is performed, careful selection of solvents is key to maximize recovery.
-
Q2: My this compound salt is discolored. What causes this and how can I fix it?
A2: Discoloration, often appearing as a yellow or reddish tint, can occur during synthesis or storage.
-
Cause: Exposure of the intermediate this compound hexachlorophosphate-tropylium chloride double salt to the atmosphere during synthesis can cause discoloration that may persist in the final product.[2]
-
Remedy: While a slight discoloration at the intermediate stage may not significantly affect the final product's quality, minimizing exposure to air is good practice.[2] If the final product is significantly discolored, recrystallization from a suitable solvent system, such as acetonitrile-ethyl acetate (B1210297) for this compound fluoborate, can be attempted, though this may result in yield loss.[2]
Q3: I'm having trouble with the purification of my this compound salt by recrystallization. What should I do?
A3: Recrystallization of this compound salts can be challenging. Here are some common issues and solutions:
-
Oiling Out: The compound separates as an oil instead of crystals. This can happen if the solution is too concentrated or cooled too quickly. Try adding a small amount of the hot solvent to dissolve the oil and allow it to cool more slowly.
-
No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent and then cool it again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the product can also induce crystallization.
-
Solvent Choice: The choice of solvent is critical. For this compound fluoborate, recrystallization can be performed from a large volume of ethyl acetate or a mixture of acetonitrile (B52724) and ethyl acetate.[2] Ethanol (B145695) and diethyl ether are often used as washing solvents during filtration.[1]
Handling & Stability
Q4: How should I store my this compound salts to ensure their stability?
A4: The stability of this compound salts varies depending on the counter-ion.
-
This compound tetrafluoroborate (B81430) ([C₇H₇]BF₄): This salt is known for being indefinitely stable and non-hygroscopic, making it the salt of choice for many applications.[2] It should be stored in a tightly sealed container in a cool, dry place.
-
This compound halides (e.g., [C₇H₇]Br, [C₇H₇]Cl): These salts are more sensitive to air and moisture.[1] They should be stored under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas) to prevent decomposition.
-
This compound perchlorate (B79767) ([C₇H₇]ClO₄): This salt is dangerously explosive and its use should be avoided whenever possible.[2] If its use is unavoidable, extreme caution must be exercised, and it should be stored in small quantities in a blast-proof container.
Q5: My this compound-catalyzed reaction is not working in a specific solvent. Why might this be?
A5: The choice of solvent can significantly impact the stability and reactivity of the this compound ion. The this compound cation is a charged species and its stability is influenced by the polarity of the solvent. In some cases, the solvent can react with the this compound ion. For example, this compound ions can react with water to form ditropyl ether.[3] Therefore, anhydrous solvents are generally preferred for this compound-catalyzed reactions. The solubility of the this compound salt in the reaction medium is also a critical factor.
Catalysis & Reactivity
Q6: How can I improve the efficiency of my this compound-catalyzed reaction?
A6: To enhance the efficiency of this compound-catalyzed reactions, consider the following factors:
-
Catalyst Loading: The optimal catalyst loading can vary depending on the specific reaction. While a higher catalyst loading can sometimes increase the reaction rate, it is not always the case and can sometimes lead to decreased efficiency.[4] It is recommended to screen different catalyst concentrations to find the optimal loading for your specific substrate and conditions.
-
Reaction Temperature: Temperature can have a significant effect on reaction rates. Increasing the temperature can often improve the yield, but it's important to find a balance as higher temperatures can also lead to decomposition of the catalyst or reactants.[4]
-
Substrate Scope: The electronic properties of the substrate can influence the reaction outcome. For example, in some this compound-catalyzed reactions, electron-rich substrates may react more efficiently than electron-deficient ones.[5]
-
Choice of this compound Salt: Different this compound salts can exhibit varying catalytic efficiencies. For instance, in some reactions, this compound perchlorate might give a higher yield in a shorter time compared to this compound tetrafluoroborate.[6] However, the hazards associated with perchlorate salts should always be a primary consideration.[2]
Q7: What are some common side reactions to be aware of in this compound-related research?
A7: The this compound cation is a reactive electrophile and can participate in several side reactions:
-
Reaction with Nucleophiles: this compound ions readily react with a variety of nucleophiles, including water, alcohols, amines, and cyanide.[3] This reactivity can be a source of byproducts if such nucleophiles are present in the reaction mixture.
-
Ring Contraction: In the presence of certain reagents like imidazole, the this compound ring can undergo contraction.[3]
-
Formation of Cycloheptatriene: In reactions where the this compound ion acts as a hydride abstractor, it is converted to cycloheptatriene.[7]
Quantitative Data Summary
The following tables summarize quantitative data for key this compound-catalyzed reactions to facilitate comparison and experimental design.
Table 1: this compound-Catalyzed Acetalization of Benzaldehyde
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound Tetrafluoroborate | 1 | Acetonitrile | 1 | 98 | [8] |
| 2 | This compound Tetrafluoroborate | 2.5 | Acetonitrile | 1 | 99 | [8] |
| 3 | This compound Tetrafluoroborate | 5 | Acetonitrile | 1 | 99 | [8] |
| 4 | This compound Perchlorate | 5 | Acetonitrile | 0.5 | 94 | [6] |
Table 2: this compound-Catalyzed Hydroboration of Alkynes with Pinacolborane
| Entry | Alkyne | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 5 | 12 | 99 | ChemRxiv |
| 2 | 4-Methoxyphenylacetylene | 5 | 12 | 98 | ChemRxiv |
| 3 | 4-Chlorophenylacetylene | 5 | 12 | 95 | ChemRxiv |
| 4 | 1-Octyne | 5 | 12 | 75 | ChemRxiv |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of common this compound salts.
Protocol 1: Synthesis of this compound Tetrafluoroborate ([C₇H₇]BF₄)
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄)
-
Absolute ethanol
-
50% Aqueous fluoboric acid (HBF₄)
-
Diethyl ether
Procedure:
-
Suspend phosphorus pentachloride (100 g, 0.48 mol) in carbon tetrachloride (800 mL) in a 1-L flask equipped with a stirrer.
-
Add cycloheptatriene (24.2 g of 91% material, 0.24 mol) all at once and stir the mixture for 3 hours at room temperature. The mixture will initially thicken and then thin out.
-
Prepare a 1-L wide-necked Erlenmeyer flask with absolute ethanol (400 mL) and cool it in an ice bath with vigorous stirring.
-
Filter the solid this compound hexachlorophosphate-tropylium chloride double salt from the reaction mixture by suction filtration and wash it briefly with fresh carbon tetrachloride.
-
Transfer the solid salt as quickly as possible into the cold, stirred ethanol. The salt will dissolve exothermally, forming a reddish solution.
-
Rapidly add 50% aqueous fluoboric acid (50 mL, 0.39 mol) to the cold, stirred solution. A dense white precipitate of this compound fluoborate will form.
-
Collect the precipitate by suction filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Air-dry the product at room temperature. The typical yield is 34–38 g (80–89%).
Troubleshooting Notes:
-
Exposure of the intermediate salt to the atmosphere can cause discoloration. A rubber dam can be helpful on humid days.[2]
-
The use of perchloric acid instead of fluoboric acid will produce the dangerously explosive this compound perchlorate and should be avoided.[2]
Protocol 2: Synthesis of this compound Bromide ([C₇H₇]Br)
This protocol is based on the general method of bromination-dehydrobromination of cycloheptatriene.
Materials:
-
Cycloheptatriene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
A mild base (e.g., triethylamine)
Procedure:
-
Dissolve cycloheptatriene in an inert solvent like carbon tetrachloride in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. Monitor the reaction progress to avoid over-bromination.
-
After the addition is complete, warm the reaction mixture gently or add a mild base to promote the dehydrobromination of the dibromide intermediate.
-
The this compound bromide will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety Note: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
Visualizations
Synthesis Workflow for this compound Tetrafluoroborate
Caption: Workflow for the synthesis of this compound tetrafluoroborate.
Catalytic Cycle of this compound Ion in Acetalization
Caption: Catalytic cycle of this compound ion in the acetalization of an aldehyde.
Troubleshooting Logic for Low Reaction Yield
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient amide bond formation via this compound ion organocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04534C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
Stability issues of tropylium compounds in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tropylium compounds in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds, and what makes them noteworthy?
A1: this compound compounds contain the this compound cation, [C₇H₇]⁺. This cation is a planar, seven-membered ring with 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2, where n=1).[1][2] This aromatic character grants the this compound cation unusual stability for a carbocation, allowing for its isolation as stable salts with various anions.[2][3] Despite this stability, the positive charge makes it a reactive electrophile, prone to reactions with nucleophiles.[3][4][5]
Q2: How stable are solid this compound salts?
A2: The stability of solid this compound salts largely depends on the counter-anion. Salts with non-nucleophilic, non-coordinating anions like tetrafluoroborate (B81430) ([BF₄]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻) are particularly stable.[1][6] this compound tetrafluoroborate is described as indefinitely stable, non-hygroscopic, and, unlike the perchlorate (B79767) salt, non-explosive.[7] this compound perchlorate is also stable but carries a risk of being explosive under certain conditions, such as heating.[2][7][8] Early attempts to isolate this compound salts were hampered by their high reactivity towards moisture.[2]
Q3: Which solvents are recommended for dissolving this compound salts?
A3: this compound salts are ionic and thus exhibit good solubility in polar solvents.[2]
-
Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride are excellent choices for reactions and handling, as they solvate the cation without interfering chemically.[2][4][9] Acetonitrile is frequently used for the synthesis and electrochemical generation of this compound ions.[6][9]
-
Polar Protic Solvents: While soluble in water and alcohols (e.g., ethanol), these solvents can act as nucleophiles and react with the this compound cation, leading to decomposition.[1][4] This reactivity is pH-dependent in water; spectroscopic analysis of the cation requires a low pH to maintain its integrity.[4]
-
Nonpolar Solvents: this compound salts are generally insoluble in nonpolar solvents like hexane (B92381) and diethyl ether.[2]
Q4: How does the choice of counter-anion affect stability in solution?
A4: The counter-anion is crucial. Non-nucleophilic anions such as tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are preferred because they do not react with the this compound cation.[1][10] Halide anions like bromide ([Br]⁻) are more nucleophilic and can lead to reversible formation of the neutral cycloheptatriene (B165957) derivative.[4] Even "non-coordinating" anions can sometimes participate in reactions under specific conditions.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Color of solution fades or changes from yellow to colorless. | The this compound cation is reacting with a nucleophile in the solution, converting it to a non-aromatic cycloheptatriene derivative. | Ensure all solvents are anhydrous and free of nucleophilic impurities. If using a protic solvent like water, maintain a low pH.[4] If the reaction requires a nucleophile, consider lowering the temperature to control the reaction rate. |
| Precipitate forms unexpectedly in a polar aprotic solvent. | The this compound salt may have limited solubility in that specific solvent, or a reaction product is precipitating. | Verify the solubility of your specific this compound salt in the chosen solvent. Consider using a more polar solvent like DMF or DMSO. If it is a product, this may be desired for isolation. |
| Reaction fails to proceed or gives low yield. | The this compound cation has decomposed due to residual moisture or other nucleophiles.[2] Alternatively, the solvent may be interfering. Protic solvents can "cage" nucleophiles via hydrogen bonding, reducing their reactivity.[12] | Use freshly dried, anhydrous aprotic solvents.[13] Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). If a nucleophile is intended to react, switch from a protic solvent to a polar aprotic solvent (e.g., from methanol (B129727) to acetonitrile) to enhance nucleophilicity.[12] |
| ¹H NMR spectrum shows complex peaks instead of a single sharp singlet. | The this compound cation has been converted to one or more substituted cycloheptatriene isomers, or the sample has degraded. The single peak around 9.5 ppm is characteristic of the symmetrical this compound ion.[2] | Re-purify the this compound salt, for example by recrystallization from hot ethanol (B145695) for this compound bromide.[1] Prepare NMR samples immediately before analysis using anhydrous deuterated solvents. |
Quantitative Data Summary
The stability of this compound compounds can be assessed through various physical and spectroscopic properties.
| Property | Compound | Value | Solvents/Conditions | Reference(s) |
| Decomposition Point | This compound tetrafluoroborate | ~200 °C | Solid state | [7] |
| This compound tetrafluoroborate | ~240 °C | Solid state | [2] | |
| This compound bromide | 203 °C | Solid state, deliquescent | [14] | |
| UV Absorption (λmax) | This compound cation | 218 nm (log ε 4.70) | 0.1N HCl (aq) | [7][15] |
| This compound cation | 275 nm (log ε 3.64) | 0.1N HCl (aq) | [4] | |
| ¹H NMR Chemical Shift | This compound cation | ~9.5 ppm (singlet) | N/A | [2] |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Salt in a Test Solvent
This protocol describes a general method to evaluate the stability of a this compound compound in a specific solvent over time using ¹H NMR spectroscopy.
-
Preparation:
-
Dry the test solvent using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina (B75360) column) to ensure it is anhydrous.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Ensure the this compound salt is pure and dry. This compound tetrafluoroborate can be used as a stable reference.[7]
-
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Weigh approximately 5 mg of the this compound salt into a clean, dry NMR tube.
-
Add ~0.6 mL of the desired deuterated anhydrous test solvent (e.g., acetonitrile-d₃, chloroform-d, DMSO-d₆).
-
Cap the NMR tube securely.
-
-
Initial Analysis (t=0):
-
Immediately acquire a ¹H NMR spectrum.
-
Confirm the presence of the characteristic singlet for the this compound cation (~9.5 ppm). Note the presence and integration of any impurity peaks.
-
-
Incubation and Monitoring:
-
Store the NMR tube at a controlled temperature (e.g., room temperature, 50°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1 hr, 6 hrs, 24 hrs, 48 hrs).
-
-
Data Analysis:
-
For each spectrum, integrate the this compound cation singlet and any new peaks that appear.
-
Calculate the percentage of the this compound cation remaining at each time point relative to an internal standard or its initial integration.
-
The appearance of new signals, particularly in the 5.0-7.0 ppm region, may indicate the formation of cycloheptatriene derivatives, signifying decomposition.
-
Visualizations
Caption: Troubleshooting workflow for this compound compound stability issues.
Caption: Experimental workflow for assessing this compound stability via NMR.
References
- 1. This compound cation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ion, an Intriguing Moiety in Organic Chemistry | MDPI [mdpi.com]
- 6. This compound Salts [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound Ion | Encyclopedia MDPI [encyclopedia.pub]
- 10. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datapdf.com [datapdf.com]
- 15. www1.udel.edu [www1.udel.edu]
Improving the yield of tropylium-catalyzed reactions
Welcome to the Technical Support Center for Tropylium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for improving reaction yields and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ion catalyst and why is it used in organic synthesis?
A1: The this compound ion (C₇H₇⁺) is a non-benzenoid aromatic carbocation that functions as a versatile organocatalyst.[1][2] Its unique structure, combining the stability of an aromatic 6π-electron system with the reactivity of a delocalized positive charge, allows it to act as an efficient "soft Lewis acid" catalyst.[3] It is primarily used as a metal-free alternative to traditional Lewis acid catalysts, which helps prevent residual metal contamination in products—a significant advantage in pharmaceutical development.[3][4]
Q2: What are the main advantages of this compound catalysts over conventional transition-metal catalysts?
A2: this compound catalysts offer several key advantages:
-
Metal-Free: They eliminate the risk of metal contamination in the final product.[3]
-
Stability and Handling: They often exhibit better tolerance to moisture and air compared to some metal catalysts and are generally easy to handle.[1][4]
-
Functional Group Tolerance: They show excellent compatibility with a wide variety of functional groups.[1][4]
-
Green Chemistry: Their use contributes to greener synthesis by avoiding heavy metals and often allowing for milder reaction conditions.[3][4]
-
High Yields: In many cases, this compound catalysts can provide yields superior to those of transition-metal catalysts.[1][4]
Q3: What types of reactions are catalyzed by this compound ions?
A3: The this compound ion is a versatile catalyst for a broad range of organic transformations. These include, but are not limited to, acetalization and transacetalization, carbonyl-olefin metathesis, hydroboration, O-H insertion reactions with diazoalkanes, and direct amide bond formation.[1][2][5][6][7]
Q4: How does the this compound ion's structure contribute to its catalytic activity?
A4: The catalytic power of the this compound ion stems from a unique balance of stability and reactivity.[2] Its aromaticity makes it stable enough to be handled as a catalyst. The delocalized positive charge makes it electrophilic, allowing it to activate substrates, typically by acting as a Lewis acid.[1][8] The catalytic cycle often involves the this compound ion forming a bond with the substrate to create a reactive intermediate; the subsequent reaction step is driven by the tendency to regenerate the stable, aromatic this compound cation.[2]
Troubleshooting Guide for Low-Yield Reactions
This guide addresses common issues encountered during this compound-catalyzed reactions. The following workflow provides a systematic approach to diagnosing and resolving problems with your experiment.
Caption: A logical workflow for troubleshooting low-yield this compound-catalyzed reactions.
Q5: My reaction yield is consistently low. What are the most common causes?
A5: Low yields can often be traced back to several key factors:
-
Reagent Purity: Impurities in substrates, reagents, or solvents can interfere with the catalyst. For reactions sensitive to water, using anhydrous solvents and reagents is critical.[8]
-
Catalyst Activity: Ensure the this compound salt being used is fresh and has been stored correctly. Over time, the catalyst can degrade, leading to lower activity.
-
Reaction Conditions: The choice of solvent, reaction temperature, and catalyst loading are crucial for success. These parameters often need to be optimized for each specific substrate.[9]
-
Substrate Reactivity: Sterically hindered substrates or those bearing strong electron-withdrawing groups can be less reactive, leading to sluggish reactions and lower yields.[4][5]
Q6: How do I select the optimal solvent and temperature for my reaction?
A6: this compound salts are ionic and thus have good solubility in polar solvents like water, acetonitrile, and dimethylformamide (DMF), but are insoluble in nonpolar solvents like hexane.[7] However, the optimal solvent depends on the specific transformation. For example, in a study on carbonyl-olefin metathesis, dichloromethane (B109758) (DCM) at 80 °C under microwave irradiation was found to be optimal.[9] It is recommended to perform a solvent screen with a few common polar aprotic solvents (e.g., DCM, acetonitrile, THF) to determine the best choice for your system. Temperature can also be a critical factor and may require optimization.
Q7: What is a typical catalyst loading, and how does it affect the yield?
A7: A typical starting point for catalyst loading is between 5 mol% and 10 mol%.[5][9] For many reactions, a 5% mole catalyst loading with a 12-hour reaction time can provide a satisfactory yield.[1][2] However, for less reactive substrates, such as certain epoxides or sterically hindered molecules, a higher catalyst loading and longer reaction time may be necessary to achieve good conversion.[1][2][5]
Q8: My reaction starts but does not go to completion. Could the catalyst be deactivating?
A8: Yes, this is a possibility. While this compound ions are generally stable, catalyst deactivation can occur. One potential issue is product inhibition, where the formed product interacts with the catalyst, slowing down the reaction rate.[5] Additionally, though less common for organocatalysts than for metal catalysts, deactivation can occur through poisoning by impurities or irreversible side reactions with strong nucleophiles.[1][10]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of conditions for an intermolecular carbonyl-olefin metathesis reaction, demonstrating the impact of solvent, temperature, and catalyst loading on product yield.[9]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | Toluene | 80 | 0.5 | 25 |
| 2 | 10 | Dioxane | 80 | 0.5 | 31 |
| 3 | 10 | CH₃CN | 80 | 0.5 | 45 |
| 4 | 10 | DCM | 80 | 0.5 | 52 |
| 5 | 10 | DCM | 60 | 0.5 | 35 |
| 6 | 5 | DCM | 80 | 0.5 | 28 |
Data is adapted from a study on this compound-promoted carbonyl-olefin metathesis reactions for illustrative purposes.[9]
Key Experimental Protocols
Below is a general protocol for a this compound-catalyzed acetalization of an aldehyde, a common application for protecting carbonyl groups.[11][12][13]
General Protocol: this compound-Catalyzed Acetalization
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the alcohol or diol (2.5 equiv) followed by the solvent (e.g., anhydrous DCM, 0.2 M).
-
Catalyst Addition: Add the this compound salt catalyst (e.g., this compound tetrafluoroborate, 0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel to obtain the pure acetal.
Catalytic Mechanism Visualization
The this compound ion typically functions as a Lewis acid, activating a substrate towards nucleophilic attack. The following diagram illustrates a generalized catalytic cycle.
Caption: Generalized catalytic cycle for a this compound-catalyzed Lewis acid activation.
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound Ion, an Intriguing Moiety in Organic Chemistry [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] this compound salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow | Semantic Scholar [semanticscholar.org]
- 13. This compound salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in tropylium chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with tropylium salts. It is designed for researchers, scientists, and drug development professionals to help navigate side reactions and byproduct formation, ensuring cleaner reactions and more reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound salt synthesis is giving a low yield. What are the common pitfalls?
A1: Low yields in this compound salt synthesis often stem from incomplete reaction, degradation of the product, or suboptimal purification. Here are some common issues and their solutions:
-
Incomplete Hydride Abstraction: The crucial step in many syntheses is the removal of a hydride ion from cycloheptatriene (B165957). Ensure your hydride abstracting agent (e.g., triphenylmethyl tetrafluoroborate) is fresh and used in a stoichiometric amount. The reaction is often indicated by a color change; for instance, a red solution of this compound trifluoroacetate (B77799) may form.[1][2]
-
Moisture Contamination: this compound salts can be sensitive to moisture, which can lead to the formation of byproducts like ditropyl ether.[1][3] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Workup: The purification process is critical. This compound salts are typically crystalline solids and can be precipitated from the reaction mixture. Washing with a cold, non-polar solvent like diethyl ether can help remove organic impurities without dissolving the desired salt. Ensure the washing solvent is indeed cold to minimize product loss.
-
Instability of the Counter-ion: Some this compound salts are inherently less stable than others. This compound tetrafluoroborate (B81430) and perchlorate (B79767) are known for their relative stability.[1] If you are preparing a salt with a different counter-ion, consider its stability under your reaction and workup conditions.
Q2: I am observing the formation of cycloheptatriene as a significant byproduct in my reaction. Why is this happening and how can I prevent it?
A2: The formation of cycloheptatriene is a common side reaction in processes involving this compound ions, particularly in reactions that involve hydride abstraction or nucleophilic attack.
-
Mechanism of Formation: Cycloheptatriene can be regenerated if the this compound cation abstracts a hydride from another molecule in the reaction mixture. This is more likely to occur if your reaction conditions inadvertently create a source of hydride ions. It can also be a byproduct of certain catalytic cycles where the this compound ion acts as an oxidant.[4]
-
Prevention Strategies:
-
Choice of Reagents: Avoid reagents that can readily donate a hydride.
-
Control of Reaction Conditions: Carefully control the stoichiometry of your reagents. An excess of a reagent that can be a hydride source should be avoided.
-
Reaction with Phenols: When reacting this compound salts with phenols, the formation of cycloheptatriene can be a competing side reaction. The yield of the desired substituted product is influenced by the counter-ion of the this compound salt. The yield of the desired product increases in the order: ClO₄⁻ < BF₄⁻ < Cl⁻ < CH₃COO⁻, suggesting that the choice of the this compound salt can be optimized to minimize this side reaction.[5]
-
Q3: My reaction with an aqueous nucleophile is producing a significant amount of an oily byproduct, which I suspect is ditropyl ether. How can I confirm this and minimize its formation?
A3: The formation of ditropyl ether is a well-documented side reaction when this compound salts are exposed to water or hydroxide (B78521) ions.[1][3]
-
Confirmation: Ditropyl ether is a less polar, oily compound compared to the ionic this compound salt. It can be characterized by standard analytical techniques such as NMR and mass spectrometry.
-
Mechanism of Formation: The this compound cation exists in equilibrium with 7-hydroxycycloheptatriene (tropyl alcohol) in aqueous media. This alcohol can then be protonated by the acidic medium, followed by nucleophilic attack by another molecule of tropyl alcohol, leading to the formation of ditropyl ether.
-
Minimization Strategies:
-
Anhydrous Conditions: The most effective way to prevent the formation of ditropyl ether is to conduct the reaction under strictly anhydrous conditions.
-
pH Control: If an aqueous medium is unavoidable, maintaining a low pH can help to suppress the formation of the tropyl alcohol intermediate.
-
Solvent Choice: Whenever possible, opt for aprotic solvents that do not participate in hydrolysis reactions.
-
Q4: I am trying to perform a reaction with an amine nucleophile, but I am getting a complex mixture of products. What are the likely side reactions?
A4: Reactions of this compound ions with amines can be complex due to the nucleophilicity and basicity of amines.
-
Multiple Alkylations: Primary and secondary amines can undergo multiple alkylations with the this compound ion, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
-
Formation of Ditropylamine and Tritropylamine: With ammonia, the reaction can yield ditropylamine or tritropylamine depending on the conditions.[1]
-
Oxidation of the Amine: this compound ion can act as an oxidizing agent for certain amines, leading to the formation of iminium ions, which can then undergo further reactions.[4]
-
Troubleshooting:
-
Control Stoichiometry: Use a large excess of the amine to favor mono-alkylation.
-
Protecting Groups: If you are working with a complex amine, consider using a protecting group strategy to block unwanted reaction sites.
-
Reaction Conditions: Lowering the reaction temperature may help to control the reactivity and improve selectivity.
-
Q5: During a reduction of a this compound salt, I obtained a significant amount of a dimeric product. What is this byproduct and how can I favor the formation of cycloheptatriene?
A5: The dimeric product you are observing is likely ditropyl (also known as bitropyl).
-
Formation of Ditropyl: Reduction of the this compound cation with reducing agents like zinc dust can lead to the formation of the tropyl radical, which can then dimerize to form ditropyl.[1][3]
-
Favoring Cycloheptatriene: To favor the formation of cycloheptatriene, a hydride source is needed. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for the reduction of this compound ions to cycloheptatriene.[6]
Quantitative Data on Byproduct Formation
While comprehensive quantitative data is often reaction-specific, the following table summarizes some reported yields of byproducts in this compound chemistry. This data can serve as a benchmark for what to expect in your own experiments.
| Reaction | Main Product | Byproduct(s) | Main Product Yield (%) | Byproduct Yield (%) | Conditions |
| Reduction of a tropone (B1200060) precursor with AlH₃ | This compound cation precursor | Isomeric cycloheptatrienes | 70 | 15 | Ether/benzene, 25 °C[7][8] |
| Autoxidation of cycloheptatriene | This compound salts | Benzene, Carbon Monoxide | 60 (calculated on the strong acid) | Not specified | Acetic acid, Fe salt catalyst, 40-50 °C[9] |
| Reaction of 2,6-dimethylphenol (B121312) with this compound salts | (4-hydroxy-3,5-dimethylphenyl)this compound salts | Cycloheptatriene | Varies with anion | Not specified | Acetic acid solution[5] |
Experimental Protocols
Synthesis of this compound Tetrafluoroborate via Hydride Abstraction
This protocol is adapted from established literature procedures.
Materials:
-
Cycloheptatriene
-
Triphenylmethyl tetrafluoroborate (Trityl tetrafluoroborate)
-
Anhydrous Acetonitrile
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylmethyl tetrafluoroborate (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
To the stirred solution, add cycloheptatriene (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction progress can often be monitored by the precipitation of the this compound salt.
-
Once the reaction is complete, add anhydrous diethyl ether to the mixture to ensure complete precipitation of the this compound tetrafluoroborate.
-
Collect the precipitate by vacuum filtration, washing with several portions of anhydrous diethyl ether to remove the triphenylmethane (B1682552) byproduct.
-
Dry the resulting white crystalline solid under vacuum to obtain pure this compound tetrafluoroborate.
Synthesis of this compound Fluoborate from Cycloheptatriene and Phosphorus Pentachloride
This is a classic method for preparing this compound salts.
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous Carbon Tetrachloride (Caution: Toxic)
-
Absolute Ethanol (B145695)
-
50% Aqueous Fluoboric Acid (HBF₄)
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer, suspend phosphorus pentachloride (2.0 eq) in anhydrous carbon tetrachloride.
-
Add cycloheptatriene (1.0 eq) to the suspension at room temperature and stir for several hours.
-
The intermediate this compound hexachlorophosphate-tropylium chloride double salt will precipitate. Collect the solid by filtration and wash with a small amount of cold carbon tetrachloride.
-
In a separate flask cooled in an ice bath, vigorously stir absolute ethanol.
-
Carefully add the filtered solid to the cold ethanol. The salt will dissolve.
-
To the cold, stirred solution, rapidly add 50% aqueous fluoboric acid.
-
A dense white precipitate of this compound fluoborate will form. Collect the solid by filtration, wash with cold ethanol and then with ether.
-
Air-dry the product. The expected yield is in the range of 80-89%.[10]
Visualizing Reaction Pathways and Workflows
Diagram 1: General Side Reaction Pathways in this compound Chemistry
Caption: Common side reaction pathways starting from the this compound cation.
Diagram 2: Experimental Workflow for this compound Salt Synthesis and Purification
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound cation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimization of reaction conditions for tropylium-mediated transformations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tropylium-mediated transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for this compound-mediated transformations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Substrate Reactivity: Electron-deficient substrates may exhibit low reactivity.[1] For example, in carbonyl-olefin metathesis reactions, electron-deficient aryl aldehydes may not lead to productive outcomes.[1] Similarly, ketones can be insufficiently reactive in this compound-catalyzed acetalization reactions.[1][2] | - Increase reaction temperature to enhance reactivity. - Increase the catalyst loading to drive the reaction forward.[3] - For specific reactions like hydroboration, consider using neat conditions (no solvent) as some solvents can hinder the reaction.[4] |
| Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) or coordinating solvents like THF can sometimes completely inhibit the reaction by solvating the this compound ion or boron intermediates, reducing their reactivity.[4] | - Screen a range of solvents. For hydroboration reactions, non-polar solvents such as 1,2-dichloroethane (B1671644) or toluene (B28343) have been shown to be effective.[4] - In some cases, such as the retro-Claisen reaction of 2-acetyl-cyclopentantone, an ionizing solvent like trifluoroethanol (TFE) can lead to high yields.[1][2] | |
| Catalyst Inactivity or Decomposition: While this compound salts are generally stable, they can be sensitive to atmospheric moisture, leading to discoloration and potential loss of activity.[5] The counter-ion can also influence catalytic efficiency; for instance, this compound hexafluorophosphate (B91526) has been found to be less effective than this compound tetrafluoroborate (B81430) in certain hydroboration reactions.[4] | - Ensure the this compound salt is handled under an inert atmosphere and stored properly. This compound fluoborate is noted for being non-hygroscopic and stable.[5] - Test different this compound salts with varying counter-ions (e.g., tetrafluoroborate, bromide, triflate) to find the most effective catalyst for your specific transformation.[4] | |
| Side Reactions or Polymerization: In some reactions, side products or polymerization of starting materials can occur, reducing the yield of the desired product.[1] | - Adjust the reaction concentration; sometimes running the reaction under more dilute conditions can minimize side reactions. - For reactions prone to polymerization, utilizing a flow chemistry setup can sometimes resolve the issue by minimizing contact time and controlling reaction parameters more precisely.[1][2] | |
| Formation of Multiple Products/Isomers | Lack of Regio- or Stereoselectivity: In reactions like the hydroboration of non-terminal alkynes, a mixture of regioisomers can be formed.[4] | - Modify the substrate to introduce steric or electronic bias that can favor the formation of one isomer. - Optimize the reaction temperature, as selectivity can be temperature-dependent.[6] |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The polarity of the product might be very similar to that of the starting materials or byproducts, making chromatographic separation challenging. | - Explore alternative purification techniques such as distillation for volatile products or crystallization for solid products.[7][8] - If chromatography is necessary, screen different solvent systems and stationary phases to improve separation. |
| Product Instability During Workup: The product may be sensitive to acidic or basic conditions used during the workup procedure, leading to decomposition.[9] | - Perform a stability test on a small sample of the reaction mixture with the planned workup reagents before proceeding with the entire batch.[9] - If instability is observed, consider a neutral workup or direct purification without an aqueous wash. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound salt for my reaction?
A1: The choice of this compound salt can influence the reaction's efficiency. This compound tetrafluoroborate is a commonly used and effective catalyst due to its stability and non-hygroscopic nature.[5] However, other salts like this compound bromide or triflate have also been shown to be effective.[4] It is recommended to screen a few different salts to determine the optimal one for your specific transformation. The counterion can play a role; for example, potassium or tetrabutylammonium (B224687) salts of the same counterions as effective this compound catalysts showed no or even inhibitory effects in hydroboration reactions, highlighting the crucial role of the this compound cation itself.[4][10]
Q2: What is the optimal catalyst loading for a this compound-mediated reaction?
A2: The optimal catalyst loading can vary depending on the specific reaction and substrates. It is generally advisable to start with a catalytic amount, for example, 2-5 mol%.[3][4] In some cases, increasing the catalyst loading can improve the yield, especially for less reactive substrates.[3] However, higher catalyst loadings can sometimes lead to side reactions, so optimization is key.
Q3: How does temperature affect this compound-mediated transformations?
A3: Temperature is a critical parameter. For some reactions, such as the hydroboration of alkynes, heating to around 70°C can be optimal.[4] In other cases, like certain carbonyl-olefin metathesis reactions, reactions can proceed smoothly at room temperature or slightly elevated temperatures (e.g., 45°C).[11] It is important to experimentally determine the optimal temperature for your specific reaction, as it can influence both the reaction rate and selectivity.
Q4: Are there any known limitations to the substrate scope of this compound-mediated reactions?
A4: Yes, there are some limitations. For instance, electron-deficient aryl aldehydes may not be suitable substrates for certain this compound-catalyzed reactions.[1] Ketones have also been reported to be less reactive than aldehydes in acetalization reactions.[1][2] In hydroboration reactions, alkyl-substituted alkynes generally result in lower conversions compared to their aryl alkyne counterparts.[4] It is always recommended to consult the literature for the specific reaction type to understand its substrate scope.
Q5: My this compound salt has discolored. Can I still use it?
A5: Discoloration, especially upon exposure to the atmosphere, can indicate some degradation of the this compound salt.[5] While a slight discoloration may not significantly affect the quality of the final product in some preparations, it is generally recommended to use a pure, properly stored catalyst for optimal and reproducible results.[5] If in doubt, it is best to purify the salt or use a fresh batch.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound-Catalyzed Hydroboration of Phenylacetylene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 70 | 12 | 15 |
| 2 | 1a (2) | Neat | 70 | 12 | 93 |
| 3 | 1a (2) | 1,2-DCE | 70 | 12 | 90 |
| 4 | 1a (2) | Toluene | 70 | 12 | 85 |
| 5 | 1a (2) | CH3CN | 70 | 12 | 0 |
| 6 | 1a (2) | THF | 70 | 12 | 0 |
| 7 | 1b (2) | Neat | 70 | 12 | 91 |
| 8 | 1c (2) | Neat | 70 | 12 | 89 |
*Data adapted from ChemRxiv.[4] 1a = this compound tetrafluoroborate, 1b = this compound bromide, 1c = this compound triflate.
Table 2: Effect of Catalyst Loading on the Vinylogous Aza-Michael Addition
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | This compound tetrafluoroborate | 1 | 24 | 65 |
| 2 | This compound tetrafluoroborate | 2.5 | 24 | 82 |
| 3 | This compound tetrafluoroborate | 5 | 1 | 96 |
| 4 | This compound perchlorate | 5 | 1 | 94 |
| 5 | None | 0 | 24 | 0 |
*Data adapted from ACS Publications.[3]
Experimental Protocols
General Procedure for this compound-Catalyzed Hydroboration of Alkynes
To a vial charged with the alkyne (0.5 mmol) and this compound tetrafluoroborate (0.01 mmol, 2 mol%), pinacolborane (0.6 mmol) is added under an inert atmosphere. The reaction mixture is then stirred at 70°C. Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica (B1680970) gel to afford the desired vinylborane (B8500763) product.[4]
General Procedure for this compound-Catalyzed Acetalization
In a vial, the aldehyde (1.0 mmol), diol (1.2 mmol), and this compound tetrafluoroborate (0.05 mmol, 5 mol%) are dissolved in an appropriate solvent (e.g., dichloromethane). The mixture is stirred at room temperature until the reaction is complete as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the acetal.
Visualizations
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ion, an Intriguing Moiety in Organic Chemistry [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. This compound-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
Technical Support Center: Purification of Tropylium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of tropylium salts. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound salts?
A1: The most common and effective methods for purifying this compound salts are recrystallization and solvent washing. Due to their ionic nature, standard silica (B1680970) gel column chromatography is generally not suitable for simple this compound salts as they tend to be insoluble in typical non-polar to moderately polar organic solvents used for chromatography and interact too strongly with the silica stationary phase.
Q2: My purified this compound salt is slightly colored (e.g., off-white, yellow, or reddish). Is it impure?
A2: A slight discoloration does not necessarily indicate significant impurity. Exposure of this compound salt intermediates to the atmosphere can sometimes lead to persistent discoloration in the final product.[1] However, a significant color change or the presence of dark, insoluble material suggests the presence of impurities, which may require further purification. Purity should ultimately be confirmed by analytical methods such as NMR spectroscopy.
Q3: The yield of my purified this compound salt is lower than expected. What are the common causes?
A3: Low yields can result from several factors during purification:
-
Excessive solvent use during recrystallization: Using more than the minimum amount of hot solvent required to dissolve the salt will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Incomplete precipitation/crystallization: The cooling period may be too short, or the final cooling temperature not low enough to maximize crystal formation.
-
Losses during transfer: Multiple transfer steps of the solid material can lead to mechanical losses.
Q4: My this compound salt will not crystallize from solution. What should I do?
A4: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.
-
Adding a seed crystal of the pure this compound salt can initiate crystallization.
-
Reducing the solvent volume by evaporation and allowing the solution to cool again can increase the concentration to the point of supersaturation.
-
Cooling the solution to a lower temperature using an ice bath or refrigerator can further decrease the solubility of the salt.
Q5: How should I handle and store purified this compound salts?
A5: Many this compound salts, particularly halides like this compound chloride, can be hygroscopic and absorb moisture from the atmosphere.[2] It is recommended to handle these salts in a dry environment, such as a glove box or under a stream of inert gas.[3] For storage, keep the purified salt in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture. This compound tetrafluoroborate (B81430) is known to be a more stable, non-hygroscopic, and non-explosive option compared to the perchlorate (B79767) salt.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound salts.
Problem 1: The this compound salt "oils out" during recrystallization instead of forming crystals.
| Cause | Solution |
| The boiling point of the recrystallization solvent is higher than the melting point of the this compound salt or an impurity-eutectic mixture. | Return the solution to the heat and add a small amount of a co-solvent in which the salt is more soluble to lower the saturation temperature. |
| The solution is cooling too rapidly. | Ensure the solution cools slowly to room temperature before moving it to an ice bath. Insulating the flask can help. |
| High concentration of impurities. | If the crude material is very impure, consider a preliminary purification step like a solvent wash before attempting recrystallization. |
Problem 2: The final product is discolored.
| Cause | Solution |
| Oxidation or degradation of the this compound salt or impurities. | Ensure the purification process is carried out promptly after synthesis. For sensitive compounds, work under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of colored impurities. | If the impurity is soluble in the recrystallization solvent, a second recrystallization may be necessary. If the impurity is insoluble, a hot filtration step can remove it. For minor colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, but be aware that this may also adsorb some of your product. |
Problem 3: The NMR spectrum of the purified salt shows unexpected peaks.
| Cause | Solution |
| Residual solvent from the purification process. | Dry the sample under high vacuum for an extended period. |
| Trapped impurities within the crystal lattice. | Re-purify the salt by recrystallization, ensuring slow crystal growth to allow for the exclusion of impurities from the crystal lattice. |
| Decomposition of the this compound salt. | Check the stability of your specific this compound salt under the purification and storage conditions. Some salts are more prone to degradation than others. |
Purification Techniques: Expected Purity
The following table summarizes the expected purity levels for common purification techniques for this compound salts based on qualitative literature descriptions. Actual purity should be confirmed by analytical methods.
| Purification Method | This compound Salt | Typical Solvents | Expected Purity Range |
| Recrystallization | This compound tetrafluoroborate | Acetonitrile (B52724)/Ethyl acetate (B1210297), Ethanol (B145695) | >98% |
| Recrystallization | This compound bromide | Hot ethanol | Analytically Pure |
| Solvent Washing | This compound tetrafluoroborate | Cold ethanol, Diethyl ether | 95-98% |
| Precipitation | This compound fluoborate | Acetic acid/Ethyl acetate | Nearly quantitative yield, good purity |
Experimental Protocols
Protocol 1: Recrystallization of this compound Tetrafluoroborate
This protocol is a general guideline for the recrystallization of this compound tetrafluoroborate from an acetonitrile/ethyl acetate solvent system.
-
Dissolution: In a fume hood, place the crude this compound tetrafluoroborate in an Erlenmeyer flask. Add the minimum amount of hot acetonitrile to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate flask and funnel with a fluted filter paper by pouring hot acetonitrile through it. Quickly filter the hot solution containing your compound.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to stand undisturbed at room temperature until crystal formation appears complete. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate, followed by a wash with cold diethyl ether to help remove residual solvent.[4]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Solvent Washing of Crude this compound Salts
This protocol is suitable for a rapid, initial purification of crude this compound salts.
-
Suspension: Place the crude this compound salt in a flask with a stir bar.
-
Washing: Add a small volume of cold diethyl ether to the flask and stir the suspension vigorously for 10-15 minutes. This will wash away non-polar organic impurities.
-
Isolation: Isolate the solid by vacuum filtration. Repeat the ether wash if necessary.
-
Second Wash (Optional): For salts like this compound tetrafluoroborate, a subsequent wash with a minimal amount of ice-cold ethanol can remove more polar impurities.[4]
-
Drying: Dry the purified salt under high vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound salts.
Caption: A flowchart for troubleshooting common issues in this compound salt purification.
References
Handling and storage recommendations for tropylium reagents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of tropylium reagents.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cation and what accounts for its notable stability?
The this compound cation, [C₇H₇]⁺, is a planar, seven-membered cyclic carbocation. Its remarkable stability stems from its aromaticity.[1][2] It possesses 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[2] This delocalization of the positive charge over all seven carbon atoms results in a regular heptagonal structure and makes the cation significantly more stable than typical carbocations.[2][3] X-ray crystallography has confirmed the C-C bond lengths are intermediate between typical single and double bonds, further evidencing this delocalization.[1][2]
Q2: What are the most common this compound reagents used in the laboratory?
This compound reagents are typically supplied as stable salts. The choice of the counter-anion can influence the reagent's properties. Common examples include:
-
This compound Tetrafluoroborate (B81430) ([C₇H₇]BF₄)[4][5][6]
-
This compound Hexafluorophosphate (B91526) ([C₇H₇]PF₆)[7][8]
-
This compound Perchlorate (B79767) ([C₇H₇]ClO₄)[9]
-
This compound Bromide ([C₇H₇]Br)[2]
Of these, the tetrafluoroborate salt is often preferred as it is non-hygroscopic and, unlike the perchlorate salt, is not explosive.
Q3: What are the primary hazards associated with this compound reagents?
The primary hazards are:
-
Corrosivity: this compound salts are corrosive and can cause severe skin and eye burns.[4][5][10][11]
-
Moisture Sensitivity: They are sensitive to moisture and can degrade upon exposure to moist air or water.[4][5][10] Handling under an inert atmosphere is crucial.
-
Respiratory Irritation: Inhalation of the powder can cause chemical burns to the respiratory tract.[6][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
Q4: What are the key applications of this compound reagents in organic synthesis?
Due to their stability and electrophilicity, this compound reagents are versatile tools in organic chemistry.[12][13] Key applications include:
-
Organocatalysis: They serve as mild, metal-free Lewis acid catalysts for reactions like acetalization, transacetalization, and hydroboration.[1][9][14]
-
Dehydrating Agent: They can be used to activate alcohols for nucleophilic substitution reactions.[14]
-
Synthetic Intermediates: The this compound cation can react with various nucleophiles to generate substituted cycloheptatriene (B165957) derivatives.[14]
-
Initiators: this compound hexafluorophosphate can act as a cationic polymerization initiator.[7]
Handling and Storage Recommendations
Proper handling and storage are critical to maintain the integrity of this compound reagents and ensure laboratory safety. The data below is compiled from safety data sheets for common this compound salts.
| Reagent Name | CAS Number | Recommended Storage Conditions | Incompatible Materials | Key Handling & Safety Notes |
| This compound Tetrafluoroborate | 27081-10-3 | Store in a cool, dry, well-ventilated place.[4][10] Keep container tightly closed under a nitrogen atmosphere.[4][5][10] Designate as a "Corrosives Area".[4][10] | Strong oxidizing agents, moist air/water.[4] | Moisture sensitive.[4][5] Causes severe skin and eye burns.[5] Use in a chemical fume hood.[10] Wear appropriate PPE (gloves, safety goggles, lab coat).[10] |
| This compound Hexafluorophosphate | 29663-54-5 | Store in a cool, dry place away from incompatible substances. Keep container tightly sealed. | Strong oxidizing agents, strong bases, water. | Corrosive. Handle with care to avoid contact with skin and eyes. Assume moisture sensitivity similar to other this compound salts. |
| This compound Perchlorate | 7791-03-9 (Anion) | Store in a cool, dry, well-ventilated place away from heat and combustible materials.[15] | Strong reducing agents, combustible materials, strong acids.[15][16] | Warning: Perchlorate salts can be explosive and should be handled with extreme caution, avoiding friction or shock. Avoid mixing with combustibles. |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound reagents.
Problem: The this compound reagent is discolored (e.g., yellow to brown instead of off-white) and appears clumped.
-
Potential Cause: The reagent has been exposed to moisture and/or air, leading to decomposition.
-
Recommended Action:
-
Assess Severity: Minor discoloration may not significantly affect reactivity in some applications, but clumping is a strong indicator of hydration and degradation.
-
Purification: For valuable batches with minor impurities, purification by recrystallization may be possible (see Experimental Protocols).
-
Disposal: If degradation is significant, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.
-
Prevention: Always store this compound salts in a desiccator or glovebox under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for dispensing the reagent.[17]
-
Problem: A reaction using a this compound reagent shows low or no conversion.
This is a common issue with multiple potential causes. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for reactions involving this compound reagents.
Experimental Protocols
Protocol 1: Purification of this compound Tetrafluoroborate
This protocol describes a method for purifying this compound tetrafluoroborate that has undergone minor degradation. Recrystallization is a common method for purifying solid reagents.[18]
Materials:
-
Crude this compound Tetrafluoroborate
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Schlenk flask or three-neck round-bottom flask
-
Filter funnel and filter paper (or filter cannula)
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Setup: Assemble and flame-dry the glassware under vacuum, then backfill with inert gas.
-
Dissolution: Transfer the crude this compound tetrafluoroborate to the flask under a positive pressure of inert gas. Add a minimal amount of warm anhydrous acetonitrile to dissolve the solid completely.
-
Precipitation: While stirring, slowly add anhydrous ethyl acetate to the solution. The this compound tetrafluoroborate is less soluble in ethyl acetate and will begin to precipitate.
-
Crystallization: Once precipitation begins, cool the flask slowly to 0 °C in an ice bath to maximize the recovery of the purified crystals.
-
Isolation: Isolate the purified crystals by filtration under an inert atmosphere using a filter cannula or by quickly filtering in a glovebox.
-
Washing: Wash the crystals with a small amount of cold, anhydrous ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Immediately transfer the dry, purified reagent to a clean, dry storage vessel inside a glovebox or under a positive pressure of inert gas.
Protocol 2: General Procedure for this compound-Catalyzed Acetalization
This protocol illustrates the use of this compound tetrafluoroborate as a catalyst for the protection of an aldehyde. This compound salts are effective catalysts for this transformation.[1][9]
Caption: Simplified mechanism of this compound-catalyzed acetalization.
Materials:
-
Aldehyde (1.0 mmol)
-
Alcohol or Diol (e.g., ethylene (B1197577) glycol, 1.1 mmol)
-
This compound Tetrafluoroborate (0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Molecular sieves (optional, to remove water)
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde, the alcohol/diol, and the anhydrous solvent.
-
Catalyst Addition: Add the this compound tetrafluoroborate catalyst to the solution. The mixture may change color slightly.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a small amount of a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound cation - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. Buy this compound hexafluorophosphate | 29663-54-5 [smolecule.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Ion, an Intriguing Moiety in Organic Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Handling Pyrophoric Reagents | YSU [ysu.edu]
- 18. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Mass Spectra of Tropylium and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the mass spectrometric analysis of compounds that may form a tropylium ion.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ion and why is the peak at m/z 91 so common in the mass spectra of my benzyl-containing compounds?
A1: The this compound ion (C₇H₇⁺) is a stable, seven-membered aromatic ring cation.[1][2][3] In the mass spectrometer, compounds containing a benzyl (B1604629) group often undergo fragmentation where the initial benzyl cation (C₆H₅CH₂⁺) rearranges into the more stable this compound ion.[1][2] This rearrangement is highly favorable because the resulting this compound ion is aromatic, satisfying Hückel's rule with 6 π-electrons in a cyclic, planar system.[2] Due to its exceptional stability, the peak at a mass-to-charge ratio (m/z) of 91 is often the most intense peak (the base peak) in the electron ionization (EI) mass spectrum of alkylbenzenes and other benzyl derivatives.[1][2][3][4]
Q2: I see a prominent peak at m/z 91, but my compound does not have a simple benzyl group. What could be the origin?
A2: The formation of the this compound ion is not strictly limited to simple benzyl derivatives. Skeletal rearrangements can occur in more complex molecules. If your molecule contains a phenyl ring attached to a carbon chain or another cyclic system, fragmentation can lead to an intermediate that rearranges to the stable this compound ion.[5] For instance, alkylphenylthioethers and phenylvinylsulfide have been observed to produce the this compound ion.[5] It is crucial to consider multi-step fragmentation and rearrangement pathways when interpreting your spectra.
Q3: Besides m/z 91, what other fragment ions are characteristic of aromatic compounds and could help confirm my structure?
A3: In addition to the this compound ion at m/z 91, you may observe other characteristic peaks that can help identify your aromatic compound. A common fragment is seen at m/z 65, which results from the loss of an acetylene (B1199291) molecule (C₂H₂) from the this compound ion.[4][6] Another indicative peak is at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[3][4] The relative intensities of the m/z 91 and m/z 77 peaks can sometimes provide clues about the structure; a strong peak at 91 with a weak 77 suggests toluene-like derivatives, while the reverse may indicate direct phenyl substitution.[3]
Q4: My mass spectrum shows a weak or absent molecular ion peak, making it difficult to determine the molecular weight. Why does this happen?
A4: The absence or low intensity of the molecular ion peak is common for certain classes of compounds, especially under Electron Ionization (EI). This occurs when the molecular ion is unstable and rapidly fragments.[7] For compounds that readily form the highly stable this compound ion, the fragmentation process can be so efficient that very few molecular ions survive to reach the detector.[2] If determining the molecular weight is critical, consider using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion.[8][9]
Troubleshooting Guide for Unexpected Results
Issue 1: An unexpectedly intense peak at m/z 91 dominates the spectrum, obscuring other fragments.
-
Possible Cause: Your analyte contains a structural moiety that readily forms the this compound ion, and the ionization energy is high, promoting extensive fragmentation.
-
Troubleshooting Steps:
-
Confirm the Structure: Double-check the structure of your starting material or synthesized compound for any benzyl or related groups that could rearrange.
-
Lower Ionization Energy: If your instrument allows, reduce the electron energy in EI-MS (e.g., from 70 eV to a lower value). This will decrease the internal energy of the molecular ion, reducing the extent of fragmentation and potentially increasing the relative abundance of the molecular ion and other fragments.
-
Switch Ionization Method: Employ a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[8][9] These methods are less energetic and are more likely to yield a prominent molecular ion peak.
-
Issue 2: The relative abundances of fragment ions, including m/z 91, are inconsistent between different runs or instruments.
-
Possible Cause: Variations in instrument conditions can significantly affect fragmentation patterns.[8][10] This can be due to differences in ion source temperature, electron energy, or the type of mass analyzer used.
-
Troubleshooting Steps:
-
Standardize Instrument Parameters: Ensure that key parameters like ionization energy, source temperature, and scan rate are kept consistent across all experiments.
-
Instrument Tuning: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at peak performance.[11]
-
Use a Reference Standard: Analyze a well-characterized compound (e.g., toluene (B28343) or ethylbenzene) under your experimental conditions to verify that the instrument is producing a standard, reproducible fragmentation pattern.
-
Issue 3: Peaks are observed at m/z 92 or other unexpected values near the this compound ion peak.
-
Possible Cause: The peak at m/z 92 can arise in alkylbenzenes with side chains of two or more carbons.[4] Other nearby peaks could be due to isotopic contributions (the ¹³C isotope will result in a small M+1 peak) or the presence of impurities in your sample or the system.[12]
-
Troubleshooting Steps:
-
Analyze Isotopic Pattern: Check if the intensity of the m/z 92 peak is consistent with the natural abundance of ¹³C for a C₇ fragment.
-
Check for Impurities: Run a blank (injecting only the solvent) to check for background contamination.[12] Ensure high purity of your sample and solvents.
-
Consider Alternative Fragmentation: For some molecules, rearrangements can lead to the formation of other C₇H₈⁺ isomers that do not have the this compound structure. Review the literature for fragmentation patterns of compounds similar to your analyte.
-
Data Presentation
Table 1: Common Fragment Ions in the Mass Spectra of Benzyl-Containing Compounds
| m/z Value | Ion Formula | Common Name | Origin |
| 91 | C₇H₇⁺ | This compound ion | Rearrangement of benzyl cation; often the base peak.[1][2][4] |
| 92 | C₇H₈⁺ | Toluene radical cation | Can be the molecular ion of toluene or a fragment from larger alkylbenzenes.[4] |
| 77 | C₆H₅⁺ | Phenyl cation | Loss of a substituent from a benzene (B151609) ring.[3][4] |
| 65 | C₅H₅⁺ | Cyclopentadienyl cation | Loss of acetylene (C₂H₂) from the this compound ion.[4][6] |
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS) for Aromatic Compounds
This protocol outlines the general procedure for analyzing volatile aromatic compounds that may produce a this compound ion.
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a volatile, high-purity solvent (e.g., methanol, dichloromethane, or hexane).
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard energy is 70 eV to allow for comparison with library spectra.[7] Lower energies (15-20 eV) can be used to reduce fragmentation.
-
Ion Source Temperature: Typically set between 200-250 °C to ensure sample volatilization.
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-500).
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer. If coupled with a gas chromatograph (GC), the sample is injected onto the GC column for separation prior to entering the MS.
-
Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present).
-
Identify the base peak and other significant fragment ions.
-
Compare the observed fragmentation pattern with known patterns for the this compound ion (m/z 91), phenyl cation (m/z 77), and loss of acetylene (m/z 65).
-
If available, compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[4]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of Benzyl Derivatives
This method is suitable for the separation and identification of volatile and semi-volatile benzyl derivatives in a mixture.
-
Sample Preparation:
-
Prepare the sample in a suitable volatile solvent (e.g., methanol) at a concentration range of 0.1 to 10 µg/mL.[13]
-
-
GC Conditions:
-
MS Conditions:
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times of separated components.
-
Examine the mass spectrum for each chromatographic peak.
-
Identify compounds by comparing their mass spectra to library data and looking for characteristic ions like m/z 91.
-
Visualizations
Caption: Formation of the this compound ion (m/z 91) from ethylbenzene.
Caption: Troubleshooting workflow for unexpected mass spectra results.
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. whitman.edu [whitman.edu]
- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. storage.e.jimdo.com [storage.e.jimdo.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. benchchem.com [benchchem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ewai-group.com [ewai-group.com]
Technical Support Center: Strategies for Scaling Up Tropylium-Based Synthetic Routes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up tropylium-based synthetic routes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound salts?
A1: The primary challenges include:
-
Exothermic Reactions: The formation of the this compound cation is often highly exothermic. Managing heat dissipation is critical at a larger scale to prevent runaway reactions and the formation of byproducts.[1][2]
-
Reagent Handling and Stoichiometry: Handling large quantities of reagents like phosphorus pentachloride or triphenylcarbenium tetrafluoroborate (B81430) requires specialized equipment and procedures. Maintaining precise stoichiometry during large-scale additions is crucial for optimal yield and purity.
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors can be difficult. Poor mixing can lead to localized high concentrations of reagents, causing side reactions and reduced yields.[3]
-
Product Isolation and Purification: Isolating and purifying large quantities of this compound salts, which are often crystalline solids, can be challenging. Filtration and drying processes need to be optimized for efficiency and to prevent product degradation from atmospheric moisture.[4]
Q2: Which this compound salt is best suited for large-scale applications?
A2: this compound tetrafluoroborate ([C₇H₇]BF₄) is generally the salt of choice for large-scale work. It is known to be indefinitely stable, non-hygroscopic, and, unlike the perchlorate (B79767) salt, non-explosive, which are all critical considerations for industrial safety and handling.[5]
Q3: Are there greener or more cost-effective methods for preparing this compound salts at scale?
A3: While traditional methods using expensive reagents like triphenylcarbenium tetrafluoroborate are common in the lab, alternative routes are explored for large-scale synthesis to improve cost-effectiveness. One such method involves the reaction of cycloheptatriene (B165957) with sulfur trioxide.[6] The choice of synthetic route at scale often involves a trade-off between reagent cost, operational complexity, safety, and waste disposal.
Q4: Can this compound-catalyzed reactions be run in a continuous flow setup?
A4: Yes, flow chemistry is a promising strategy for scaling up this compound-based reactions. The high surface-area-to-volume ratio in flow reactors allows for superior heat management of exothermic reactions.[7] This enables the use of reaction conditions that might be unsafe in large batch reactors.[8] this compound ions, being highly reactive electrophiles, are well-suited for the rapid and efficient reactions typical of continuous-flow systems.[6]
Troubleshooting Guide
Issue 1: Decreased Yield and Purity Upon Scale-Up
Question: We successfully synthesized this compound tetrafluoroborate with >90% yield at the 10g scale, but the yield dropped to 65% with significant impurities at the 1 kg scale. What could be the cause?
Answer: This is a common issue in scaling up chemical reactions. The primary culprits are often related to thermal control and mixing.
-
Potential Cause: Inadequate Heat Transfer
-
Explanation: The synthesis of this compound salts is often exothermic. A reaction that is easily managed in a small flask can lead to a significant temperature increase in a large reactor due to the reduced surface-area-to-volume ratio. This can cause solvent boiling, reagent decomposition, or the formation of thermal byproducts.[1][2]
-
Mitigation Strategy:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This allows the cooling system to keep up with the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the coolant temperature is sufficiently low.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may increase processing time and cost.
-
-
-
Potential Cause: Inefficient Mixing
-
Explanation: In a large reactor, ensuring that all reactants are well-mixed is challenging. Pockets of high reagent concentration can lead to the formation of side products.
-
Mitigation Strategy:
-
Optimize Agitation: Use an appropriate stirrer (e.g., anchor, turbine) and optimize the stirring speed to ensure good vortexing and mixing throughout the reactor volume.
-
Baffles: If your reactor design allows, use baffles to improve mixing efficiency.
-
-
Issue 2: Product is an Oily Solid or Fails to Crystallize
Question: Our lab-scale synthesis of this compound tetrafluoroborate yields a clean, crystalline solid. However, at a larger scale, we are obtaining an oily, off-white solid that is difficult to filter. Why is this happening?
Answer: This issue often points to the presence of impurities or residual solvent that interfere with the crystallization process.
-
Potential Cause: Presence of Impurities
-
Explanation: As mentioned in the previous issue, poor thermal control and mixing can lead to the formation of byproducts. These impurities can act as crystallization inhibitors.
-
Mitigation Strategy:
-
Re-evaluate Reaction Conditions: Re-optimize the reaction at a smaller scale to identify conditions that minimize byproduct formation. Pay close attention to temperature and addition rates.
-
Purification Prior to Crystallization: It may be necessary to perform a work-up step to remove impurities before attempting to crystallize the final product. This could involve washing the crude product with a suitable solvent in which the impurities are soluble but the product is not.
-
-
-
Potential Cause: Residual Solvent
-
Explanation: At a larger scale, removing all the solvent can be more difficult. The presence of residual solvent can lead to the formation of an oil instead of a crystalline solid.
-
Mitigation Strategy:
-
Efficient Drying: Ensure the product is dried under vacuum for a sufficient amount of time and at an appropriate temperature to remove all residual solvent.
-
Trituration: If an oily solid is obtained, it can sometimes be induced to crystallize by trituration with a non-polar solvent like diethyl ether or pentane. This can help to remove residual polar solvents and impurities.
-
-
Issue 3: Catalyst Deactivation in this compound-Mediated Reactions
Question: We are using this compound tetrafluoroborate as a catalyst in a Friedel-Crafts type reaction. The reaction works well on a small scale, but at the pilot scale, the catalyst seems to die, and the reaction stalls. What could be the problem?
Answer: Catalyst deactivation at scale can be caused by several factors, often related to the purity of reagents and the reaction environment.
-
Potential Cause: Water Content
-
Explanation: this compound salts are sensitive to moisture.[6][9] Water can react with the this compound cation to form tropyl alcohol, which can further react to form ditropyl ether, effectively deactivating the catalyst.[8] While small amounts of water might be tolerated at the lab scale, the larger quantities of solvents and reagents used at the pilot scale may introduce a critical amount of water.
-
Mitigation Strategy:
-
Use Anhydrous Solvents and Reagents: Ensure that all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Potential Cause: Impurities in Starting Materials
-
Explanation: The starting materials used at the pilot scale may come from different suppliers or be of a different grade than those used in the lab. These materials may contain impurities that can poison the catalyst.[10]
-
Mitigation Strategy:
-
Purity Analysis: Analyze the purity of all starting materials before use.
-
Purification of Starting Materials: If necessary, purify the starting materials to remove any catalyst poisons.
-
-
Data Presentation
Table 1: Optimization of a this compound-Catalyzed Reaction (Illustrative Example)
This table illustrates how reaction parameters can be optimized for a generic this compound-catalyzed reaction. While not a direct scale-up comparison, it shows the sensitivity of the reaction to various conditions, which is a key consideration for scale-up.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | MeCN | 25 | 1 | 90 |
| 2 | 2.5 | THF | 25 | 48 | 85 |
| 3 | 2.5 | Toluene | 25 | 24 | 75 |
| 4 | 5.0 | MeCN | 25 | 1 | 96 |
| 5 | 2.5 | MeCN | 0 | 12 | 70 |
Data adapted from a representative this compound-catalyzed reaction.[11]
Table 2: Comparison of Lab Scale vs. Pilot Scale for this compound Salt Synthesis (Hypothetical Data)
This table provides a hypothetical but realistic comparison of outcomes when scaling up the synthesis of this compound tetrafluoroborate, highlighting common challenges.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Potential Reasons for Differences |
| Yield | 92% | 75% | Inefficient heat transfer leading to side reactions. Non-optimized mixing causing localized concentration issues. |
| Purity (by HPLC) | 99.5% | 97.0% | Formation of thermal degradation byproducts. Incomplete reaction due to poor mixing. |
| Reaction Time | 3 hours | 6 hours | Slower, controlled addition of reagents to manage exotherm. Slower heating and cooling of the larger reactor mass. |
| Solvent Volume / g product | 50 mL/g | 75 mL/g | Increased solvent volume needed for better heat dissipation and to facilitate stirring of the slurry. |
| Work-up/Isolation | Simple filtration | Filtration followed by trituration with ether | Higher levels of impurities necessitate an additional purification step to achieve the desired product quality. Slower filtration and drying times for the larger quantity of material. |
Experimental Protocols
Detailed Methodology for the Scalable Synthesis of this compound Tetrafluoroborate
This protocol is adapted from a reliable literature procedure and includes notes for scaling up.[4][5]
Reaction: Cycloheptatriene + PCl₅ → [C₇H₇]⁺[PCl₆]⁻ → (with HBF₄) → [C₇H₇]⁺[BF₄]⁻
1. Reagents and Materials:
-
Cycloheptatriene (purified by distillation)
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Ethanol (B145695) (absolute, cooled to 0°C)
-
Fluoboric acid (HBF₄, 50% aqueous solution)
-
Diethyl ether (anhydrous)
2. Procedure:
-
Reaction Setup (Scale-Up Note 1): In a 2L, three-necked, round-bottom flask equipped with a powerful mechanical stirrer, a gas outlet connected to a scrubber, and a dropping funnel, prepare a suspension of phosphorus pentachloride (100 g, 0.48 mol) in anhydrous carbon tetrachloride (800 mL).
-
Reactant Addition (Scale-Up Note 2): Add cycloheptatriene (24.2 g of 91% pure material, ~0.24 mol) to the suspension all at once.
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours. The mixture will initially thicken and then become more mobile as the reaction proceeds.[4]
-
Isolation of Intermediate (Scale-Up Note 3): Isolate the precipitated this compound hexachlorophosphate-tropylium chloride double salt by suction filtration. Wash the solid briefly with fresh carbon tetrachloride. It is crucial to perform this step quickly to minimize exposure to atmospheric moisture.
-
Formation of this compound Tetrafluoroborate (Scale-Up Note 4): In a separate 2L beaker equipped with a robust mechanical stirrer and placed in an ice bath, add absolute ethanol (400 mL). Transfer the filtered solid from the previous step into the cold, stirred ethanol as quickly as possible. The salt will dissolve exothermically.
-
Precipitation: To the cold, stirred ethanolic solution, rapidly add 50% aqueous fluoboric acid (50 mL, 0.39 mol). A dense white precipitate of this compound tetrafluoroborate will form immediately.
-
Final Isolation and Drying (Scale-Up Note 5): Collect the white precipitate by suction filtration, wash with a small amount of cold ethanol, followed by diethyl ether. Air-dry the product at room temperature. Expected yield: 34-38 g.
Scale-Up Notes:
-
Reactor Choice: For larger scales (e.g., >1 kg), a glass-lined or Hastelloy reactor with a powerful overhead stirrer and a cooling jacket is recommended. The gas outlet must be connected to a scrubber to neutralize the evolved HCl gas.
-
Thermal Management: For scales larger than described, do not add the cycloheptatriene all at once. A controlled addition via a pump or dropping funnel is essential to manage the exotherm. Monitor the internal temperature closely and ensure the cooling system can handle the heat load.
-
Filtration: At a larger scale, a Nutsche filter-dryer is the ideal equipment for isolating the moisture-sensitive intermediate under an inert atmosphere.
-
Exotherm Control: The dissolution of the intermediate in ethanol is exothermic. Ensure the ice bath has sufficient capacity to maintain the temperature below 10°C. For pilot-scale, the use of a jacketed reactor with a chilled brine or glycol coolant is necessary.
-
Drying: For larger quantities, drying in a vacuum oven at a moderate temperature (e.g., 40°C) is more efficient than air drying. Ensure the product is completely dry to prevent degradation during storage.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound tetrafluoroborate.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaling-up continuous production of mesoporous silica particles at kg scale: design & operational strategies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tropylium_ion [chemeurope.com]
- 6. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. syrris.com [syrris.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Tropylium and Benzyl Cation Stability: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The relative stability of carbocations is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, intermediate lifetimes, and the design of synthetic pathways. This guide provides an objective comparison of the stability of two prominent carbocations: the tropylium cation and the benzyl (B1604629) cation. By examining key thermodynamic and kinetic parameters, supported by experimental data, we aim to offer a clear and evidence-based understanding of their stability differences.
Executive Summary
The this compound cation exhibits significantly greater thermodynamic stability than the benzyl cation. This enhanced stability is primarily attributed to its aromatic character, as it fulfills Hückel's rule with a delocalized system of 6 π-electrons within a seven-membered ring. In contrast, the benzyl cation, while resonance-stabilized, does not possess true aromaticity in its cationic portion. This fundamental difference is quantitatively reflected in their respective pKR+ values, heats of formation, and hydride affinities.
Data Presentation: A Quantitative Comparison
The following table summarizes key experimental and computational data that quantify the stability of the this compound and benzyl cations.
| Parameter | This compound Cation | Benzyl Cation | Significance |
| pKR+ [1] | +4.7 | ~ -21 | A higher pKR+ value indicates greater stability in solution. The ~26-unit difference signifies a vast disparity in stability. |
| Gas-Phase Heat of Formation (ΔHf°) | 895.8 ± 1.7 kJ/mol | 903.3 ± 2.1 kJ/mol | A lower heat of formation indicates greater thermodynamic stability. |
| Hydride Affinity (Gas Phase) | ~199 kcal/mol | ~240 kcal/mol | A lower hydride affinity signifies a more stable carbocation. |
Note: pKR+ is the equilibrium constant for the reaction R+ + 2H2O ⇌ ROH + H3O+. A more positive value indicates a greater reluctance of the cation to react with water, signifying higher stability.
Theoretical Basis for Stability
The pronounced stability of the this compound cation is a direct consequence of its electronic structure and adherence to the principles of aromaticity.
Hückel's Rule and Aromaticity
Hückel's rule states that a planar, cyclic, fully conjugated molecule or ion with (4n + 2) π-electrons will exhibit aromatic stability. The this compound cation perfectly meets these criteria:
-
Cyclic: It is a seven-membered ring.
-
Planar: All seven carbon atoms are sp2 hybridized, resulting in a planar structure.
-
Fully Conjugated: Each carbon atom has a p-orbital, allowing for continuous overlap around the ring.
-
(4n + 2) π-electrons: It possesses 6 π-electrons (where n=1), fitting the rule.
This aromaticity leads to a significant delocalization of the positive charge over all seven carbon atoms, greatly stabilizing the ion.
Resonance Structures
The delocalization of charge can be visualized through resonance structures. The this compound cation has seven equivalent resonance structures, with the positive charge distributed equally among all carbon atoms.
In contrast, the benzyl cation's stability arises from the delocalization of the positive charge on the benzylic carbon into the adjacent benzene (B151609) ring. It has five resonance structures, but they are not all equivalent. Three of these structures disrupt the aromaticity of the benzene ring, making them less significant contributors to the overall resonance hybrid compared to the equivalent structures of the this compound cation.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to probe the energetics and reactivity of carbocations.
Determination of pKR+ by UV-Visible Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the carbocation (R+) and its corresponding alcohol (ROH).
Principle: The equilibrium between a carbocation and its corresponding alcohol is pH-dependent. By measuring the absorbance of a solution at various known pH values, the ratio of [R+] to [ROH] can be determined using the Beer-Lambert law. The pKR+ is the pH at which the concentrations of the carbocation and the alcohol are equal.
Methodology:
-
Preparation of Solutions: A series of buffered aqueous solutions with precisely known pH values are prepared.
-
Sample Preparation: A stock solution of the carbocation precursor (e.g., this compound salt or a benzyl derivative) is prepared in a suitable solvent. A small aliquot of the stock solution is added to each buffered solution to generate the carbocation or its corresponding alcohol in situ.
-
Spectroscopic Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength at which the carbocation and the alcohol exhibit the largest difference in molar absorptivity is chosen for analysis.
-
Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the solutions. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKR+ value.
Gas-Phase Stability Measurement by Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Gas-phase measurements provide insights into the intrinsic stability of ions, free from solvent effects. FT-ICR mass spectrometry is a powerful technique for studying ion-molecule reactions and equilibria.
Principle: The hydride affinity of a carbocation (R+) is the negative of the enthalpy change for the reaction: R+ + H- → RH. A lower hydride affinity indicates a more stable carbocation. Relative hydride affinities can be determined by observing the direction of hydride transfer between a carbocation and a neutral molecule in the gas phase.
Methodology:
-
Ion Generation and Trapping: The carbocations of interest (e.g., this compound and benzyl cations) and a reference neutral molecule with a known hydride affinity are introduced into the high-vacuum chamber of the FT-ICR mass spectrometer. The ions are trapped in a strong magnetic and electric field.
-
Ion-Molecule Reaction: The trapped ions are allowed to react with the neutral molecules for a controlled period. The occurrence and direction of hydride transfer reactions are monitored.
-
Equilibrium Measurement: By carefully controlling the partial pressures of the neutral precursors, an equilibrium can be established: R1+ + R2H ⇌ R1H + R2+.
-
Data Analysis: The relative abundances of the ions at equilibrium are measured. The equilibrium constant (Keq) is determined from the ratio of the ion abundances and the known partial pressures of the neutral molecules. The Gibbs free energy change (ΔG°) for the reaction is then calculated from Keq, which provides a quantitative measure of the relative hydride affinities and thus the relative stabilities of the carbocations.
Solvolysis Kinetics
The rate of solvolysis of a suitable precursor can be used as a kinetic measure of the stability of the carbocation intermediate formed in the rate-determining step. A faster solvolysis rate implies the formation of a more stable carbocation.
Principle: In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. According to the Hammond postulate, the transition state leading to a more stable intermediate will be lower in energy, resulting in a faster reaction rate.
Methodology:
-
Reaction Setup: A solution of the carbocation precursor (e.g., benzyl chloride or a cycloheptatrienyl derivative) is prepared in a suitable solvent (e.g., aqueous ethanol). The initial concentration of the precursor is accurately known. The reaction is maintained at a constant temperature.
-
Monitoring the Reaction Progress: The progress of the reaction is monitored over time by measuring the change in concentration of a reactant or a product. Common methods include:
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the concentration of the acid produced during solvolysis is determined by titration with a standard base.
-
Conductivity: The increase in the conductivity of the solution due to the formation of ionic products is monitored over time.
-
Spectroscopy: If the reactant or product has a distinct chromophore, its concentration can be monitored by UV-Vis or NMR spectroscopy.
-
-
Data Analysis: The concentration data is plotted against time, and the rate constant (k) for the reaction is determined from the slope of the line (for a first-order reaction, a plot of ln[reactant] vs. time is linear). The relative rates of solvolysis of different precursors under identical conditions provide a measure of the relative stabilities of the corresponding carbocation intermediates.
Visualizing the Concepts
The following diagrams illustrate the key structural and theoretical differences between the this compound and benzyl cations.
Caption: Aromatic stabilization of the this compound cation via Hückel's rule.
Caption: Resonance structures of this compound vs. benzyl cation.
Conclusion
References
focusing on the verification of experimental outcomes and the evaluation of tropylium against other chemical entities or methods.
For researchers, scientists, and professionals in drug development, the selection of an appropriate chemical entity or method is paramount to achieving desired experimental outcomes. This guide provides a comparative analysis of the tropylium cation against other chemical entities, supported by experimental data to verify its performance and efficacy in various chemical transformations.
The this compound ion, a seven-membered aromatic carbocation, has emerged as a versatile and efficient organocatalyst in a multitude of organic reactions. Its stability, coupled with its reactivity, makes it a compelling alternative to traditional methods, particularly those employing transition-metal catalysts. This guide will delve into the experimental verification of this compound's performance in key chemical reactions, offering a direct comparison with other methods to aid in your research and development endeavors.
Performance Comparison in Key Chemical Reactions
The efficacy of the this compound cation as a catalyst has been demonstrated in several critical organic synthesis reactions. Below are comparative data summarizing its performance against other established methods.
C-N Bond Formation
The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The this compound cation has been effectively utilized in amination reactions, and its performance has been compared with other carbocationic species like xanthylium and tritylium (B1200429) salts.
In a study investigating the reaction of pyrimidin-2-amine with these salts, significant yields were observed. Notably, the use of two equivalents of the this compound salt dramatically increased the product yield from 44% to 87%, showcasing its high efficiency in this transformation.[1]
| Catalyst | Substrate | Product Yield (%) | Reference |
| This compound Salt (1 equiv.) | Pyrimidin-2-amine | 44 | [1] |
| This compound Salt (2 equiv.) | Pyrimidin-2-amine | 87 | [1] |
| Xanthylium Salt | Pyrimidin-2-amine | Good Yield | [1] |
| Tritylium Salt | Pyrimidin-2-amine | Good Yield | [1] |
Acetalization of Aldehydes
Acetalization is a crucial method for the protection of carbonyl groups in multi-step syntheses. This compound salts have been successfully employed as organic Lewis acid catalysts for this purpose, demonstrating high efficiency in both batch and continuous-flow conditions.[2][3][4]
The this compound-catalyzed acetalization of a variety of aldehyde substrates has been shown to produce excellent yields, often up to 99%.[5] This metal-free approach presents a green and efficient alternative to conventional Lewis acid catalysis.
| Aldehyde Substrate | Diol | Catalyst | Yield (%) | Conditions | Reference |
| Benzaldehyde | Ethylene Glycol | This compound Tetrafluoroborate (B81430) | >95 | Batch | [2][3] |
| 4-Nitrobenzaldehyde | Ethylene Glycol | This compound Tetrafluoroborate | >95 | Batch | [2][3] |
| Cinnamaldehyde | Ethylene Glycol | This compound Tetrafluoroborate | >95 | Batch | [2][3] |
| Various Aldehydes | Various Diols | This compound Tetrafluoroborate | up to 99 | Flow | [5] |
Hydroboration of Alkynes
The hydroboration of alkynes is a key reaction for the synthesis of vinylboranes, which are versatile intermediates in cross-coupling chemistry. Traditionally, this reaction is mediated by transition-metal catalysts. However, this compound salts have emerged as a novel and efficient metal-free alternative.[6][7][8]
This compound-promoted hydroboration of a broad range of alkynes with pinacolborane proceeds with high efficiency, offering a straightforward route to vinylboranes.[6][7][8] While direct side-by-side data with transition metals is application-specific, the literature suggests that this compound catalysis offers comparable or superior yields under mild conditions, with the added benefits of being a metal-free and environmentally friendly approach.
| Alkyne Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
| Phenylacetylene | Pinacolborane | This compound Tetrafluoroborate | (E)-Phenyl-1-vinylboronate | High | [6][7][8] |
| 1-Octyne | Pinacolborane | This compound Tetrafluoroborate | (E)-1-Octenylboronate | High | [6][7][8] |
| Various Terminal Alkynes | Pinacolborane | Organo Rare Earth Metal Complexes | (E)-1-Alkenylborons | up to >99 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental outcomes. Below are outlines of the general procedures for the key reactions discussed.
General Procedure for this compound-Catalyzed C-N Bond Formation
The reaction of an amine with a this compound salt is typically carried out in a suitable solvent at room temperature. For the reaction between pyrimidin-2-amine and this compound tetrafluoroborate, the amine is dissolved in ethanol, and the this compound salt is added.[10] The reaction mixture is stirred at room temperature for a specified period. The product can then be isolated and purified using standard techniques such as crystallization or chromatography. For a detailed protocol, refer to the supporting information of the cited literature.[1]
General Procedure for this compound-Catalyzed Acetalization of Aldehydes
In a typical batch procedure, the aldehyde and the diol are dissolved in a suitable solvent, such as dichloromethane. A catalytic amount of this compound tetrafluoroborate is then added to the mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography. For continuous-flow synthesis, a solution of the aldehyde, diol, and catalyst is passed through a heated reactor coil.[5]
General Procedure for this compound-Promoted Hydroboration of Alkynes
The hydroboration of an alkyne using a this compound salt catalyst is typically performed under inert atmosphere. The alkyne and pinacolborane are mixed in a solvent, and a catalytic amount of this compound tetrafluoroborate is added. The reaction is stirred at a specified temperature for a period of time until the starting material is consumed. The resulting vinylborane (B8500763) can be isolated and purified, or used directly in subsequent reactions. For specific substrate and solvent details, consulting the primary literature is recommended.[6][7][8]
Visualizing Reaction Pathways and Workflows
To further elucidate the role of this compound in these chemical processes, the following diagrams, generated using the DOT language, illustrate key mechanisms and experimental setups.
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - this compound-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DFT and Computational Studies of Tropylium Ion Reactivity
For Researchers, Scientists, and Drug Development Professionals
The tropylium ion (C₇H₇⁺), a non-benzenoid aromatic cation, has garnered significant attention in organic chemistry due to its unique combination of high stability and reactivity.[1] Its utility as a catalyst and a reactive intermediate in a variety of organic transformations has prompted numerous computational and experimental investigations into its reactivity profile.[2][3] This guide provides a comparative analysis of Density Functional Theory (DFT) studies and other computational methods in predicting and elucidating the reactivity of the this compound ion with a focus on quantitative data and experimental validation.
Unveiling Reactivity: A Computational and Experimental Synopsis
The electrophilic nature of the this compound ion governs its reactivity towards a wide range of nucleophiles.[1] Computational studies, primarily employing DFT, have been instrumental in mapping the potential energy surfaces of its reactions, identifying transition states, and calculating activation energies and reaction enthalpies. These theoretical predictions, when juxtaposed with experimental kinetic and thermodynamic data, provide a comprehensive understanding of the factors controlling the this compound ion's reactivity.
Lewis Acidity and Electrophilicity
A fundamental aspect of the this compound ion's reactivity is its Lewis acidity. Computational studies have been employed to quantify this property, often through the calculation of fluoride (B91410) ion affinity or by analyzing the lowest unoccupied molecular orbital (LUMO) energy.[4] Experimentally, the electrophilicity of the this compound ion has been quantified using Mayr's electrophilicity scale, which provides a direct measure of its reactivity towards a standardized set of nucleophiles.[5][6]
Table 1: Comparison of Calculated and Experimental Electrophilicity of the this compound Ion
| Method | Parameter | Value | Reference |
| Experimental | Mayr's Electrophilicity (E) | -3.72 | [7] |
| DFT (various functionals) | LUMO Energy | Varies with method | |
| DFT (various functionals) | Fluoride Ion Affinity | Varies with method |
Note: Direct quantitative comparison between LUMO energy/Fluoride Ion Affinity and Mayr's E parameter is complex and depends heavily on the computational methodology.
Reaction with Nucleophiles: A Comparative Analysis
The this compound ion readily reacts with a variety of nucleophiles, including amines, phosphines, and water.[1] DFT calculations have been pivotal in elucidating the mechanisms of these reactions, which typically proceed via a direct nucleophilic attack on the seven-membered ring.
Reaction with Amines and Pyridines
The reaction of the this compound ion with amines and substituted pyridines has been a subject of both experimental and computational investigations. Kinetic studies have provided rate constants for these reactions, while DFT calculations have offered insights into the transition state geometries and activation barriers.
Table 2: Calculated vs. Experimental Data for the Reaction of this compound Ion with Amines
| Nucleophile | Computational Method | Calculated Parameter | Calculated Value (kcal/mol) | Experimental Method | Experimental Parameter | Experimental Value | Reference |
| Pyridine | B3LYP/6-31G(d) | Activation Energy (ΔG‡) | Data not found | Spectrophotometry | Rate Constant (k) | Data not found | [8] |
| Substituted Pyridines | MP2/6-311G(2d,p) | Proton Affinity | Varies with substituent | Mass Spectrometry | Proton Affinity | Varies with substituent | [8] |
| General Amines | Not Specified | Not Specified | Not Specified | Various | Reaction Time | Varies (minutes to hours) | [1] |
Quantitative data directly comparing calculated activation energies and experimental rate constants for a series of amines with the this compound ion is currently limited in the readily available literature.
Reaction with Phosphines
The reaction of the this compound ion with phosphines is another area where computational chemistry provides valuable insights. DFT calculations can predict the reaction energies and probe the electronic structure of the resulting phosphonium (B103445) adducts.
Table 3: DFT Calculated Reaction Energies for this compound Ion with Phosphines
| Nucleophile | Computational Method | Calculated Parameter | Calculated Value (kcal/mol) | Reference |
| Triphenylphosphine | B97-D/ECP1 | Binding Enthalpy (ΔH) | -17.9 | [9] |
| Various Phosphines | M06-2X/def2-TZVP | Interaction Energy | Data not found | [10] |
Experimental kinetic or thermodynamic data for the reaction of this compound ion with a range of phosphines to directly compare with these calculations is not extensively tabulated in the literature.
Catalytic Activity: The this compound Ion in Action
The this compound ion has emerged as a potent organocatalyst for various transformations, including hydroboration and Diels-Alder reactions.[2][11] DFT studies have been crucial in unraveling the catalytic cycles of these reactions.
In this compound-promoted hydroboration, DFT calculations have supported a mechanism involving hydride abstraction from pinacolborane by the this compound ion.[12] Similarly, in Diels-Alder reactions, computational studies can predict the activation barriers and selectivities, guiding the rational design of this compound-based catalysts.[13][14]
Experimental Protocols
Synthesis of this compound Tetrafluoroborate (B81430)
A common precursor for generating the this compound ion in situ or for use as a stable salt is this compound tetrafluoroborate. A typical synthesis involves the reaction of cycloheptatriene (B165957) with a hydride abstracting agent like triphenylcarbenium tetrafluoroborate in a suitable solvent like acetonitrile.[12]
General Procedure:
-
Cycloheptatriene and triphenylcarbenium tetrafluoroborate are mixed in a round-bottom flask.
-
Acetonitrile is added dropwise until all solids dissolve.
-
The reaction is stirred for a short period at room temperature.
-
The solvent is removed under reduced pressure to yield the this compound tetrafluoroborate salt.[12]
Kinetic Measurements
Experimental kinetic data for the reaction of the this compound ion with nucleophiles can be obtained using techniques like stopped-flow spectrophotometry. The disappearance of the this compound ion or the appearance of the product can be monitored over time by observing changes in the UV-Vis spectrum.
Computational Methodologies
DFT calculations are the workhorse for studying this compound ion reactivity. The choice of functional and basis set is critical for obtaining accurate results.
Commonly Used DFT Functionals:
-
B3LYP: A widely used hybrid functional.
-
M06-2X: A hybrid meta-GGA functional often used for kinetics and thermochemistry.
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections, suitable for non-covalent interactions.[14]
Commonly Used Basis Sets:
-
6-31G(d): A Pople-style basis set of modest size.
-
def2-TZVP: A triple-zeta valence basis set with polarization functions.
-
aug-cc-pVTZ: A correlation-consistent basis set with diffuse functions, suitable for high-accuracy calculations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of computational and experimental investigations into this compound ion reactivity.
References
- 1. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. mdpi.com [mdpi.com]
- 14. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Gas-Phase C7H7+ Isomers: A Comparative Guide
A comprehensive analysis of experimental techniques for distinguishing the benzylium (B8442923), tropylium, and tolyl cations in the gas phase, tailored for researchers, scientists, and drug development professionals.
The C7H7+ cation is a ubiquitous species in mass spectrometry, often appearing as a prominent fragment ion. However, its existence as multiple stable isomers—primarily the benzylium and this compound cations, and to a lesser extent, the tolyl cation—presents a significant analytical challenge. The structural similarity of these isomers necessitates sophisticated gas-phase techniques for their unambiguous differentiation. This guide provides a comparative overview of key experimental methodologies, supported by quantitative data and detailed protocols, to aid researchers in selecting the most appropriate approach for their analytical needs.
Performance Comparison: Spectroscopic and Reactive Differentiation
The primary methods for distinguishing C7H7+ isomers rely on vibrational spectroscopy and ion/molecule reactions. Mid-infrared (mid-IR) photodissociation spectroscopy has proven to be a powerful tool, revealing distinct vibrational fingerprints for the benzylium and this compound ions. Ion/molecule reactions offer a chemical approach to differentiation, exploiting the unique reactivity of each isomer.
Mid-Infrared Spectroscopy
Mid-IR spectroscopy probes the vibrational modes of the ions, which are highly sensitive to their geometric and electronic structure. The benzylium cation (C6H5CH2+), with its C2v symmetry, exhibits a richer and more complex IR spectrum compared to the highly symmetric D7h this compound cation ([C7H7]+).
Table 1: Comparison of Experimental Mid-IR Vibrational Frequencies for Benzylium and this compound Cations
| Vibrational Mode | Benzylium (Bz+) Frequency (cm⁻¹) | This compound (Tr+) Frequency (cm⁻¹) | Reference |
| C-H Stretching | 2997, 3036, 3074, 3116 | 3036 | [1][2] |
| C-H out-of-plane bend | - | - | |
| C-C Stretching / C-C-H Deformation | 1615, 1626 | 1477 | [1][2] |
| Fingerprint Region | 1176, 1350, 1393, 1418, 1444 | - | [2] |
Note: The provided frequencies are based on nitrogen-tagged complexes. The this compound ion's high symmetry results in fewer IR-active bands.
Ion/Molecule Reactions
The reactivity of C7H7+ isomers can be exploited for their differentiation. For instance, the tolyl cation has been shown to react selectively with dimethyl ether, a reaction not observed for the benzylium and this compound isomers.
Table 2: Reactivity of C7H7+ Isomers with Dimethyl Ether
| Isomer | Reaction with Dimethyl Ether | Product Ion (m/z) | Reference |
| Tolyl | Yes | 122 | [3] |
| Benzylium | No | No reaction | [3] |
| This compound | No | No reaction | [3] |
Experimental Protocols
Mid-IR Photodissociation Spectroscopy of Tagged C7H7+ Ions
This technique provides the vibrational spectra of the C7H7+ isomers without inducing fragmentation or isomerization.
Methodology:
-
Ion Generation: C7H7+ ions are generated from suitable precursors, such as toluene (B28343) for benzylium and cycloheptatriene (B165957) for this compound, in an electrical discharge/supersonic expansion source.[1][2][4]
-
Ion Trapping and Tagging: The generated ions are guided into a cryogenic ion trap (e.g., a 22-pole trap) where they are cooled to low temperatures (e.g., 10 K).[5][6] A weakly binding "tag" atom or molecule, such as neon, argon, or nitrogen, is introduced, which forms a complex with the C7H7+ ions.[1][7][8]
-
IR Irradiation: The tagged ions are irradiated with a tunable mid-infrared laser, such as a free-electron laser (FEL) or an optical parametric oscillator/amplifier (OPO/OPA) system.[1][2][8]
-
Predissociation and Detection: When the IR laser frequency is resonant with a vibrational mode of the C7H7+ isomer, the ion absorbs a photon, leading to the dissociation of the weakly bound tag. The resulting bare C7H7+ ions are then detected using a time-of-flight mass spectrometer.[2][6]
-
Spectrum Generation: The vibrational spectrum is obtained by plotting the extent of tag dissociation as a function of the IR laser frequency.[6]
Ion/Molecule Reaction with Dimethyl Ether in a Triple Quadrupole Mass Spectrometer
This method distinguishes the tolyl cation from other C7H7+ isomers based on its specific reactivity.
Methodology:
-
Ion Generation and Selection: The C7H7+ isomers are generated from their respective precursors and the isomer of interest is mass-selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer.[3]
-
Reaction: The selected isomer is then directed into the second quadrupole (Q2), which is pressurized with a neutral reactant gas, in this case, dimethyl ether, to approximately 1 mtorr.[3]
-
Product Analysis: The product ions from the reaction in Q2 are then analyzed in the third quadrupole (Q3) to generate a mass spectrum.[3] The appearance of a product ion at m/z 122 indicates the presence of the tolyl cation.[3]
Visualizing the Pathways and Workflows
The following diagrams illustrate the relationships between the C7H7+ isomers and the experimental workflows used to differentiate them.
Caption: Precursors and their favored C7H7+ isomer formation pathways.
Caption: Workflow for Mid-IR Photodissociation Spectroscopy.
Caption: Workflow for Ion/Molecule Reaction Differentiation.
Conclusion
The differentiation of C7H7+ isomers in the gas phase is a complex but achievable analytical task. Mid-infrared photodissociation spectroscopy provides detailed structural information through the distinct vibrational spectra of the benzylium and this compound cations. For the specific identification of the tolyl cation, ion/molecule reactions with dimethyl ether offer a highly selective chemical method. The choice of technique will depend on the specific isomers of interest and the level of structural detail required. This guide provides the foundational information for researchers to make informed decisions when encountering the challenge of C7H7+ isomer differentiation in their work.
References
- 1. Mid-Infrared Spectroscopy of C7H7+ Isomers in the Gas Phase: Benzylium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective detection of the tolyl cation among other [C7H 7] (+) isomers by ion/molecule reaction with dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Evidence of the Benzylium and this compound Cations as the two long-lived Isomers of C7H7+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylium and this compound cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 8. The benzylium and this compound cations identified as two stable C7H7+ isomers - NANOCOSMOS [nanocosmos.iff.csic.es]
A Mechanistic Deep Dive: Evaluating Tropylium Ion Catalysis in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems is paramount. In the realm of organocatalysis, the tropylium ion has emerged as a potent, metal-free alternative for a variety of chemical transformations. This guide provides a comprehensive comparison of this compound-catalyzed reactions with established alternatives, supported by experimental data, detailed protocols for mechanistic investigations, and clear visualizations of the underlying processes.
The this compound ion, a seven-membered aromatic carbocation, offers a unique mode of activation distinct from traditional organocatalysts and transition metal complexes. Its utility has been particularly highlighted in hydroboration reactions and O-H insertion reactions, where it demonstrates remarkable efficiency under mild conditions. This guide will explore the mechanistic intricacies of these transformations, offering a comparative analysis of their performance against conventional catalytic systems.
Performance Comparison: this compound Catalysis vs. Alternatives
A critical evaluation of any catalytic system lies in its performance metrics. Below, we present a comparative summary of this compound catalysis against well-established transition metal-catalyzed and other organocatalytic systems for hydroboration of alkynes and O-H insertion reactions.
Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental transformation for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. Traditionally, this reaction is dominated by transition metal catalysts. This compound ion catalysis presents a compelling metal-free alternative.[1][2][3][4][5]
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound·BF₄ | Phenylacetylene | 5 | 12 | 99 | [2] |
| [Ir(cod)Cl]₂/dppe | Styrene | 1.5 | 0.5 | 98 | [6] |
| Organo Rare Earth Metal Complex | Phenylacetylene | 2 | 1 | >99 | [7] |
Table 1: Comparison of catalyst performance in the hydroboration of alkynes.
O-H Insertion Reactions
The insertion of carbenes into O-H bonds is a powerful method for the formation of C-O bonds, crucial in the synthesis of ethers and esters. While often requiring transition metal catalysts, this compound ions have been shown to effectively catalyze this transformation with diazo compounds.[8][9][10][11][12]
| Catalyst System | Diazo Compound | Carboxylic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| This compound·BF₄ | Ethyl phenylacetate | Benzoic acid | 10 | 97 | [8][9] |
| Cu(OTf)₂/Bisazaferrocene | Methyl phenyldiazoacetate | 2-Trimethylsilylethanol | 1 | 86 | [13][14] |
| Rh₂(OAc)₄/Chiral Guanidine | Ethyl diazoacetate | Benzoic acid | 1 / 1.2 | 99 |
Table 2: Comparison of catalyst performance in O-H insertion reactions.
Mechanistic Pathways: A Visual Exploration
The distinct reactivity of the this compound ion stems from its ability to act as a potent Lewis acid and hydride abstractor. The proposed mechanisms for the hydroboration and O-H insertion reactions are visualized below.
In the proposed mechanism for hydroboration, the this compound ion initiates the reaction by abstracting a hydride from pinacolborane (HBpin), generating a highly reactive boronium ion intermediate.[2][3] This intermediate then participates in the catalytic cycle, delivering the boryl group to the alkyne.
For O-H insertion reactions, the this compound ion is proposed to act as a Lewis acid, activating the diazo compound towards nucleophilic attack and facilitating the extrusion of dinitrogen to form a this compound-carbene adduct. This highly electrophilic species then readily undergoes insertion into the O-H bond of a carboxylic acid.[8][9]
Experimental Protocols for Mechanistic Investigation
To rigorously investigate the mechanisms of this compound-catalyzed reactions, a combination of kinetic studies and computational modeling is essential. Below are detailed protocols for these key experiments.
In-situ NMR Spectroscopy for Kinetic Analysis
Objective: To monitor the reaction progress in real-time to determine reaction orders and identify potential intermediates.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the alkyne/diazo compound, borane/carboxylic acid, and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CD₂Cl₂).
-
In a high-pressure NMR tube, combine the substrate and internal standard solutions.
-
Prepare a separate stock solution of the this compound catalyst in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube containing the substrate mixture into the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Lock and shim the spectrometer on the deuterated solvent.
-
Acquire a reference ¹H NMR spectrum before the addition of the catalyst.
-
-
Reaction Monitoring:
-
Inject the this compound catalyst solution into the NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
The acquisition parameters should be optimized for rapid data collection (e.g., short relaxation delay, minimal number of scans).
-
Continue data acquisition until the reaction has reached completion or for a predetermined duration.
-
-
Data Analysis:
-
Process the series of ¹H NMR spectra.
-
Integrate the signals corresponding to the starting materials, products, and the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.
-
Density Functional Theory (DFT) Calculations
Objective: To computationally model the reaction mechanism, calculate the energies of intermediates and transition states, and corroborate experimental findings.
Computational Workflow:
Detailed Protocol (using Gaussian software):
-
Input File Preparation:
-
Construct the 3D coordinates of all reactants, intermediates, transition state guesses, and products.
-
Create an input file for each structure with the following specifications:
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(Solvent=Dichloromethane)
-
Charge and Multiplicity: Specify the charge and spin state of the molecule (e.g., 1 1 for the this compound cation).
-
Coordinates: Provide the Cartesian coordinates of each atom.
-
-
-
Geometry Optimization and Frequency Calculation:
-
Submit the input files to Gaussian to perform geometry optimizations followed by frequency calculations.
-
Verify that the optimized structures correspond to energy minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
-
Transition State Search and Verification:
-
For transition state searches, use methods like QST2 or QST3, or an eigenvector-following algorithm (Opt=TS).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the correct reactants and products.
-
-
Energy Profile Construction:
-
Extract the Gibbs free energies from the output files of all optimized structures.
-
Plot the relative free energies to construct a complete reaction energy profile, which will visualize the energetic landscape of the proposed mechanism.
-
Conclusion
This compound ion catalysis represents a significant advancement in the field of organocatalysis, offering a metal-free, efficient, and versatile platform for important organic transformations. The mechanistic investigations detailed in this guide, combining rigorous experimental and computational approaches, provide a solid framework for understanding and further developing this promising catalytic system. For researchers in drug development and other areas of chemical synthesis, the adoption of such innovative catalytic methods can pave the way for more sustainable and efficient synthetic strategies.
References
- 1. Item - Rhodium-Promoted anti-Hydroboration of Terminal Alkynes via Combined Stoichiometric Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 7. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids [organic-chemistry.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. This compound-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
X-ray crystallographic analysis of tropylium salt structures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic structures of common tropylium salts, including this compound bromide, this compound perchlorate (B79767), and this compound tetrafluoroborate (B81430). The structural data presented herein is essential for understanding the conformation and stability of the this compound cation, a key aromatic species in organic synthesis and medicinal chemistry.
The this compound cation, [C₇H₇]⁺, is a planar, heptagonal, and aromatic ion that fulfills Hückel's rule with 6 π-electrons.[1] Its remarkable stability allows for the isolation of various stable salts.[2] The precise three-dimensional arrangement of atoms, bond lengths, and bond angles in these crystalline salts, as determined by single-crystal X-ray diffraction, provides invaluable insights into their chemical behavior and potential applications.
Experimental Methodologies
This section details the common experimental protocols for the synthesis of this compound salts and the subsequent analysis of their crystal structures using single-crystal X-ray diffraction.
Synthesis of this compound Salts
This compound Bromide: A typical synthesis involves the bromination of 1,3,5-cycloheptatriene. The cycloheptatriene (B165957) is reacted with bromine in a suitable solvent like carbon tetrachloride. Following the reaction, the solvent is removed, and the resulting residue is heated under vacuum to yield this compound bromide as yellow prisms, which can be recrystallized from ethanol (B145695).
This compound Perchlorate: Heptamethylthis compound perchlorate can be synthesized by reacting 1,2,3,4,5,6,7-heptamethyltropilidene with phosphorus pentachloride, followed by treatment with perchloric acid.[2]
This compound Tetrafluoroborate: This salt can be prepared via a hydride exchange reaction. Cycloheptatriene is reacted with a triphenylcarbenium salt, such as triphenylcarbenium tetrafluoroborate, in a solvent like acetonitrile. The this compound tetrafluoroborate precipitates as a dense white solid and can be isolated by filtration and washing with cold ethanol and diethyl ether.[2][3] Another method involves the reaction of cycloheptatriene with phosphorus pentachloride, followed by the addition of tetrafluoroboric acid.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structures of this compound salts follows a standardized workflow in single-crystal X-ray crystallography.
1. Crystal Growth and Mounting: Single crystals of the this compound salts suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (commonly 100 K or 123 K) to minimize thermal vibrations of the atoms.[5] A monochromatic X-ray beam, often from a copper (Cu Kα, λ = 1.54184 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. During refinement, atomic positions, and displacement parameters are adjusted.
The general workflow for X-ray crystallographic analysis is depicted in the following diagram:
Comparison of this compound Salt Structures
The following tables summarize the key crystallographic data for this compound bromide and this compound perchlorate. This data allows for a direct comparison of the structural parameters of the this compound cation with different counter-ions.
Table 1: Crystallographic Data of this compound Salts
| Parameter | This compound Bromide | This compound Perchlorate |
| Chemical Formula | C₇H₇Br | C₇H₇ClO₄ |
| Crystal System | Rhombohedral | Data not available |
| Space Group | R3̄m | Data not available |
| Unit Cell Parameters | Data not available | Data not available |
Table 2: Selected Bond Lengths and Angles of the this compound Cation
| Parameter | This compound Bromide | This compound Perchlorate |
| Average C-C Bond Length (Å) | 1.391 (1) | 1.47 |
| Average C-C-C Bond Angle (°) | Data not available | Data not available |
Note: The crystal structure of this compound bromide is reported to be rotationally disordered.
The available data indicates a noticeable difference in the average C-C bond length of the this compound ring between the bromide and perchlorate salts. The C-C bond length in this compound bromide is 1.391 Å, which is very close to the bond lengths in benzene (B151609) (approximately 1.40 Å), suggesting a high degree of aromatic character. In contrast, the reported C-C bond length for this compound perchlorate is longer at 1.47 Å.[1] This value is intermediate between a typical single bond (e.g., ethane, ~1.54 Å) and a typical double bond, but longer than that observed in benzene.[1] This difference may be attributed to the different packing environments and interactions with the respective counter-ions in the crystal lattice.
Conclusion
The X-ray crystallographic analysis of this compound salts provides fundamental data on the structure of this important aromatic cation. While a complete dataset for a comprehensive comparison remains to be fully compiled from publicly accessible sources, the available information on this compound bromide and this compound perchlorate reveals the planarity and aromaticity of the this compound ring. The observed variations in C-C bond lengths underscore the influence of the counter-ion on the solid-state structure of the this compound cation. Further detailed crystallographic studies on a wider range of this compound salts would be beneficial for a more complete understanding of their structure-property relationships.
References
- 1. This compound cation - Wikipedia [en.wikipedia.org]
- 2. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Tropylium Salts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to enhancing reaction efficiency and product yield. In the realm of organocatalysis, tropylium salts have emerged as a promising class of non-metallic Lewis acid catalysts. Their stability, ease of handling, and demonstrated efficacy in a variety of organic transformations make them a compelling alternative to traditional metal-based catalysts.[1][2][3] This guide provides a detailed comparison of the catalytic efficiency of different this compound salts, supported by experimental data from key studies in the field.
The catalytic activity of this compound salts is primarily attributed to the aromatic this compound cation (C₇H₇⁺), a seven-membered ring system that fulfills Hückel's rule of aromaticity.[4] This inherent stability allows for its use under a range of reaction conditions. The efficiency of these catalysts can, however, be influenced by the nature of the counterion associated with the this compound cation. This guide will explore these differences in the context of two important classes of organic reactions: acetalization and hydroboration.
Acetalization of Aldehydes
Acetalization is a crucial protecting group strategy in multi-step organic synthesis. The following data, adapted from the work of Nguyen and coworkers, illustrates the catalytic performance of various this compound salts in the diethyl acetalization of p-tolualdehyde.
Catalytic Efficiency in Diethyl Acetalization of p-Tolualdehyde
| Catalyst | Counterion | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | BF₄⁻ | 5 | Acetonitrile (B52724) | 70 | 5 | >99 |
| This compound | ClO₄⁻ | 5 | Acetonitrile | 70 | 5 | 95 |
| This compound | Br⁻ | 5 | Acetonitrile | 70 | 5 | 85 |
| This compound | Cl⁻ | 5 | Acetonitrile | 70 | 5 | 70 |
| This compound | I⁻ | 5 | Acetonitrile | 70 | 5 | 55 |
| This compound | PF₆⁻ | 5 | Acetonitrile | 70 | 5 | 45 |
| This compound | OTf⁻ | 5 | Acetonitrile | 70 | 5 | 98 |
As the data indicates, this compound tetrafluoroborate (B81430) is a highly effective catalyst for this transformation, affording a near-quantitative yield. The efficiency of the catalyst appears to be significantly influenced by the counterion, with tetrafluoroborate and triflate anions showing superior performance compared to halides and hexafluorophosphate (B91526).
Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental method for the synthesis of vinylboronates, which are versatile intermediates in cross-coupling reactions. The catalytic efficiency of various this compound salts in the hydroboration of phenylacetylene (B144264) with pinacolborane is summarized below, based on research by Ton, Mai, and Nguyen.
Catalytic Efficiency in the Hydroboration of Phenylacetylene
| Catalyst | Counterion | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | BF₄⁻ | 2 | None (Neat) | 70 | 12 | 87 |
| This compound | Br⁻ | 2 | None (Neat) | 70 | 12 | 85 |
| This compound | Cl⁻ | 2 | None (Neat) | 70 | 12 | 82 |
| This compound | OTf⁻ | 2 | None (Neat) | 70 | 12 | 80 |
| This compound | PF₆⁻ | 2 | None (Neat) | 70 | 12 | 35 |
| Tritylium | BF₄⁻ | 2 | None (Neat) | 70 | 12 | 85 |
| Nitrosonium | BF₄⁻ | 2 | None (Neat) | 70 | 12 | 65 |
In this reaction, this compound salts with smaller, more coordinating counterions such as tetrafluoroborate, bromide, and chloride demonstrate high catalytic activity.[5] Notably, the bulky hexafluorophosphate counterion leads to a significant decrease in yield. The data also includes a comparison with other organic Lewis acids, highlighting the competitive performance of this compound salts.
Experimental Protocols
The following are generalized experimental protocols for the reactions described above.
General Procedure for this compound-Catalyzed Diethyl Acetalization
A mixture of the aldehyde (0.5 mmol), triethylorthoformate (1.0 mmol), and the this compound salt catalyst (0.025 mmol) is taken up in dry acetonitrile (0.6 mL) in a vial under an argon atmosphere. The reaction mixture is then heated to 70°C for five hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the product is purified by column chromatography.[6]
General Procedure for this compound-Catalyzed Hydroboration of Alkynes
In a reaction vessel, the alkyne (0.5 mmol) and the this compound salt catalyst (0.01 mmol) are combined. To this mixture, pinacolborane (0.6 mmol) is added. The reaction is stirred at 70°C for 12 hours. The resulting mixture is then purified to isolate the vinylboronate product.[5]
Visualizing the Process
To further elucidate the application of this compound salt catalysts, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.
References
The Tropylium Ion: A Mass Spectrometry Mainstay Under the Magnifying Glass
A Comparative Guide to the Validation of the C₇H₇⁺ Fragment Ion
For decades, the appearance of a prominent peak at a mass-to-charge ratio (m/z) of 91 in the mass spectra of aromatic compounds, particularly those containing a benzyl (B1604629) group, has been confidently attributed to the formation of the highly stable, aromatic tropylium ion. This seven-membered ring cation is formed through a characteristic rearrangement of the initially formed benzyl cation. While this assignment is a cornerstone of mass spectral interpretation, rigorous validation is crucial, especially in complex analytical scenarios encountered in pharmaceutical and metabolomic research. This guide provides a comparative overview of the experimental techniques used to validate the this compound ion's identity, contrasting it with its primary isomer, the less stable benzyl cation.
Distinguishing Isomers: this compound vs. Benzyl Cation
The primary challenge in validating the this compound ion is distinguishing it from the benzyl cation, as both share the same elemental composition (C₇H₇⁺) and nominal mass. The key to their differentiation lies in their distinct structures and stabilities, which can be probed using various mass spectrometric techniques. The this compound ion, with its aromatic, cyclic structure, is thermodynamically more stable than the benzyl cation.[1]
Experimental Validation Techniques: A Head-to-Head Comparison
A multi-faceted approach employing several experimental techniques is essential for the unambiguous validation of the this compound ion. Below is a comparison of the primary methods used:
| Experimental Technique | Principle | Key Differentiator for this compound Ion | Alternative Interpretation (Benzyl Cation) |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the m/z value to determine the elemental composition with high accuracy. | Confirms the elemental composition as C₇H₇⁺ with mass accuracy typically within 3-5 ppm.[2][3] | Also exhibits the same high-resolution mass. HRMS alone cannot distinguish between isomers. |
| Collision-Induced Dissociation (CID) | The ion of interest (m/z 91) is isolated and fragmented by collision with an inert gas. The resulting fragment pattern is characteristic of the precursor ion's structure.[4] | Fragmentation of the this compound ion at higher collision energies (>20 eV) typically yields fragments at m/z 65 (loss of acetylene) and m/z 39.[5] | The benzyl cation can exhibit a different fragmentation pattern, with a notable m/z 77:74 abundance ratio of approximately 3.15, which is significantly lower for the this compound ion (around 0.35).[5] |
| Isotopic Labeling | Precursor molecules are synthesized with stable isotopes (e.g., ¹³C or ²H) at specific positions. The position of the label in the fragment ion provides insight into the rearrangement mechanism. | Complete scrambling of the isotopic label is expected due to the symmetrical nature of the this compound ion. | Incomplete or specific retention of the isotopic label would suggest the less rearranged benzyl cation structure. |
| Infrared Predissociation (IRPD) Spectroscopy | Ions are cooled in a cryogenic ion trap and their infrared spectrum is recorded. The vibrational frequencies are unique to the ion's structure.[6] | The IRPD spectrum of the C₇H₇⁺ ion generated from toluene (B28343) shows vibrational bands consistent with the calculated spectrum for the this compound cation structure.[6] | The benzyl cation has a distinctly different calculated and experimentally observed IRPD spectrum.[6] |
Experimental Protocols in Focus
While detailed, step-by-step protocols are instrument-specific, the general methodologies for these key validation experiments are outlined below.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Introduction: The analyte, typically a compound containing a benzyl moiety, is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization or electron ionization).
-
Ionization: The molecule is ionized to produce a molecular ion.
-
Fragmentation: The molecular ion undergoes fragmentation, producing the C₇H₇⁺ ion.
-
Mass Analysis: The m/z of the fragment ion is measured with high resolution and accuracy using an analyzer such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.[3][7]
-
Data Analysis: The measured accurate mass is compared to the theoretical exact mass of C₇H₇⁺ to confirm the elemental composition.
Collision-Induced Dissociation (CID) Protocol
-
Precursor Ion Selection: The ion with m/z 91 is isolated in a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).
-
Collision: The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen).[4]
-
Fragmentation: Collisions with the gas molecules induce fragmentation of the precursor ion. The collision energy can be varied to control the degree of fragmentation.[5]
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed.
-
Spectral Interpretation: The fragmentation pattern is analyzed to infer the structure of the precursor ion.
Isotopic Labeling Protocol
-
Synthesis: A precursor molecule is synthesized with one or more atoms replaced by a stable isotope (e.g., toluene-α-¹³C or toluene-d₈).
-
Mass Spectrometry: The labeled compound is analyzed by mass spectrometry as described above.
-
Fragment Ion Analysis: The m/z of the isotopically labeled C₇H₇⁺ ion and its fragments are carefully analyzed to determine the position and distribution of the isotopic label.
-
Mechanism Elucidation: The observed distribution of the isotope is compared with the expected distribution for the this compound and benzyl cation structures to deduce the fragmentation pathway.
Infrared Predissociation (IRPD) Spectroscopy Protocol
-
Ion Generation and Trapping: The C₇H₇⁺ ions are generated and injected into a cryogenic ion trap (typically cooled to <10 K).[6][8]
-
Complex Formation: The ions are complexed with a weakly bound "tag" atom or molecule (e.g., He or Ne).[6]
-
IR Irradiation: The trapped, tagged ions are irradiated with a tunable infrared laser.
-
Predissociation: When the IR frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon, leading to the dissociation of the weakly bound tag.
-
Detection: The loss of the tag is detected by mass spectrometry.
-
Spectrum Generation: An IRPD spectrum is generated by plotting the tag loss as a function of the IR laser frequency, providing a vibrational fingerprint of the ion.[9][10]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the formation of the this compound ion and the general workflow for its validation.
Caption: Formation pathway of the this compound ion from a toluene precursor.
Caption: Logical workflow for the validation of the this compound ion.
References
- 1. youtube.com [youtube.com]
- 2. enovatia.com [enovatia.com]
- 3. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzylium and this compound cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Infrared spectroscopy of trapped molecular dications below 4 K | Charles Explorer [nomos.is.cuni.cz]
- 9. osti.gov [osti.gov]
- 10. Vibrational Predissociation Spectra of C2N− and C3N−: Bending and Stretching Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
Aromaticity Unveiled: Experimental Evidence for the Stability of the Tropylium Cation
A comparative analysis of the tropylium cation versus its non-aromatic counterpart, cycloheptatriene (B165957), provides compelling experimental evidence for the principles of aromaticity. This guide delves into the key spectroscopic and structural data that underscore the unique stability of the this compound cation, offering researchers, scientists, and drug development professionals a comprehensive overview of the foundational experiments that validate Hückel's rule.
The concept of aromaticity, extending beyond the archetypal benzene (B151609) molecule, is a cornerstone of modern organic chemistry, influencing molecular stability, reactivity, and spectral properties. The this compound cation ([C₇H₇]⁺), a seven-membered carbocation with six π-electrons, serves as a classic example of a non-benzenoid aromatic system. Its remarkable stability, when contrasted with the non-aromatic 1,3,5-cycloheptatriene, provides a clear and experimentally verifiable illustration of the stabilizing effects of a delocalized (4n+2) π-electron system. This guide presents a detailed comparison of the key experimental data that substantiates the aromatic character of the this compound cation.
Spectroscopic Evidence: A Tale of Two Molecules in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool to probe the electronic environment of protons and carbon atoms within a molecule. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the degree of electron shielding, which is directly influenced by aromaticity.
In an aromatic system, the delocalized π-electrons induce a ring current that generates a magnetic field. This induced field deshields the protons on the periphery of the ring, causing their signals to appear at a significantly downfield (higher ppm) chemical shift compared to protons in non-aromatic alkenes.
The ¹H NMR spectrum of the this compound cation exhibits a single peak, indicating that all seven protons are chemically equivalent.[1][2] This observation is a direct consequence of the delocalized positive charge and π-electrons, which render each proton's environment identical.[1][2] In stark contrast, the ¹H NMR spectrum of non-aromatic cycloheptatriene shows multiple signals corresponding to its chemically distinct olefinic and methylene (B1212753) protons.
Similarly, the ¹³C NMR spectrum of the this compound cation displays a single signal, confirming the equivalence of all seven carbon atoms due to the delocalized π-system.[1]
| Compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Observation |
| This compound Cation | ~9.17[3] | Single peak[1] | All protons and carbons are equivalent, indicating a highly symmetric and delocalized electronic structure. The downfield shift of the protons is characteristic of an aromatic ring current. |
| Cycloheptatriene | Multiple signals for olefinic (~5.5-6.5 ppm) and methylene (~2.2 ppm) protons | Multiple signals | The presence of distinct signals for different types of protons and carbons confirms its non-aromatic nature with localized double bonds and a saturated CH₂ group. |
Structural Evidence: Bond Length Equalization
The delocalization of π-electrons in an aromatic system leads to an averaging of the carbon-carbon bond lengths. In a non-aromatic cyclic polyene, one would expect to find distinct single and double bonds of different lengths. X-ray crystallography provides precise measurements of these bond lengths.
X-ray diffraction studies of this compound salts have confirmed that the seven-membered ring is planar and all carbon-carbon bond lengths are identical and intermediate between the length of a typical single and double bond.[4][5] This bond length equalization is a hallmark of an aromatic system.
| Compound | C-C Bond Lengths (pm) | Key Observation |
| This compound Cation | ~147 pm[4][5][6] | All C-C bonds have the same intermediate length, longer than a typical C=C double bond (~134 pm) and shorter than a C-C single bond (~154 pm). This indicates delocalization of the π-electrons. |
| Cycloheptatriene | Alternating single (~150 pm) and double (~134 pm) bond lengths | The presence of distinct single and double bonds confirms the localized nature of the π-electrons and the non-aromatic character of the molecule. |
| Benzene (for reference) | ~140 pm[4][6] | A well-established aromatic compound with equal C-C bond lengths. |
Thermochemical and Acidity Data: The Stability of Aromaticity
The formation of the this compound cation from cycloheptatriene by hydride abstraction is remarkably facile, indicating the formation of a highly stable product.[2] Furthermore, the acidity of the methylene protons in cycloheptatriene can be considered. The pKa of the methylene protons in cycloheptatriene is approximately 36.[7][8] Deprotonation at this position would lead to the cycloheptatrienyl anion, an 8-π-electron system which is anti-aromatic and thus highly unstable. In contrast, the this compound cation, with its 6 π-electrons, is exceptionally stable. The equilibrium constant for the reaction of the this compound cation with water to form cycloheptatrienol has a pKa of 4.7, making it comparable in acidity to acetic acid.[4][9] This demonstrates the cation's significant stability in aqueous solution.
Logical Framework for Aromaticity in the this compound Cation
The experimental evidence for the aromaticity of the this compound cation is a direct consequence of its electronic structure, which satisfies Hückel's rule for aromaticity. The following diagram illustrates the logical flow from the molecular structure to the observed experimental properties.
Figure 1. Logical relationship between the structure of the this compound cation and the experimental evidence of its aromaticity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts of protons and carbons in the this compound cation and cycloheptatriene.
Materials:
-
This compound salt (e.g., this compound tetrafluoroborate)
-
Cycloheptatriene
-
Deuterated solvent (e.g., D₂O for the this compound salt, CDCl₃ for cycloheptatriene)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
For the this compound cation, dissolve a few milligrams of the this compound salt in the deuterated solvent in an NMR tube.
-
For cycloheptatriene, dissolve a small amount of the liquid in the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak.
-
Determine the chemical shifts (in ppm) of the signals.
-
X-ray Crystallography
Objective: To determine the carbon-carbon bond lengths in a this compound salt.
Materials:
-
A suitable this compound salt (e.g., this compound bromide or perchlorate)
-
Solvent for crystallization (e.g., ethanol, water)
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Dissolve the this compound salt in a minimal amount of a suitable solvent, gently warming if necessary to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, followed by further slow cooling in a refrigerator.
-
Alternatively, use slow evaporation or vapor diffusion techniques to grow single crystals. High-quality crystals should be clear and have well-defined faces.
-
-
Data Collection:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, from which bond lengths can be calculated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. This compound cation - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Relative stabilities of this compound and cyclopropenyl carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 7. physical chemistry - pKa of methylene protons in cycloheptatriene vs cyclopropene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Cycloheptatriene - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Reactivity comparison of tropylium with other carbocations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the tropylium cation (cycloheptatrienyl cation, C₇H₇⁺) with other common carbocations, namely the triphenylmethyl (trityl), benzyl (B1604629), and tert-butyl cations. The exceptional stability of the this compound cation, a consequence of its aromatic nature, significantly influences its reactivity. This guide presents quantitative data, detailed experimental methodologies for the synthesis of relevant precursors, and a logical framework for understanding the interplay between carbocation stability and reactivity.
Quantitative Comparison of Carbocation Stability
The stability of a carbocation is a key determinant of its reactivity; more stable carbocations are generally less reactive. Two important quantitative measures of carbocation stability are the pKₐ for the reaction with water (pKR+) and the hydride ion affinity (HIA).
-
pKR+ : This value represents the pH at which the concentration of the carbocation is equal to the concentration of its corresponding alcohol. A higher (more positive) pKR+ value indicates greater stability.
-
Hydride Ion Affinity (HIA) : This is the enthalpy change (ΔH) for the reaction of a carbocation with a hydride ion (H⁻). A lower HIA value corresponds to a more stable carbocation, as less energy is released upon its reaction with a hydride.
The following table summarizes these values for the this compound cation and other relevant carbocations.
| Carbocation | Structure | pKR+ | Hydride Ion Affinity (kcal/mol) |
| This compound |
| +4.7[1] | ~201 |
| Triphenylmethyl |
| -6.63[1] | 96 |
| Benzyl |
| < -20[1] | 234 |
| tert-Butyl |
| -15.5[1] | 231 |
Note: The hydride ion affinity for the this compound cation was converted from the reported value of 841 kJ/mol.
Experimental Protocols
Precise and reproducible experimental work is the foundation of reliable comparative data. Below are detailed methodologies for the synthesis of precursors to the this compound and benzyl carbocations, as well as a general method for determining solvolysis rates, a common technique for assessing carbocation reactivity.
Synthesis of this compound Tetrafluoroborate (B81430)
This compound tetrafluoroborate is a stable salt of the this compound cation and serves as a convenient source of the cation for experimental studies.
Materials:
-
Triphenylcarbenium tetrafluoroborate
-
50 mL round bottom flask
-
Stir bar and stir plate
-
Rotary evaporator
Procedure: [1]
-
In a 50 mL round bottom flask equipped with a stir bar, combine 0.17 g (0.19 mL, 1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate.
-
While stirring the solid mixture, slowly add acetonitrile dropwise until all the solids have dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to stir for approximately five minutes to ensure the reaction goes to completion.
-
Remove the acetonitrile using a rotary evaporator. The resulting dense white precipitate is this compound tetrafluoroborate.
-
Isolate the crystals by suction filtration and wash them with small portions of ice-cold ethanol (B145695) (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).
-
Air-dry the crystals and record the mass.
Synthesis of Benzyl Tosylate
Benzyl tosylate is a common precursor used in solvolysis studies to generate the benzyl cation as a reactive intermediate.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: [2]
-
To a solution of benzyl alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.2 mmol) in 5 mL of dichloromethane at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in 5 mL of dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl tosylate.
-
The crude product can be purified by column chromatography or recrystallization.
Determination of Solvolysis Rates
The rate of solvolysis of a substrate that forms a carbocation intermediate is a direct measure of the carbocation's reactivity. The Grunwald-Winstein equation is often used to correlate these rates in different solvent systems.
General Procedure for Rate Determination: [3]
-
Solvent Preparation: Prepare the desired solvent or solvent mixture. Solvents should be purified using standard procedures.
-
Reaction Initiation: Dissolve a known concentration of the tosylate precursor (e.g., benzyl tosylate) in the prepared solvent at a constant temperature.
-
Monitoring the Reaction: The rate of solvolysis can be followed by two common methods:
-
Conductivity: The increase in conductivity due to the formation of toluenesulfonic acid is monitored over time using a conductometer.[3]
-
Titration: Aliquots are withdrawn from the reaction mixture at specific time intervals and quenched in a suitable solvent (e.g., acetone). The liberated toluenesulfonic acid is then titrated with a standardized solution of a base (e.g., NaOH) using an appropriate indicator.[3]
-
-
Data Analysis: The first-order rate constants (k) are calculated from the slope of the plot of ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration of the tosylate and [A]t is the concentration at time t.
Logical Relationships and Pathways
The stability and reactivity of carbocations are intrinsically linked. The following diagrams illustrate the key factors influencing carbocation stability and the general workflow for assessing their reactivity.
Caption: Factors influencing carbocation stability and its relationship to reactivity.
Caption: Experimental workflow for comparing carbocation reactivity.
References
Safety Operating Guide
Proper Disposal of Tropylium: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers Handling Tropylium and its Salts
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound cation ([C₇H₇]⁺), a stable aromatic carbocation, and its associated salts, such as this compound tetrafluoroborate, are valuable reagents in organic synthesis. However, their corrosive nature necessitates strict protocols for their disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound-containing waste streams.
Immediate Safety and Handling Precautions
Before commencing any work with this compound compounds, it is crucial to be familiar with the appropriate safety measures. This compound salts are corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound compounds:
-
Eye Protection: Safety goggles with side-shields or a face shield.[3]
-
Hand Protection: Protective gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or impervious clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a suitable respirator should be worn.[1][3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate the immediate area.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.
This compound Waste Disposal Protocol
The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The primary recommendation from safety data sheets is to use a licensed waste disposal company.[2][4][5]
Step 1: Waste Segregation and Collection
-
Collect all this compound-containing waste, including unreacted material, contaminated solutions, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and kept tightly closed.[2][4]
Step 2: Neutralization (Use with Caution) While specific, validated neutralization protocols for this compound are not readily available in the provided search results, general principles for acid neutralization can be considered with extreme caution and on a small scale, as this compound cations are acidic.[6][7] However, due to the lack of specific data, this step should only be performed by highly experienced personnel with a thorough understanding of the reaction.
It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.
If deemed appropriate by EHS, a potential conceptual approach for small quantities of aqueous this compound waste could involve slow, controlled addition of a weak base (e.g., sodium bicarbonate solution) while monitoring the pH. The target pH range for neutralized waste is typically between 5.5 and 9.0.[6] This process may generate gas and heat, and should be performed in a fume hood with appropriate PPE.
Step 3: Professional Disposal
-
The most critical step is to arrange for the pickup and disposal of the hazardous waste container by a licensed and approved waste disposal company.[2][4][5]
-
Provide the waste disposal company with a complete and accurate description of the waste contents, including the Safety Data Sheet (SDS) for the this compound compound.
Summary of Safety and Disposal Information
| Parameter | Recommendation | Citation |
| Personal Protective Equipment | Safety goggles, protective gloves, lab coat, respirator (if needed). | [1][3] |
| First Aid: Skin Contact | Wash immediately with soap and water. | [3][4] |
| First Aid: Eye Contact | Rinse with water for several minutes and seek medical attention. | [2][4] |
| Spill Cleanup | Sweep or vacuum solid material into a suitable container, avoiding dust. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |
| Waste Container | Labeled, compatible, and tightly closed hazardous waste container. | [2][4] |
This compound Waste Management Workflowdot
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. file.leyan.com [file.leyan.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. waterandwastewater.com [waterandwastewater.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tropylium Salts
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical entities like the tropylium ion. While a powerful tool in organic synthesis, its handling requires stringent safety protocols.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound salts, specifically this compound tetrafluoroborate (B81430), a common and stable form used in laboratories.[5]
Immediate Safety and Handling Protocols
This compound tetrafluoroborate is a corrosive, moisture-sensitive solid that can cause severe burns to the eyes, skin, and respiratory and digestive tracts.[6] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work must be conducted in a well-ventilated chemical fume hood.[6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound salts.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Protects against splashes and dust, preventing severe eye burns.[6] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6] | Prevents direct contact and skin burns.[6] Contaminated clothing must be removed immediately and washed before reuse; contaminated shoes should be discarded.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if exposure limits are exceeded or if irritation occurs.[6] | Minimizes the risk of inhaling corrosive dust, which can cause severe respiratory tract burns.[6] |
Chemical and Physical Properties
Understanding the properties of this compound tetrafluoroborate is crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₇H₇BF₄ |
| Appearance | Off-white to beige powder[6] |
| Stability | Moisture sensitive.[6] |
| Incompatibilities | Strong oxidizing agents.[6] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron, Gaseous hydrogen fluoride (B91410) (HF). |
| Decomposition Point | Approximately 200°C[5] |
Step-by-Step Operational Plan
1. Preparation and Handling:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Minimize dust generation and accumulation.[6]
-
Handle the product in a closed system or with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6]
-
Keep the container tightly closed when not in use.[6]
2. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[6]
-
Keep the container tightly closed to prevent moisture contact.[6]
-
For enhanced stability, store under a nitrogen blanket.[6]
3. In Case of a Spill:
-
Use proper personal protective equipment as outlined above.
-
Avoid generating dust.[6]
-
Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6]
-
Ensure the area is well-ventilated.[6]
Emergency First-Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste this compound Salt: Collect in a suitable, clearly labeled, and sealed container for disposal by an approved waste disposal plant. Do not dispose of this chemical into the environment.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound salts should be collected in a sealed, labeled hazardous waste container for proper disposal.
The following diagram illustrates the logical workflow for the safe handling of this compound salts.
Caption: Logical workflow for the safe handling of this compound salts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
